molecular formula C15H23N B133381 Prolintane CAS No. 493-92-5

Prolintane

Cat. No.: B133381
CAS No.: 493-92-5
M. Wt: 217.35 g/mol
InChI Key: OJCPSBCUMRIPFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prolintane is a central nervous system (CNS) stimulant and a norepinephrine-dopamine reuptake inhibitor (NDRI) of the phenylalkylpyrrolidine family, initially developed in the 1950s . Its primary mechanism of action involves the inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased synaptic concentrations of these monoamines . This pharmacological profile has established its value in foundational research on monoamine transporter function and kinetics. Recent scientific investigations focus on this compound and its analogs as tools for exploring structure-activity relationships at human monoamine transporters . Studies indicate that modifications to its chemical structure can alter its inhibitory potency and selectivity between DAT, NET, and the serotonin transporter (SERT), providing a valuable template for designing novel hybrid monoamine transporter ligands . This makes it a compound of significant interest in neuropharmacology for studying the mechanisms of transporter inhibition and substrate-induced efflux, particularly given observed differences in its effects on human versus rat SERT . Researchers utilize this compound to model and investigate the effects of dual DAT/NET inhibition, which is relevant to understanding stimulant pharmacology and abuse liability . Furthermore, its chemical relationship to other stimulants like pyrovalerone and MDPV makes it a relevant reference compound in forensic and toxicological research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-phenylpentan-2-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N/c1-2-8-15(16-11-6-7-12-16)13-14-9-4-3-5-10-14/h3-5,9-10,15H,2,6-8,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCPSBCUMRIPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1=CC=CC=C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1211-28-5 (hydrochloride)
Record name Prolintane [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70862031
Record name 1-(1-Phenyl-2-pentanyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prolintane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041998
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

153 °C
Record name Prolintane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041998
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

493-92-5
Record name Prolintane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=493-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prolintane [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prolintane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13438
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-(1-Phenyl-2-pentanyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prolintane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.077
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROLINTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM4YZW677H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Prolintane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041998
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Probing the Synapse: A Technical Guide to the Mechanism of Action of Prolintane as a Dopamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolintane, a centrally acting stimulant, exerts its pharmacological effects primarily through the inhibition of dopamine reuptake, a mechanism it shares with psychostimulants like cocaine.[1][2][3] By blocking the dopamine transporter (DAT), this compound increases the extracellular concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.[2][4] This guide provides a comprehensive technical overview of this compound's mechanism of action, detailing the experimental methodologies used to characterize its interaction with the dopamine transporter and summarizing the available quantitative pharmacological data, primarily through its structural analog, α-Pyrrolidinopentiophenone (α-PVP).

Introduction

This compound (1-phenyl-2-pyrrolidinylpentane) is a synthetic stimulant developed in the 1950s.[1] Structurally related to amphetamine, its pharmacological activity more closely resembles that of a dopamine reuptake inhibitor.[2] This mode of action is central to its stimulant properties, which have been demonstrated in preclinical studies through increased locomotor activity, conditioned place preference, and self-administration behaviors in rodents.[2] These effects are strongly associated with the potentiation of the mesolimbic dopaminergic pathway.[2] Understanding the precise molecular interactions between this compound and the dopamine transporter is critical for elucidating its therapeutic potential and abuse liability.

Molecular Mechanism of Action: Dopamine Reuptake Inhibition

The primary molecular target of this compound is the dopamine transporter (DAT), a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[3][4] By binding to the DAT, this compound allosterically inhibits this reuptake process. This blockade leads to a significant elevation of extracellular dopamine levels in key brain regions such as the striatum.[2] The sustained presence of dopamine in the synapse results in prolonged activation of postsynaptic dopamine receptors, mediating the stimulant effects of the compound.

Below is a diagram illustrating the signaling pathway of dopamine and the inhibitory action of this compound.

Prolintane_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Dopamine_Pre Dopamine DAT->Dopamine_Pre Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding This compound This compound This compound->DAT Inhibition Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activation

Mechanism of this compound at the Dopaminergic Synapse.

Quantitative Pharmacological Data

CompoundAssay TypeTargetKᵢ (nM)IC₅₀ (nM)Reference
α-PVP (β-Keto-prolintane) Dopamine Reuptake InhibitionDAT-13 - 80[3]
Cocaine [³H]WIN 35,428 BindingDAT200255.2 - 510[3]
GBR 12909 Dopamine Reuptake InhibitionDAT--[3]
GBR 12909 [³H]GBR 12935 BindingDAT--[3]

Note: Data is compiled from various in vitro studies and cell lines, which may contribute to variability in reported values.

Experimental Protocols

The characterization of dopamine reuptake inhibitors like this compound relies on standardized in vitro assays. The following sections detail the methodologies for two key experiments: radioligand binding assays and synaptosomal dopamine uptake assays.

Dopamine Transporter (DAT) Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the dopamine transporter by measuring its ability to compete with a radiolabeled ligand.

DAT_Binding_Assay_Workflow start Start cell_culture HEK293 cells expressing DAT start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep incubation Incubate membranes with [³H]WIN 35,428 and this compound membrane_prep->incubation separation Separate bound and free radioligand incubation->separation quantification Quantify bound radioactivity separation->quantification analysis Calculate Ki value quantification->analysis end End analysis->end

Workflow for a DAT Radioligand Binding Assay.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter are cultured to confluency.

    • Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • 50 µL of assay buffer (for total binding).

      • 50 µL of a high concentration of a non-radiolabeled DAT inhibitor (e.g., 10 µM GBR 12909) for determining non-specific binding.

      • 50 µL of varying concentrations of the test compound (this compound).

    • Add 50 µL of the cell membrane preparation to each well.

    • Add 50 µL of the radioligand, such as [³H]WIN 35,428, at a concentration near its Kd value.

    • Incubate the plate for 60-120 minutes at 4°C with gentle agitation.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.

    • The filters are placed in scintillation vials with a scintillation cocktail.

    • The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

    • The binding affinity (Kᵢ) of the test compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal [³H]Dopamine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into isolated nerve terminals (synaptosomes).

Synaptosomal_Uptake_Assay_Workflow start Start tissue_prep Isolate striatal tissue from rodent brain start->tissue_prep synaptosome_prep Prepare synaptosomes tissue_prep->synaptosome_prep preincubation Pre-incubate synaptosomes with this compound synaptosome_prep->preincubation uptake_initiation Initiate uptake with [³H]Dopamine preincubation->uptake_initiation uptake_termination Terminate uptake uptake_initiation->uptake_termination separation Separate synaptosomes from buffer uptake_termination->separation quantification Quantify intracellular radioactivity separation->quantification analysis Calculate IC50 value quantification->analysis end End analysis->end

Workflow for a Synaptosomal Dopamine Uptake Assay.

Methodology:

  • Synaptosome Preparation:

    • The striatum is dissected from a rodent brain in ice-cold sucrose buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4).

    • The tissue is homogenized using a Dounce homogenizer.

    • The homogenate is centrifuged at a low speed to remove nuclei and cell debris.

    • The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

    • The synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Dopamine Uptake Assay:

    • Aliquots of the synaptosomal suspension are pre-incubated for 10-15 minutes at 37°C in the presence of varying concentrations of the test compound (this compound) or vehicle.

    • Uptake is initiated by the addition of a known concentration of [³H]dopamine.

    • The reaction is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.

    • Non-specific uptake is determined in parallel incubations containing a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) or by conducting the assay at 4°C.

  • Termination and Quantification:

    • The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]dopamine.

    • The radioactivity trapped within the synaptosomes on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

    • The IC₅₀ value, the concentration of the test compound that causes 50% inhibition of specific [³H]dopamine uptake, is determined by non-linear regression analysis of the concentration-response curve.

Conclusion

This compound functions as a dopamine reuptake inhibitor, a mechanism that underpins its stimulant properties. While specific quantitative binding and uptake inhibition data for this compound itself are not widely published, the pharmacological profile of its analog, α-PVP, suggests potent interaction with the dopamine transporter. The detailed experimental protocols provided herein offer a standardized framework for the further characterization of this compound and novel compounds targeting the dopamine transporter. Such investigations are essential for a comprehensive understanding of their therapeutic applications and potential for abuse.

References

An In-Depth Technical Guide to the Chemical Synthesis of Prolintane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for Prolintane (1-(1-phenylpentyl)pyrrolidine), a central nervous system stimulant and norepinephrine-dopamine reuptake inhibitor.[1] This document details several synthetic routes, offering comparative data and methodologies to inform research and development. The discussed pathways include a modern approach starting from allylbenzene, a classical route involving phenylacetyl chloride, the traditional reductive amination of a ketone precursor, and an enantioselective approach originating from phenylalanine.

Core Synthesis Pathways

This compound can be synthesized through several distinct routes, each with its own advantages and disadvantages concerning starting material cost, reaction conditions, overall yield, and stereochemical control. This guide focuses on four prominent methods.

Synthesis from Allylbenzene

This contemporary approach utilizes readily available allylbenzene and proceeds through a five-step sequence involving epoxidation, a Grignard reaction, Mitsunobu reaction, and final reduction steps. This pathway offers a good overall yield and employs common organic transformations.[1][2]

Synthesis from Phenylacetyl Chloride

A more classical approach begins with phenylacetyl chloride and involves a four-step process. This route includes a Grignard reaction to form the carbon skeleton, followed by reduction, mesylation, and a final substitution with pyrrolidine to yield this compound.

Reductive Amination of 1-Phenyl-2-pentanone

Considered a more traditional and direct method, this synthesis involves the reductive amination of 1-phenyl-2-pentanone with pyrrolidine.[2] This pathway is conceptually simple but may be reliant on the availability and cost of the ketone starting material.

Enantioselective Synthesis from Phenylalanine

For the production of specific enantiomers of this compound, a synthesis starting from optically active R-(+)- or S-(-)-phenylalaninol (derived from phenylalanine) can be employed.[3] This is crucial for stereospecific pharmacological studies.

Comparative Data of Synthesis Pathways

The following tables summarize the quantitative data for the key synthesis pathways, allowing for a direct comparison of their efficiencies.

Table 1: Synthesis of this compound from Allylbenzene [1]

StepReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
1Epoxidationm-CPBADCM0 to RT1268
2Grignard ReactionVinyl magnesium chloride, CuITHF-20 to RT1.585
3Mitsunobu ReactionSuccinimide, PPh₃, DIADTHF0 to RT380
4Amide ReductionLiAlH₄THFRT to Reflux6.576
5HydrogenationH₂, Pd/CMethanolRT692
Overall Yield 32.3

Table 2: Synthesis of this compound from Phenylacetyl Chloride

StepReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
1Grignard ReactionPropylmagnesium bromide, CuITHF-15-71
2ReductionNaBH₄Methanol0 to RT2.594
3MesylationMsCl, Et₃NCH₂Cl₂0 to RT292
4SubstitutionPyrrolidine, K₂CO₃THF1001270
Overall Yield 44.3

Table 3: Reductive Amination of 1-Phenyl-2-pentanone

StepReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
1Reductive AminationPyrrolidine, NaBH₃CNMethanolRT12(Not specified)

Note: Specific yield for this direct reductive amination of 1-phenyl-2-pentanone to this compound is not detailed in the surveyed literature, but this method is a standard transformation.

Experimental Protocols

Protocol 1: Synthesis of this compound from Allylbenzene[1][2]

Step 1: 2-Benzyloxirane To a solution of allylbenzene (5.9 mL, 45.0 mmol) in dichloromethane (DCM, 200 mL), 3-chloroperoxybenzoic acid (m-CPBA) (11.6 g, 67.5 mmol) is added portion-wise at 0°C over 30 minutes with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for 12 hours. The resulting solution is filtered, and the filtrate is neutralized with a sodium hydrogen carbonate solution. The organic layer is separated, washed with water, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, petroleum ether/EtOAc, 96:4) to yield 2-benzyloxirane as a colorless oil (68% yield).

Step 2: 1-Phenylpent-4-en-2-ol To a pre-cooled (-20°C) solution of 2-benzyloxirane (4.0 g, 29.8 mmol) and copper(I) iodide (CuI, 0.1 g) in dry tetrahydrofuran (THF, 40 mL), vinyl magnesium chloride (1.0 M in THF, 40 mL, 32.8 mmol) is added over 30 minutes. The reaction mixture is allowed to warm to ambient temperature and stirred for an additional hour. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, petroleum ether/EtOAc, 90:10) to afford 1-phenylpent-4-en-2-ol as a colorless oil (85% yield).

Step 3: 1-(1-Benzylbut-3-enyl)pyrrolidine-2,5-dione To a solution of 1-phenylpent-4-en-2-ol (2.0 g, 12.3 mmol), succinimide (1.4 g, 14.8 mmol), and triphenylphosphine (PPh₃, 4.2 g, 16.0 mmol) in dry THF (40 mL) at 0°C, diisopropyl azodicarboxylate (DIAD, 3.1 mL, 16.0 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 3 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, petroleum ether/EtOAc, 80:20) to give the succinimido derivative as a white solid (80% yield).

Step 4: 1-(1-Benzylbut-3-enyl)pyrrolidine A solution of the succinimido derivative (1.2 g, 5.0 mmol) in dry THF (15 mL) is added dropwise to a suspension of lithium aluminum hydride (LiAlH₄, 1.0 g, 28.5 mmol) in dry THF (25 mL) at 0°C. The mixture is stirred at room temperature for 30 minutes and then refluxed for 6 hours. After cooling to 0°C, aqueous potassium hydroxide is added slowly, followed by ethyl acetate. The mixture is filtered through celite, and the filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, petroleum ether/EtOAc, 75:25) to afford the pyrrolidine derivative as an oil (76% yield).

Step 5: this compound (1-(1-Benzylbutyl)pyrrolidine) To a solution of 1-(1-benzylbut-3-enyl)pyrrolidine (0.43 g, 2.0 mmol) in methanol (10 mL), palladium on carbon (Pd/C, 10-20 wt%, 0.1 g) is added. The reaction mixture is stirred under a hydrogen atmosphere (60 psi) for 6 hours. The catalyst is filtered through a plug of celite, and the solvent is evaporated under reduced pressure to afford this compound as a colorless oil (92% yield).

Protocol 2: Synthesis of this compound from Phenylacetyl Chloride

Step 1: 1-Phenylpentan-2-one In a round-bottom flask under a nitrogen atmosphere, copper(I) iodide (0.12 g, 0.65 mmol) and phenylacetyl chloride (1.7 mL, 13 mmol) are suspended in THF (10 mL) and cooled to -15°C. A freshly prepared solution of propylmagnesium bromide (from 1-bromopropane and magnesium in THF) is added dropwise. The reaction is stirred until completion, then quenched and worked up to yield 1-phenylpentan-2-one (71% yield).

Step 2: 1-Phenylpentan-2-ol To an ice-cold solution of 1-phenylpentan-2-one (1.0 g, 6.2 mmol) in methanol (15 mL), sodium borohydride (0.47 g, 12.4 mmol) is added in portions. After stirring for 30 minutes at 0°C, the mixture is warmed to room temperature over 2 hours. The methanol is evaporated, and the residue is extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated to give 1-phenylpentan-2-ol (94% yield).

Step 3: 1-Phenylpentan-2-yl Methanesulfonate To a solution of 1-phenylpentan-2-ol (1.0 g, 6.0 mmol) and triethylamine (1.2 mL, 8.4 mmol) in dichloromethane (20 mL) at 0°C, methanesulfonyl chloride (0.6 mL, 7.2 mmol) is added dropwise. The reaction is stirred at room temperature for 2 hours. The reaction mixture is then washed with water and brine, dried over sodium sulfate, and concentrated to afford the mesylate (92% yield).

Step 4: this compound In a pressure tube, the mesylated compound (0.10 g, 0.41 mmol), potassium carbonate (0.12 g, 0.82 mmol), and pyrrolidine (0.07 mL, 0.82 mmol) are combined in THF (3 mL). The tube is sealed and heated at 100°C for 12 hours. After cooling, the mixture is diluted with water, extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield this compound (70% yield).

Protocol 3: Reductive Amination of 1-Phenyl-2-pentanone

To a solution of 1-phenyl-2-pentanone (1.0 mmol) and pyrrolidine (1.2 mmol) in methanol (10 mL), sodium cyanoborohydride (NaBH₃CN, 1.5 mmol) is added. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give crude this compound, which can be further purified by column chromatography.

Synthesis Pathway Diagrams

The following diagrams, generated using DOT language, illustrate the logical flow of the described synthesis pathways.

G cluster_0 Synthesis from Allylbenzene Allylbenzene Allylbenzene Epoxidation Epoxidation Allylbenzene->Epoxidation m-CPBA 2-Benzyloxirane 2-Benzyloxirane Epoxidation->2-Benzyloxirane Yield: 68% Grignard Reaction Grignard Reaction 2-Benzyloxirane->Grignard Reaction Vinyl MgCl, CuI 1-Phenylpent-4-en-2-ol 1-Phenylpent-4-en-2-ol Grignard Reaction->1-Phenylpent-4-en-2-ol Yield: 85% Mitsunobu Reaction Mitsunobu Reaction 1-Phenylpent-4-en-2-ol->Mitsunobu Reaction Succinimide, PPh3, DIAD Succinimido Intermediate Succinimido Intermediate Mitsunobu Reaction->Succinimido Intermediate Yield: 80% Amide Reduction Amide Reduction Succinimido Intermediate->Amide Reduction LiAlH4 Unsaturated Pyrrolidine Unsaturated Pyrrolidine Amide Reduction->Unsaturated Pyrrolidine Yield: 76% Hydrogenation Hydrogenation Unsaturated Pyrrolidine->Hydrogenation H2, Pd/C This compound This compound Hydrogenation->this compound Yield: 92%

Diagram 1: Synthesis of this compound from Allylbenzene.

G cluster_1 Synthesis from Phenylacetyl Chloride Phenylacetyl Chloride Phenylacetyl Chloride Grignard Reaction Grignard Reaction Phenylacetyl Chloride->Grignard Reaction Propyl MgBr, CuI 1-Phenyl-2-pentanone 1-Phenyl-2-pentanone Grignard Reaction->1-Phenyl-2-pentanone Yield: 71% Reduction Reduction 1-Phenyl-2-pentanone->Reduction NaBH4 1-Phenyl-2-pentanol 1-Phenyl-2-pentanol Reduction->1-Phenyl-2-pentanol Yield: 94% Mesylation Mesylation 1-Phenyl-2-pentanol->Mesylation MsCl, Et3N Mesylate Intermediate Mesylate Intermediate Mesylation->Mesylate Intermediate Yield: 92% Substitution Substitution Mesylate Intermediate->Substitution Pyrrolidine, K2CO3 This compound This compound Substitution->this compound Yield: 70%

Diagram 2: Synthesis of this compound from Phenylacetyl Chloride.

G cluster_2 Reductive Amination Pathway 1-Phenyl-2-pentanone 1-Phenyl-2-pentanone Reductive Amination Reductive Amination 1-Phenyl-2-pentanone->Reductive Amination Pyrrolidine, NaBH3CN This compound This compound Reductive Amination->this compound

Diagram 3: Reductive Amination of 1-Phenyl-2-pentanone.

Other Noteworthy Synthesis Routes

Strecker Synthesis

Another classical method for the synthesis of α-amino acids and their derivatives is the Strecker synthesis.[2] This route would likely involve the reaction of 1-phenyl-2-pentanone with an amine and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile, which is then reduced to the final product. However, this method is often avoided due to the high toxicity of the cyanide reagents.[2]

Conclusion

This technical guide has outlined several viable synthetic pathways to this compound, providing detailed experimental protocols and comparative data for the most prominent routes. The choice of synthesis will depend on the specific requirements of the research or development project, including factors such as cost of starting materials, desired scale, and the need for enantiomeric purity. The provided diagrams and tables offer a clear and concise reference for chemists and professionals in the field.

References

Pharmacological profile of Prolintane as a central nervous system stimulant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolintane is a stimulant of the central nervous system (CNS) that was first synthesized in the 1950s.[1][2] It primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), a mechanism that underpins its stimulant properties.[1][2] Structurally, it is classified within the phenylalkylpyrrolidine family and shares similarities with other psychostimulants such as pyrovalerone and methylenedioxypyrovalerone (MDPV).[1][2] Historically, this compound was marketed under brand names like Catovit and used to enhance alertness and concentration, particularly among students and workers.[2] While it has been prescribed in some countries for conditions like narcolepsy and attention-deficit hyperactivity disorder (ADHD), it is not approved for medical use in the United States.[3] This guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on presenting quantitative data and experimental methodologies relevant to drug development and research.

Mechanism of Action

This compound exerts its stimulant effects by blocking the reuptake of the neurotransmitters dopamine (DA) and norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron.[1][2] This inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET) leads to an increased concentration and prolonged presence of these neurotransmitters in the synapse, thereby enhancing dopaminergic and noradrenergic signaling.[1] The primary molecular targets of this compound are DAT and NET.

Signaling Pathway

The inhibition of DAT and NET by this compound initiates a cascade of events that ultimately leads to its psychostimulant effects. By preventing the reuptake of dopamine and norepinephrine, this compound effectively increases the activation of postsynaptic dopamine and adrenergic receptors. The enhanced dopaminergic neurotransmission, particularly in the mesolimbic pathway, is thought to be a key contributor to its stimulant and reinforcing properties.[4]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Dopamine_Vesicle Dopamine Vesicle Dopamine->Dopamine_Vesicle VMAT2 VMAT2 VMAT2 Dopamine_Released Dopamine Dopamine_Vesicle->Dopamine_Released Exocytosis D2R D2 Receptor Dopamine_Released->D2R DAT DAT Dopamine_Released->DAT Reuptake Postsynaptic_Effect Postsynaptic Effect D2R->Postsynaptic_Effect This compound This compound This compound->DAT Inhibition cluster_workflow Neurotransmitter Uptake Inhibition Assay Workflow A Prepare DAT/NET expressing cells or synaptosomes B Pre-incubate with This compound A->B C Add radiolabeled neurotransmitter B->C D Incubate at 37°C C->D E Terminate uptake and wash D->E F Quantify radioactivity E->F G Calculate IC50 F->G cluster_workflow In Vivo Microdialysis Experimental Workflow A Stereotaxic implantation of guide cannula B Animal recovery A->B C Insertion of microdialysis probe B->C D Perfusion and baseline sample collection C->D E This compound administration D->E F Post-drug sample collection E->F G HPLC-ECD analysis of dopamine and norepinephrine F->G H Data analysis G->H

References

Prolintane Hydrochloride: A Comprehensive Technical Guide on its Structural and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolintane hydrochloride, a synthetic central nervous system stimulant, is classified as a norepinephrine-dopamine reuptake inhibitor (NDRI). Developed in the 1950s, its phenylalkylpyrrolidine structure is closely related to other psychostimulants. This technical guide provides a comprehensive overview of the structural and chemical properties of this compound hydrochloride, including its synthesis, purification, and analytical characterization. Detailed experimental protocols for key analytical techniques are provided, alongside a thorough examination of its spectroscopic data. Furthermore, this guide elucidates its mechanism of action through a detailed signaling pathway diagram. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound hydrochloride.

Chemical and Structural Properties

This compound hydrochloride is the hydrochloride salt of this compound. Its chemical structure features a pyrrolidine ring attached to a pentyl chain with a phenyl group substituent.

PropertyValueSource(s)
Chemical Name 1-(1-phenylpentan-2-yl)pyrrolidine;hydrochloride[1]
Molecular Formula C₁₅H₂₄ClN[1]
Molecular Weight 253.81 g/mol [1]
CAS Number 1211-28-5[2]
Appearance Crystals
Melting Point 133-134 °C
Solubility Soluble in DMSO and methanol. Conflicting reports on aqueous solubility, with one prediction for the free base being 0.0233 mg/mL. Solubility is expected to be higher in acidic solutions.[3]
pKa (Predicted) 10.46[3]
Purity ≥98% (for analytical reference standards)[4]

Experimental Protocols

Synthesis of this compound

An alternative synthesis of this compound has been reported using commercially available allylbenzene. The key transformations include epoxidation, Grignard reaction, Mitsunobu reaction, and reduction protocols.[4][5]

Experimental Workflow for this compound Synthesis

G Allylbenzene Allylbenzene Epoxide 2-Benzyloxirane Allylbenzene->Epoxide m-CPBA, DCM Alcohol 1-Phenylpent-4-en-2-ol Epoxide->Alcohol Vinyl magnesium bromide, CuI, THF Succinimide_derivative 1-(1-Benzylbut-3-enyl)pyrrolidine-2,5-dione Alcohol->Succinimide_derivative Succinimide, PPh3, DIAD, THF Pyrrolidine_intermediate 1-(1-Phenylpent-4-en-2-yl)pyrrolidine Succinimide_derivative->Pyrrolidine_intermediate LiAlH4, THF This compound This compound Pyrrolidine_intermediate->this compound H2, Pd/C, Methanol

Caption: Synthetic pathway of this compound from Allylbenzene.

Protocol:

  • Epoxidation: To a solution of allylbenzene in dichloromethane (DCM), meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at 0°C. The reaction is stirred for 12 hours at room temperature. The resulting solution is filtered and neutralized to yield 2-benzyloxirane.[5]

  • Grignard Reaction: The epoxide is subjected to a regioselective ring opening using vinyl magnesium bromide in the presence of copper(I) iodide in tetrahydrofuran (THF) to produce 1-phenylpent-4-en-2-ol.[5]

  • Mitsunobu Reaction: The alcohol is reacted with succinimide, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD) in THF to furnish the succinimido derivative.[5]

  • Reduction: The succinimide derivative is reduced using lithium aluminum hydride (LiAlH₄) in THF to yield the pyrrolidine intermediate.[5]

  • Hydrogenation: The final product, this compound, is obtained by the hydrogenation of the pyrrolidine intermediate using palladium on carbon (Pd/C) in methanol.[5]

Purification of this compound Hydrochloride

The synthesized this compound free base can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[6] To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid in the same or a miscible solvent. The resulting precipitate of this compound hydrochloride is then collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Analytical Methods

GC-MS is a common technique for the identification and quantification of this compound.

Analytical Workflow for this compound hydrochloride

G Sample Sample Preparation (e.g., Urine) Extraction Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (optional) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis (Library Matching) GC_MS->Data_Analysis Result Identification & Quantification Data_Analysis->Result G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound HCl NET Norepinephrine Transporter (NET) This compound->NET Inhibits DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NE_vesicle Norepinephrine Vesicle NE_release NE_vesicle->NE_release DA_vesicle Dopamine Vesicle DA_release DA_vesicle->DA_release NE Norepinephrine NE_release->NE Release DA Dopamine DA_release->DA Release NE->NET Reuptake NE_receptor Norepinephrine Receptor NE->NE_receptor Binds DA->DAT Reuptake DA_receptor Dopamine Receptor DA->DA_receptor Binds Signal Signal Transduction NE_receptor->Signal DA_receptor->Signal

References

Prolintane's Interaction with the Norepinephrine Transporter System: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolintane, a synthetic central nervous system stimulant developed in the 1950s, primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][3] By blocking the norepinephrine transporter (NET), this compound increases the synaptic concentration of norepinephrine, leading to enhanced noradrenergic neurotransmission.[1] This guide provides a detailed examination of this compound's effects on the norepinephrine transporter system, including its mechanism of action, relevant pharmacological data for analogous compounds, and comprehensive experimental protocols for assessing its activity.

Introduction to the Norepinephrine Transporter (NET)

The norepinephrine transporter (NET), encoded by the SLC6A2 gene, is a crucial protein responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[4] This process is the primary mechanism for terminating noradrenergic signaling and is essential for maintaining norepinephrine homeostasis.[4] The NET is a sodium/chloride-dependent symporter, coupling the transport of norepinephrine to the electrochemical gradients of these ions.[4] Given its critical role in regulating norepinephrine levels, the NET is a significant target for various therapeutic agents, including antidepressants and psychostimulants.

Mechanism of Action of this compound at the NET

This compound's principal mechanism of action at the noradrenergic synapse is the inhibition of the norepinephrine transporter.[5] As a reuptake inhibitor, this compound is thought to bind to the NET, competitively inhibiting the translocation of norepinephrine. This blockade results in a higher concentration of norepinephrine in the synaptic cleft for a prolonged period, thereby increasing the activation of postsynaptic adrenergic receptors. While structurally similar to amphetamine, its pharmacological action is more akin to that of cocaine or methylphenidate, which also act as reuptake inhibitors.

Quantitative Pharmacological Data

Extensive literature searches did not yield specific public domain data for the binding affinity (Ki) or half-maximal inhibitory concentration (IC50) of this compound at the human norepinephrine transporter. However, studies on this compound analogs and other well-characterized NET inhibitors provide a valuable comparative context for its potential potency.

A 2025 study on novel this compound analogs demonstrated that these compounds exhibit potent uptake inhibition at the dopamine transporter (DAT) and the norepinephrine transporter (NET), with weaker activity at the serotonin transporter (SERT).[5] This suggests that this compound itself likely has a significant affinity for the NET. The table below summarizes the NET binding affinities for several reference compounds to provide a framework for understanding the potential range of this compound's activity.

CompoundParameterValue (nM)Species/System
DesipramineKi7.36Rat NET
NortriptylineKi3.4Not Specified
(R)-Tomoxetine (Atomoxetine)Ki5Cloned Human NET
ReboxetineKi1.1Rat NET
MazindolKi3.2Not Specified

Table 1: Binding Affinities (Ki) of Selected Reference Compounds for the Norepinephrine Transporter. Data sourced from a review of norepinephrine transporter inhibitors.[6]

Signaling Pathways and Downstream Effects

The inhibition of the norepinephrine transporter by this compound initiates a cascade of downstream signaling events due to the elevated synaptic concentration of norepinephrine. This enhanced activation of postsynaptic α- and β-adrenergic receptors can lead to a variety of physiological and behavioral effects.

This compound This compound NET Norepinephrine Transporter (NET) (Presynaptic Neuron) This compound->NET NE_reuptake Norepinephrine Reuptake This compound->NE_reuptake Blocks NET->NE_reuptake Mediates Synaptic_NE Increased Synaptic Norepinephrine NE_reuptake->Synaptic_NE Reduces Adrenergic_R Postsynaptic Adrenergic Receptors (α, β) Synaptic_NE->Adrenergic_R Activates Downstream Downstream Signaling Cascades (e.g., cAMP, PLC) Adrenergic_R->Downstream Initiates Physiological Physiological & Behavioral Effects (Increased Arousal, Attention, etc.) Downstream->Physiological Leads to

Figure 1. this compound's inhibitory action on the NET and subsequent signaling cascade.

Experimental Protocols

To quantitatively assess the interaction of this compound with the norepinephrine transporter, two primary in vitro assays are employed: radioligand binding assays and norepinephrine uptake inhibition assays.

NET Radioligand Binding Assay

This competitive binding assay quantifies the affinity of this compound for the NET by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of this compound for the human norepinephrine transporter (hNET).

Materials:

  • NET Source: Cell membranes from a stable cell line expressing hNET (e.g., HEK293-hNET).

  • Radioligand: [³H]Nisoxetine (a high-affinity NET ligand).

  • Test Compound: this compound hydrochloride.

  • Reference Compound: Desipramine (for defining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw hNET-expressing cell membranes on ice and homogenize in ice-cold assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a range of this compound concentrations.

    • Total Binding: Assay buffer + [³H]Nisoxetine + membrane preparation.

    • Non-specific Binding: Reference compound (Desipramine) + [³H]Nisoxetine + membrane preparation.

    • Competitive Binding: Serial dilutions of this compound + [³H]Nisoxetine + membrane preparation.

  • Incubation: Incubate the plate at 4°C for 2-3 hours.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

start Start prep Prepare hNET Membranes & this compound Dilutions start->prep setup Set up 96-well Plate: Total, Non-specific, & Competitive Binding prep->setup incubate Incubate at 4°C setup->incubate filter Harvest & Filter through Glass Fiber Mats incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash quantify Add Scintillation Cocktail & Quantify Radioactivity wash->quantify analyze Calculate IC50 & Ki Values quantify->analyze end End analyze->end

Figure 2. Workflow for a norepinephrine transporter (NET) radioligand binding assay.
Norepinephrine Uptake Inhibition Assay

This functional assay measures the ability of this compound to inhibit the uptake of a substrate (e.g., radiolabeled or fluorescent norepinephrine) into cells expressing the NET.

Objective: To determine the IC50 of this compound for the inhibition of norepinephrine uptake.

Materials:

  • Cell Line: HEK293 cells stably expressing hNET.

  • Substrate: [³H]Norepinephrine or a fluorescent NET substrate.

  • Test Compound: this compound hydrochloride.

  • Positive Control: A known NET inhibitor (e.g., Desipramine).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • 96-well plates (clear-bottom for fluorescent assays).

  • Detection Instrument: Liquid scintillation counter or fluorescence plate reader.

Procedure:

  • Cell Plating: Seed hNET-expressing HEK293 cells into 96-well plates and culture overnight to form a monolayer.

  • Compound Addition: Wash the cells with pre-warmed assay buffer. Add assay buffer containing various concentrations of this compound (or controls) to the wells and pre-incubate for 10-20 minutes at 37°C.

  • Substrate Addition: Add the [³H]Norepinephrine or fluorescent substrate to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 10-30 minutes).

  • Termination of Uptake:

    • For Radiometric Assay: Rapidly wash the cells with ice-cold assay buffer to remove the extracellular substrate. Lyse the cells and measure the intracellular radioactivity.

    • For Fluorescent Assay: Add a masking dye to quench the extracellular fluorescence and immediately measure the intracellular fluorescence using a plate reader.

  • Data Analysis: Determine the rate of norepinephrine uptake at each concentration of this compound. Plot the percentage of inhibition against the log concentration of this compound to calculate the IC50 value.

start Start plate_cells Plate hNET-expressing HEK293 Cells start->plate_cells add_this compound Pre-incubate Cells with This compound or Controls plate_cells->add_this compound add_substrate Add [³H]NE or Fluorescent Substrate add_this compound->add_substrate incubate Incubate at 37°C (Allow Uptake) add_substrate->incubate terminate Terminate Uptake (Wash or Add Masking Dye) incubate->terminate measure Measure Intracellular Signal (Radioactivity/Fluorescence) terminate->measure analyze Calculate % Inhibition & Determine IC50 measure->analyze end End analyze->end

Figure 3. Workflow for a cell-based norepinephrine uptake inhibition assay.

Conclusion

References

An In-Depth Technical Guide to the Structural Analogs and Derivatives of Prolintane

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Prolintane, a central nervous system stimulant developed in the 1950s, functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][3] Its core structure, a phenylalkylpyrrolidine, has served as a scaffold for numerous analogs and derivatives, most notably the pyrovalerone cathinones. This guide provides a comprehensive technical overview of this compound's structural relatives, detailing their pharmacological profiles, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. Quantitative data on the monoamine transporter activity of key analogs are presented, and critical signaling pathways and experimental workflows are visualized. This document is intended for researchers, scientists, and drug development professionals engaged in the study of monoamine transporter ligands.

Introduction

This compound (1-phenyl-2-pyrrolidinylpentane) is a synthetic stimulant first synthesized in the 1950s.[1] It was historically marketed under trade names such as Catovit and Promotil for its ability to combat fatigue and enhance concentration.[1][4] The primary mechanism of action for this compound and its analogs is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased synaptic concentrations of these catecholamines.[1][3][5] This profile classifies it as a norepinephrine-dopamine reuptake inhibitor (NDRI), with a pharmacological action more akin to cocaine or methylphenidate than to releasing agents like amphetamine.[1] While explored for therapeutic uses, including the treatment of ADHD and narcolepsy, its use was largely discontinued due to concerns over its abuse potential.[5] The study of its structural analogs is critical for understanding the SAR of NDRIs and for the development of novel therapeutics with tailored selectivity and reduced abuse liability.

Core Structure and Key Analogs

The chemical structure of this compound consists of a phenethylamine core with a propyl group at the alpha carbon and a pyrrolidine ring incorporating the amino group.[1] This scaffold has been systematically modified to produce a wide range of derivatives.

Key Classes of Analogs:

  • Pyrovalerone Cathinones: This is the most prominent class of this compound-related compounds. They are characterized by the addition of a β-keto group (a ketone at the beta-carbon of the phenethylamine backbone). Prominent examples include α-pyrrolidinopentiophenone (α-PVP), 3,4-methylenedioxypyrovalerone (MDPV), and pyrovalerone itself.[3][6][7] this compound can be considered β-keto-prolintane or prolintanone.[3] These compounds are potent psychomotor stimulants often found in illicit "bath salts".[6]

  • Ring-Substituted Prolintanes: More recent research has focused on modifying the phenyl ring of the this compound scaffold. The addition of substituents like fluorine or methyl groups at various positions (ortho, meta, para) has been explored to modulate transporter affinity and selectivity.[5]

G cluster_core Core Scaffold cluster_analogs Structural Analog Classes cluster_examples Specific Examples This compound This compound (1-Phenyl-2-pyrrolidinylpentane) Pyrovalerones Pyrovalerone Cathinones (β-keto analogs) This compound->Pyrovalerones + β-keto group RingSubstituted Ring-Substituted Analogs (e.g., Fluoro-, Methyl-) This compound->RingSubstituted + phenyl ring substituent aPVP α-PVP Pyrovalerones->aPVP MDPV MDPV Pyrovalerones->MDPV Pyrovalerone Pyrovalerone Pyrovalerones->Pyrovalerone Me_this compound 4-Methylthis compound RingSubstituted->Me_this compound

Structural relationships of this compound analogs.

Pharmacological Profile and Structure-Activity Relationships (SAR)

The defining pharmacological feature of this compound-type compounds is their potent inhibition of DAT and NET, with significantly lower activity at the serotonin transporter (SERT).[5][7][8] Unlike amphetamines, most pyrovalerone cathinones are pure uptake blockers and do not induce significant monoamine efflux.[7]

Recent studies on ring-substituted this compound analogs have revealed key SAR insights. Methyl or fluorine substitution on the phenyl ring generally enhances SERT inhibition potency relative to DAT, which may correlate with reduced abuse liability.[5] Interestingly, these newer this compound analogs were found to act as hybrid transporter ligands, potently inhibiting DAT and NET while simultaneously acting as substrates that evoke serotonin release from human SERT.[5]

Quantitative Pharmacological Data

While precise binding and uptake inhibition data for this compound itself are not consistently reported in publicly accessible literature, extensive data exists for its close structural analogs.[9] The following table summarizes the in vitro inhibitory potencies (IC₅₀) of several key pyrovalerone cathinones at human monoamine transporters.

Compound DAT IC₅₀ (μM) NET IC₅₀ (μM) SERT IC₅₀ (μM) DAT/SERT Ratio Reference
α-PPP0.490.28>10>20.4[10]
α-PVP0.020.03>10>500[10]
Pyrovalerone0.050.03>10>200[10]
MDPV0.020.14>10>500[10]
MDPV *0.0041 0.026 3.349 817 [8]

Note: Data from reference[8] was obtained using rat brain synaptosomes, while data from[10] used HEK293 cells expressing human transporters, which may account for variations.

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine DAT DAT DA->DAT Reuptake Receptor Postsynaptic Receptors DA->Receptor Binding & Signaling NE Norepinephrine NET NET NE->NET Reuptake NE->Receptor Binding & Signaling This compound This compound Analog This compound->DAT Inhibition This compound->NET Inhibition

Mechanism of action for this compound analogs.

Key Experimental Methodologies

The evaluation of this compound and its derivatives relies on established protocols in medicinal chemistry and neuropharmacology.

Synthesis Protocols

Several synthetic routes to this compound have been reported. A common modern approach avoids toxic reagents like potassium cyanide used in earlier Strecker syntheses.[11]

Example Synthesis Route (from Allylbenzene): [11][12]

  • Epoxidation: Allylbenzene is treated with an oxidizing agent like m-CPBA in a solvent such as DCM to form 2-benzyloxirane.

  • Grignard Reaction: The epoxide ring is opened using a Grignard reagent (e.g., vinyl magnesium bromide) in the presence of a copper catalyst (CuI) to introduce the required carbon chain, yielding an intermediate alcohol.

  • Mitsunobu Reaction: The alcohol is reacted with succinimide, triphenylphosphine (PPh₃), and an azodicarboxylate (e.g., DIAD) in THF to install the nitrogen-containing ring precursor.

  • Amide and Olefin Reduction: The resulting intermediate is treated with a strong reducing agent like lithium aluminium hydride (LiAlH₄) to reduce the amide carbonyls, followed by catalytic hydrogenation (H₂ with Pd/C) to reduce the olefin, yielding this compound.

For novel ring-substituted analogs, a modified one-pot Mannich Barbier reaction has been effectively utilized.[5]

In Vitro Pharmacological Assays

Monoamine Transporter Uptake Inhibition Assay: This assay determines the potency of a compound in blocking the reuptake of neurotransmitters.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured to confluence in appropriate media.

  • Assay Preparation: Cells are harvested and plated in 96-well plates. They are washed with a Krebs-HEPES buffer.

  • Compound Incubation: Cells are pre-incubated for 10-20 minutes with varying concentrations of the test compound (e.g., a this compound analog).

  • Radiotracer Addition: A fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET) is added to each well.

  • Uptake Reaction: The plates are incubated for a short period (e.g., 5-15 minutes) at room temperature or 37°C to allow for transporter-mediated uptake of the radiotracer.

  • Termination and Lysis: The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiotracer. A scintillation cocktail is added to lyse the cells.

  • Quantification: The amount of radiotracer taken up by the cells is quantified using a scintillation counter. Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine or GBR12909).

  • Data Analysis: The data are analyzed using non-linear regression to calculate the concentration of the test compound that inhibits 50% of the specific uptake (the IC₅₀ value).

G arrow Start Start: HEK293 cells expressing hDAT, hNET, or hSERT Step1 Plate cells in 96-well plates Start->Step1 Step2 Pre-incubate with This compound Analog (various concentrations) Step1->Step2 Step3 Add radiolabeled substrate (e.g., [³H]Dopamine) Step2->Step3 Step4 Incubate to allow uptake Step3->Step4 Step5 Terminate reaction & wash cells Step4->Step5 Step6 Lyse cells & add scintillation fluid Step5->Step6 Step7 Quantify radioactivity via scintillation counting Step6->Step7 End Calculate IC₅₀ value Step7->End

Workflow for monoamine transporter uptake assay.

Conclusion

This compound and its structural analogs represent a significant class of norepinephrine-dopamine reuptake inhibitors. The core phenylalkylpyrrolidine scaffold is highly amenable to modification, particularly at the β-carbon (leading to pyrovalerone cathinones) and on the phenyl ring. Structure-activity relationship studies have demonstrated that these modifications can profoundly alter potency and selectivity across the monoamine transporters. Specifically, the addition of a β-keto group often enhances potency at DAT and NET, while substitutions on the phenyl ring can modulate SERT activity, offering a potential strategy to mitigate abuse liability.[5] The discovery of hybrid activity in newer analogs—acting as both inhibitors and SERT substrates—highlights the chemical complexity and warrants further investigation.[5] Future research should focus on elucidating the molecular determinants of this hybrid activity and exploring further structural modifications to develop novel CNS therapeutics with optimized efficacy and safety profiles.

References

The molecular formula and CAS number for Prolintane

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and analytical methodologies for the stimulant compound Prolintane. The information is intended to support research and development activities.

Core Chemical and Physical Data

This compound is a central nervous system stimulant developed in the 1950s. It is structurally classified as a phenylalkylpyrrolidine derivative.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₃N[1][2][3]
Molecular Weight 217.35 g/mol [1][3]
CAS Number (Free Base) 493-92-5[1][3]
CAS Number (Hydrochloride) 1211-28-5[4]
IUPAC Name 1-(1-phenylpentan-2-yl)pyrrolidine[1]
Synonyms Catovit, Katovit, Promotil, Villescon[1][2]

Pharmacology and Mechanism of Action

This compound functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][5] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), it increases the synaptic concentrations of these neurotransmitters, leading to its stimulant effects.

CompoundAssay TypeIC₅₀ (nM)Kᵢ (nM)
α-PVP (β-Keto-prolintane)Dopamine Reuptake Inhibition13 - 80-

Note: Data is compiled from various in vitro studies and cell lines, which may contribute to variability in reported values.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound at a catecholaminergic synapse.

Prolintane_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC VMAT2 VMAT2 Dopamine->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Dopamine_released Dopamine/ Norepinephrine Vesicle->Dopamine_released Exocytosis DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) This compound This compound This compound->DAT Inhibition This compound->NET Inhibition Receptor Dopamine/Norepinephrine Receptors Signal Signal Transduction Receptor->Signal Dopamine_released->DAT Reuptake Dopamine_released->NET Reuptake Dopamine_released->Receptor

Mechanism of this compound as a Norepinephrine-Dopamine Reuptake Inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound and similar compounds.

Dopamine Reuptake Inhibition Assay (Radioligand-based)

This protocol describes a method to determine the inhibitory potency (IC₅₀) of a compound on the dopamine transporter (DAT) using radiolabeled dopamine.

Materials and Reagents:

  • Cell line stably expressing the human dopamine transporter (hDAT), e.g., HEK293-hDAT cells

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

  • 96-well cell culture plates

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]Dopamine

  • Test compound (this compound)

  • Non-specific uptake inhibitor (e.g., Benztropine at a high concentration)

  • Lysis buffer (e.g., 1% SDS)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Plating: Seed the hDAT-expressing cells into a 96-well plate at a predetermined density and culture overnight to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also prepare a high-concentration solution of a non-specific uptake inhibitor (e.g., 10 µM Benztropine) and a vehicle control.

  • Assay Initiation:

    • Aspirate the culture medium from the wells and wash the cells once with pre-warmed assay buffer.

    • Add the various concentrations of this compound, the non-specific uptake control, or vehicle to the appropriate wells.

    • Pre-incubate the plate at room temperature or 37°C for 10-20 minutes.

  • Dopamine Uptake:

    • Initiate the uptake reaction by adding [³H]Dopamine solution (at a concentration close to its Kₘ for DAT) to all wells.

    • Incubate for a defined period (e.g., 5-10 minutes) at the same temperature. This incubation time should be within the linear range of dopamine uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

    • Lyse the cells by adding lysis buffer to each well.

  • Scintillation Counting:

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation cocktail to each vial, mix, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Total Uptake: Counts per minute (CPM) from wells with [³H]Dopamine and vehicle.

  • Non-specific Uptake: CPM from wells with [³H]Dopamine and the high-concentration non-specific inhibitor.

  • Specific Uptake: Total Uptake - Non-specific Uptake.

  • Calculate the percentage of inhibition for each this compound concentration relative to the specific uptake in the absence of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate_cells Seed hDAT-expressing cells in 96-well plate wash_cells Wash cells with assay buffer plate_cells->wash_cells prepare_compounds Prepare serial dilutions of this compound add_compounds Add this compound dilutions and controls prepare_compounds->add_compounds wash_cells->add_compounds pre_incubate Pre-incubate (10-20 min) add_compounds->pre_incubate add_radioligand Add [3H]Dopamine pre_incubate->add_radioligand incubate Incubate (5-10 min) add_radioligand->incubate terminate Terminate uptake with ice-cold buffer wash incubate->terminate lyse Lyse cells terminate->lyse count Perform liquid scintillation counting lyse->count calculate Calculate % inhibition count->calculate plot Plot dose-response curve and determine IC50 calculate->plot

Workflow for the Dopamine Reuptake Inhibition Assay.

References

An In-Depth Technical Guide to the Core Pharmacology of Prolintane and Its Classification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolintane is a psychoactive compound with stimulant properties, primarily classified as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Developed in the 1950s, it has been utilized for its effects on the central nervous system, though its use has been associated with reports of abuse. This technical guide provides a comprehensive overview of the fundamental pharmacology of this compound, including its mechanism of action, pharmacokinetics, and classification. It is intended to serve as a resource for researchers and professionals engaged in drug development and neuroscience.

Introduction

This compound, chemically known as 1-(1-phenylpentan-2-yl)pyrrolidine, is a synthetic stimulant that is structurally related to other psychoactive substances such as pyrovalerone.[1] Its primary pharmacological action is the inhibition of the reuptake of the neurotransmitters norepinephrine (NE) and dopamine (DA) in the synaptic cleft, leading to increased concentrations of these monoamines and enhanced neurotransmission.[1] This mechanism underlies its stimulant effects, which are comparable, though reportedly less intense, to those of d-amphetamine. This compound has been investigated for potential therapeutic applications, including as an analeptic agent to combat fatigue.

Classification

Chemical Classification: this compound is a member of the phenylalkylpyrrolidine family and is structurally an amphetamine derivative.[1]

Pharmacological Classification: It is classified as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI).[1]

Legal and Regulatory Status: The legal status of this compound varies by country. For instance, it is not available for prescription in the United States but has been prescribed in some European, African, and Australian nations.[2] Due to its potential for abuse, it is often subject to controlled substance regulations.

Core Pharmacology

Mechanism of Action

This compound exerts its stimulant effects by binding to and blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET). This inhibition of reuptake leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, thereby potentiating and prolonging their signaling at postsynaptic receptors. The increased availability of these neurotransmitters in key brain regions, such as the striatum, is associated with its stimulant and rewarding effects.[3]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the modulation of dopaminergic and noradrenergic neurotransmission. Studies in rodents have demonstrated that this compound administration leads to a significant increase in extracellular dopamine levels in the striatum.[3] This elevation in dopamine is believed to be a key factor in its reinforcing properties and abuse potential, as evidenced by its ability to induce conditioned place preference (CPP) in animal models.[3]

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans is not extensively available in the public domain. However, studies on its metabolism have been conducted.

Metabolism: this compound undergoes metabolism in the body, with several metabolites having been identified in human urine. The metabolism of its enantiomers, R-(+)- and S-(-)-prolintane, has been shown to differ quantitatively.

Quantitative Data

Compound Assay Type Target Kᵢ (nM) IC₅₀ (nM) Reference
α-PVP (β-Keto-prolintane)Dopamine Reuptake InhibitionDAT-13 - 80[4]
Cocaine[³H]WIN 35,428 BindingDAT200255.2 - 510[4]

Note: Data is compiled from various in vitro studies and cell lines, which may contribute to variability in reported values.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the pharmacology of this compound are outlined below. These protocols are synthesized from standard practices in the field.

Dopamine Transporter (DAT) Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the dopamine transporter.

1. Materials and Reagents:

  • Cell Culture: HEK293 cells stably or transiently expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428 or a similar suitable radioligand for DAT.

  • Test Compound: this compound or other compounds of interest.

  • Assay Buffer: Typically a Tris-based buffer containing appropriate ions (e.g., NaCl, KCl, CaCl₂, MgCl₂).

  • Scintillation Fluid and Vials.

2. Procedure:

  • Cell Preparation: Culture and harvest HEK293-hDAT cells. Prepare cell membranes by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add cell membranes, varying concentrations of the test compound, and a fixed concentration of the radioligand. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known DAT inhibitor like GBR 12909).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

  • If the mechanism of binding is competitive, the Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Dopamine Measurement

This technique allows for the in vivo sampling and quantification of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

1. Materials and Reagents:

  • Animals: Typically rats or mice.

  • Stereotaxic Apparatus: For precise surgical implantation of the microdialysis probe.

  • Microdialysis Probes: With a semi-permeable membrane of a suitable molecular weight cut-off.

  • Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).

  • Microinfusion Pump and Fraction Collector.

  • Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for dopamine quantification.

2. Surgical Procedure: Guide Cannula Implantation:

  • Anesthetize the animal and secure it in the stereotaxic apparatus.

  • Surgically expose the skull and drill a small hole at the stereotaxic coordinates for the target brain region (e.g., striatum).

  • Implant a guide cannula to the desired depth and secure it with dental cement.

  • Allow the animal to recover for a specified period.

3. Microdialysis Experiment:

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples for a predetermined period.

  • Administer this compound (e.g., via intraperitoneal injection).

  • Continue collecting dialysate samples at regular intervals to monitor changes in dopamine levels over time.

4. Sample Analysis:

  • Inject the collected dialysate samples into the HPLC-ECD system.

  • Separate dopamine from other components using a reverse-phase column.

  • Detect and quantify dopamine using an electrochemical detector.

  • Express the results as a percentage of the baseline dopamine concentration.

Conditioned Place Preference (CPP)

The CPP paradigm is a behavioral assay used to assess the rewarding or aversive properties of a drug.

1. Apparatus:

  • A multi-compartment chamber with distinct visual and tactile cues in each compartment.

2. Procedure:

  • Pre-conditioning Phase (Habituation): Allow the animal to freely explore all compartments of the apparatus to determine any initial preference.

  • Conditioning Phase: On alternating days, administer the drug (e.g., this compound) and confine the animal to one of the non-preferred compartments. On the other days, administer a vehicle (e.g., saline) and confine the animal to the other compartment. This phase typically lasts for several days.

  • Test Phase: Place the animal in the central compartment with free access to all compartments and record the time spent in each.

3. Data Analysis:

  • A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place preference, suggesting the drug has rewarding properties.

Visualizations

Signaling Pathway of this compound

Prolintane_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Blocks NET Norepinephrine Transporter (NET) This compound->NET Blocks DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release NE_vesicle Norepinephrine Vesicle NE_synapse Norepinephrine NE_vesicle->NE_synapse Release DA_synapse->DAT DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds NE_synapse->NET Reuptake (Inhibited) NE_receptor Norepinephrine Receptors NE_synapse->NE_receptor Binds Downstream Downstream Signaling Cascades DA_receptor->Downstream NE_receptor->Downstream

Caption: this compound's mechanism of action, inhibiting DAT and NET.

Experimental Workflow for In Vivo Microdialysis

Microdialysis_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Animal Recovery Surgery->Recovery Probe Microdialysis Probe Insertion Recovery->Probe Baseline Baseline Sample Collection Probe->Baseline DrugAdmin This compound Administration Baseline->DrugAdmin PostDrug Post-Administration Sample Collection DrugAdmin->PostDrug HPLC HPLC-ECD Analysis of Dopamine PostDrug->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for in vivo microdialysis to measure dopamine.

Conclusion

This compound is a norepinephrine-dopamine reuptake inhibitor with clear stimulant effects mediated by its interaction with monoamine transporters. While its pharmacological profile has been characterized to some extent, particularly through behavioral studies in animals, there remains a need for more comprehensive quantitative data on its binding affinities and human pharmacokinetics. The experimental protocols and visualizations provided in this guide offer a framework for further investigation into the nuanced pharmacology of this compound, which is crucial for understanding its therapeutic potential and abuse liability. This information is vital for the continued development of novel therapeutics targeting the dopaminergic and noradrenergic systems.

References

Preliminary In Vitro Efficacy of Prolintane: A Technical Overview of Monoamine Transporter Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolintane is a stimulant of the phenylalkylpyrrolidine class, developed in the 1950s, that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] By blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), this compound increases the extracellular concentrations of these neurotransmitters, leading to enhanced noradrenergic and dopaminergic signaling.[1][3] This technical guide provides a summary of the available preliminary in vitro data on this compound's binding affinity for monoamine transporters, details representative experimental protocols for assessing this binding, and illustrates the associated signaling pathways. It is important to note that while this compound has been identified as an NDRI, specific quantitative in vitro binding data for the parent compound is limited in publicly accessible literature. Consequently, data for its potent analog, α-Pyrrolidinopentiophenone (α-PVP), is presented to provide an indication of the pharmacological profile of this class of compounds.

Data Presentation: Monoamine Transporter Binding Affinity

Quantitative data on the in vitro binding affinity of this compound is scarce. However, studies on its close analog, α-PVP (also known as β-Keto-prolintane), provide valuable insights into the potential interaction of this compound with the dopamine transporter. The following table summarizes the available data for α-PVP and compares it with the well-characterized dopamine reuptake inhibitor, cocaine.

CompoundTargetAssay TypeRadioligandKᵢ (nM)IC₅₀ (nM)
α-PVP (β-Keto-prolintane) DATDopamine Reuptake Inhibition--13 - 80
Cocaine DAT[³H]WIN 35,428 Binding[³H]WIN 35,428200255.2 - 510

Note: Data is compiled from various in vitro studies and cell lines, which may contribute to variability in reported values.

Experimental Protocols

The following are detailed, representative methodologies for key experiments used to determine the binding affinity and functional inhibition of monoamine transporters by compounds like this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay directly measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from its target transporter.

Objective: To determine the binding affinity (Kᵢ) of this compound for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

Materials:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or a similar high-affinity DAT ligand.

    • For NET: [³H]Nisoxetine or a similar high-affinity NET ligand.

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hDAT or HEK293-hNET cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • 50 µL of assay buffer (for total binding) or a high concentration of a known DAT/NET inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET) for non-specific binding.

      • 50 µL of varying concentrations of this compound.

      • 50 µL of the radioligand at a concentration near its Kd.

      • 100 µL of the prepared cell membrane homogenate (containing a specific amount of protein, e.g., 10-20 µg).

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.

Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting dopamine and norepinephrine uptake.

Materials:

  • Cell Lines: HEK293 cells stably expressing hDAT or hNET.

  • Radiolabeled Neurotransmitters: [³H]Dopamine or [³H]Norepinephrine.

  • Test Compound: this compound hydrochloride.

  • Uptake Buffer: Krebs-HEPES buffer (KHB) containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, and 5.6 mM D-glucose, pH 7.4.

  • Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).

  • Scintillation Cocktail.

  • 96-well cell culture plates.

  • Scintillation counter.

Procedure:

  • Cell Culture:

    • Seed HEK293-hDAT or HEK293-hNET cells into 96-well cell culture plates and grow to confluency.

  • Uptake Assay:

    • On the day of the experiment, wash the cells once with uptake buffer.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle for 10-20 minutes at 37°C.

    • Initiate the uptake by adding the radiolabeled neurotransmitter ([³H]dopamine or [³H]norepinephrine) at a concentration near its Km for transport.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis and Quantification:

    • Lyse the cells by adding lysis buffer to each well.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the non-specific uptake by including a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET).

    • Subtract the non-specific uptake from all values.

    • Plot the percentage of inhibition of neurotransmitter uptake against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

Visualizations

Norepinephrine-Dopamine Reuptake Inhibition by this compound

NDRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_cyto Dopamine (Cytosol) L_DOPA->Dopamine_cyto DOPA Decarboxylase Dopamine_vesicle Dopamine (Vesicle) Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Exocytosis Dopamine_cyto->Dopamine_vesicle VMAT2 Norepinephrine_cyto Norepinephrine (Cytosol) Dopamine_cyto->Norepinephrine_cyto Dopamine β- Hydroxylase Norepinephrine_vesicle Norepinephrine (Vesicle) Norepinephrine_synapse Norepinephrine Norepinephrine_vesicle->Norepinephrine_synapse Exocytosis Norepinephrine_cyto->Norepinephrine_vesicle VMAT2 DAT Dopamine Transporter (DAT) DAT->Dopamine_synapse NET Norepinephrine Transporter (NET) NET->Norepinephrine_synapse This compound This compound This compound->DAT Blocks This compound->NET Blocks Dopamine_synapse->Dopamine_cyto Reuptake D_receptors Dopamine Receptors Dopamine_synapse->D_receptors Norepinephrine_synapse->Norepinephrine_cyto Reuptake A_receptors Adrenergic Receptors Norepinephrine_synapse->A_receptors Signaling Downstream Signaling Cascades D_receptors->Signaling A_receptors->Signaling

Caption: Mechanism of action of this compound as a norepinephrine-dopamine reuptake inhibitor.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start: Cell Culture (HEK293 expressing DAT/NET) membrane_prep Membrane Preparation (Homogenization & Centrifugation) start->membrane_prep assay_setup Assay Setup in 96-well Plate (Membranes, Radioligand, this compound) membrane_prep->assay_setup incubation Incubation (Reach Equilibrium) assay_setup->incubation filtration Rapid Filtration (Separate Bound from Free Ligand) incubation->filtration washing Washing (Remove Non-specific Binding) filtration->washing quantification Scintillation Counting (Measure Radioactivity) washing->quantification data_analysis Data Analysis (Calculate IC50 and Ki) quantification->data_analysis end End: Determine Binding Affinity data_analysis->end

Caption: A generalized workflow for a competitive radioligand binding assay.

Conclusion

References

Prolintane and the Phenylalkylpyrrolidine Family: A Technical Guide to Structure, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of prolintane and its relationship to the broader phenylalkylpyrrolidine family of psychoactive compounds. This compound, a norepinephrine-dopamine reuptake inhibitor (NDRI), serves as a key example to explore the structure-activity relationships, pharmacological effects, and experimental characterization of this class of central nervous system stimulants. This document details the mechanism of action, summarizes quantitative pharmacological data, provides in-depth experimental protocols for key assays, and visualizes the relevant signaling pathways and experimental workflows. The information presented is intended to be a valuable resource for researchers and professionals engaged in the study and development of novel therapeutics targeting monoamine transporters.

Introduction: this compound and the Phenylalkylpyrrolidine Landscape

This compound is a central nervous system (CNS) stimulant developed in the 1950s that belongs to the phenylalkylpyrrolidine class of compounds.[1][2] Structurally, it is characterized by a phenyl group and a pyrrolidine ring attached to an alkyl chain. This structural motif is shared by other well-known stimulants, including pyrovalerone and methylenedioxypyrovalerone (MDPV), establishing a clear chemical and pharmacological lineage.[1] The primary mechanism of action for this compound and many of its chemical relatives is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3][4] This blockade of reuptake leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission. This guide will delve into the specifics of these interactions and the methodologies used to characterize them.

Quantitative Pharmacological Data

The potency and selectivity of this compound and related phenylalkylpyrrolidine compounds for the monoamine transporters (DAT, NET, and SERT) are critical determinants of their pharmacological profiles. The following table summarizes key quantitative data from in vitro studies, providing a comparative overview of their binding affinities and uptake inhibition potencies.

CompoundTransporterAssay TypeValue (nM)SpeciesReference
This compound DATUptake Inhibition (IC₅₀)PotentHuman[3]
NETUptake Inhibition (IC₅₀)PotentHuman[3]
SERTUptake Inhibition (IC₅₀)WeakHuman[3]
Pyrovalerone DATBinding Affinity (Kᵢ)7-10Not Specified[5]
NETBinding Affinity (Kᵢ)6-10Not Specified[5]
SERTBinding Affinity (Kᵢ)2900-12000Not Specified[5]
MDPV DATBinding Affinity (Kᵢ)<10Not Specified[2]
NETBinding Affinity (Kᵢ)<10Not Specified[2]
SERTBinding Affinity (Kᵢ)Low µMNot Specified[5]
Cocaine DATBinding Affinity (Kᵢ)341Human[6]
NETBinding Affinity (Kᵢ)2700Human[6]
SERTBinding Affinity (Kᵢ)Low µMHuman[6]

Experimental Protocols

Accurate characterization of the interaction between phenylalkylpyrrolidines and monoamine transporters relies on robust and well-defined experimental protocols. The following sections provide detailed methodologies for two key in vitro assays.

Radioligand Binding Assay for Dopamine Transporter ([³H]WIN 35,428)

This assay determines the binding affinity of a test compound for the dopamine transporter by measuring its ability to compete with a radiolabeled ligand, [³H]WIN 35,428, for binding to the transporter.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • [³H]WIN 35,428 (specific activity ~80 Ci/mmol).

  • Unlabeled WIN 35,428 or a known DAT inhibitor (e.g., cocaine) for determining non-specific binding.

  • Test compound (e.g., this compound).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture hDAT-HEK293 cells to confluency.

    • Harvest cells and homogenize in ice-cold Assay Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh, ice-cold Assay Buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of Assay Buffer (for total binding).

      • 50 µL of unlabeled WIN 35,428 (10 µM final concentration) or cocaine (30 µM final concentration) (for non-specific binding).[7]

      • 50 µL of varying concentrations of the test compound.

    • Add 50 µL of [³H]WIN 35,428 to all wells (final concentration ~1-5 nM).[7]

    • Add 100 µL of the prepared cell membrane suspension (typically 10-50 µg of protein per well).

    • Incubate the plate at 4°C or on ice for 2 hours with gentle agitation.[7]

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and vortex.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay ([³H]Dopamine)

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter, such as [³H]dopamine, into cells expressing the corresponding transporter.

Materials:

  • HEK293 or COS-7 cells transiently or stably expressing hDAT.[4]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).

  • [³H]Dopamine (specific activity ~20-60 Ci/mmol).

  • A known DAT inhibitor (e.g., nomifensine or cocaine) for determining non-specific uptake.[8]

  • Test compound (e.g., this compound).

  • Lysis Buffer (e.g., 1% SDS).

  • Scintillation fluid.

  • 24- or 96-well cell culture plates.

  • Liquid scintillation counter.

Procedure:

  • Cell Culture:

    • Plate the DAT-expressing cells in a 24- or 96-well plate and grow to approximately 80-90% confluency.[4]

  • Uptake Assay:

    • On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed (37°C) Assay Buffer.

    • Add Assay Buffer containing varying concentrations of the test compound or vehicle (for total uptake) to the wells. For non-specific uptake, add a high concentration of a known DAT inhibitor.

    • Pre-incubate the plate at 37°C for 10-20 minutes.[8]

    • Initiate the uptake by adding Assay Buffer containing a fixed concentration of [³H]dopamine (e.g., 10 nM).

    • Incubate the plate at 37°C for a short, defined period (e.g., 5-10 minutes) to measure the initial rate of uptake.[8]

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold Assay Buffer.

    • Lyse the cells by adding Lysis Buffer to each well and incubating for at least 30 minutes.

  • Detection and Analysis:

    • Transfer the cell lysates to scintillation vials, add scintillation fluid, and vortex.

    • Quantify the amount of [³H]dopamine taken up by the cells using a liquid scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The inhibition of DAT and NET by this compound and its analogs leads to the activation of downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflow for their characterization.

experimental_workflow cluster_cell_culture Cell Culture & Transfection cluster_binding_assay Radioligand Binding Assay cluster_uptake_assay Dopamine Uptake Assay HEK293 HEK293 Cells Transfection Transfect with hDAT Plasmid HEK293->Transfection Selection Antibiotic Selection Transfection->Selection StableCellLine Stable hDAT Cell Line Selection->StableCellLine MembranePrep Membrane Preparation StableCellLine->MembranePrep CellPlating Plate Cells StableCellLine->CellPlating Incubation Incubation with [3H]WIN 35,428 & this compound MembranePrep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_Binding Data Analysis (IC50, Ki) Counting->Analysis_Binding Preincubation Pre-incubation with this compound CellPlating->Preincubation Uptake Add [3H]Dopamine Preincubation->Uptake Termination Wash & Lyse Cells Uptake->Termination Counting_Uptake Scintillation Counting Termination->Counting_Uptake Analysis_Uptake Data Analysis (IC50) Counting_Uptake->Analysis_Uptake

Caption: Experimental workflow for characterizing this compound's interaction with DAT.

dopamine_signaling This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT inhibits Dopamine Dopamine DAT->Dopamine reuptake D1R D1 Receptor Dopamine->D1R activates D2R D2 Receptor Dopamine->D2R activates Gs Gs D1R->Gs activates Gi Gi D2R->Gi activates AC Adenylyl Cyclase Gs->AC stimulates Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates Downstream Downstream Effects (Gene Expression, etc.) DARPP32->Downstream modulates

Caption: Simplified dopamine signaling pathway affected by this compound.

norepinephrine_signaling This compound This compound NET Norepinephrine Transporter (NET) This compound->NET inhibits Norepinephrine Norepinephrine NET->Norepinephrine reuptake Alpha1 α1-Adrenergic Receptor Norepinephrine->Alpha1 activates Beta β-Adrenergic Receptor Norepinephrine->Beta activates Gq Gq Alpha1->Gq activates Gs_NE Gs Beta->Gs_NE activates PLC Phospholipase C (PLC) Gq->PLC activates AC_NE Adenylyl Cyclase Gs_NE->AC_NE stimulates IP3_DAG IP3 & DAG PLC->IP3_DAG produces cAMP_NE cAMP AC_NE->cAMP_NE produces Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC leads to PKA_NE Protein Kinase A (PKA) cAMP_NE->PKA_NE activates Downstream_NE Downstream Effects (e.g., MAP Kinase Cascade) Ca_PKC->Downstream_NE modulates PKA_NE->Downstream_NE modulates

Caption: Simplified norepinephrine signaling pathways affected by this compound.

Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR)

The pharmacological activity of phenylalkylpyrrolidines is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies explore how modifications to the molecular scaffold influence binding affinity, potency, and selectivity for monoamine transporters.

Key structural features that influence the activity of this compound and its analogs include:

  • The Phenyl Ring: Substitutions on the phenyl ring can modulate potency and selectivity. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its interaction with the transporter binding site.

  • The Alkyl Chain: The length and branching of the alkyl chain connecting the phenyl and pyrrolidine rings are critical for optimal binding.

  • The Pyrrolidine Ring: The nitrogen atom within the pyrrolidine ring is essential for the interaction with the monoamine transporters. N-alkylation or other modifications to this ring can significantly impact activity.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.[9] By correlating physicochemical properties (descriptors) of the molecules with their measured pharmacological effects (e.g., Kᵢ or IC₅₀ values), QSAR models can be developed to predict the activity of novel, untested compounds. This approach is invaluable in drug discovery for prioritizing synthetic targets and designing molecules with desired pharmacological profiles.

Conclusion

This compound and the broader phenylalkylpyrrolidine family represent a significant class of monoamine reuptake inhibitors with profound effects on the central nervous system. A thorough understanding of their pharmacology, facilitated by the quantitative data and detailed experimental protocols presented in this guide, is essential for advancing research in this area. The visualization of the downstream signaling pathways provides a framework for comprehending the cellular consequences of DAT and NET inhibition. Furthermore, the application of SAR and QSAR principles will continue to be instrumental in the rational design and development of novel compounds with improved therapeutic potential and reduced adverse effects. This technical guide serves as a foundational resource for scientists and researchers dedicated to unraveling the complexities of these fascinating molecules and their interactions with the intricate machinery of the brain.

References

Methodological & Application

Application Notes and Protocols for Prolintane Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Prolintane in rodent models. This compound, a stimulant and norepinephrine-dopamine reuptake inhibitor (NDRI), has been investigated for its psychostimulant, rewarding, and reinforcing properties. This document outlines detailed protocols for common behavioral and neurochemical assays, summarizes key quantitative data, and visualizes relevant pathways and workflows.

Quantitative Data Summary

The following tables summarize the reported dosages and effects of this compound in various rodent models.

Table 1: this compound Dosage and Behavioral Effects in Rodents

SpeciesAssayRoute of AdministrationDose RangeObserved EffectReference
MouseLocomotor ActivityIntraperitoneal (IP)10 - 20 mg/kgIncreased locomotor activity[1]
MouseConditioned Place Preference (CPP)Intraperitoneal (IP)10 - 20 mg/kgSignificant drug-paired place preference[1]
MouseIntravenous Self-Administration (IVSA)Intravenous (IV)4 mg/kg/infusionHigher infusion and active lever responses[1]
RatDrug DiscriminationIntraperitoneal (IP)Up to 10 mg/kg (cumulative)Partially elicited cocaine-appropriate lever responses[1]

Table 2: this compound Metabolism and Metabolite Activity

MetaboliteSpecies Detected InPercentage of Dose (in Rats)Pharmacological Activity in Mice
N-(1-phenyl-2-pentyl)-γ-aminobutyric acid (PPGABA)Rat, Rabbit~15%Depressant effect
p-hydroxythis compoundRat, Rabbit~5%Increased ambulation and rearing
(ω-1)-hydroxythis compoundRabbit (found to be active in mice)Not specified for ratsIncreased ambulation and rearing
Oxothis compoundRat, RabbitTrace amountsPartially effective on rearing, not on ambulation

Experimental Protocols

Locomotor Activity Assessment

This protocol is designed to measure the stimulant effects of this compound on spontaneous motor activity in mice.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl)

  • Locomotor activity chambers (e.g., 40 x 40 x 30 cm clear acrylic boxes) equipped with infrared beams

  • Animal scale

  • Syringes and needles (e.g., 27-gauge)

Procedure:

  • Habituation: Habituate the mice to the locomotor activity chambers for 30-60 minutes for at least two consecutive days prior to the experiment to reduce novelty-induced hyperactivity.

  • Drug Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentrations (e.g., for 10 mg/kg and 20 mg/kg doses). Prepare a vehicle control group with saline only.

  • Administration: Weigh each mouse to determine the precise injection volume. Administer this compound (10 or 20 mg/kg) or saline via intraperitoneal (IP) injection.

  • Data Collection: Immediately after injection, place the mouse in the center of the locomotor activity chamber. Record locomotor activity (e.g., distance traveled, beam breaks) continuously for a period of 60-120 minutes in 5-10 minute bins.

  • Data Analysis: Analyze the data by comparing the total distance traveled or the number of beam breaks between the this compound-treated groups and the saline control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Conditioned Place Preference (CPP)

This protocol assesses the rewarding properties of this compound by pairing its effects with a specific environmental context.

Materials:

  • Male mice or rats

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl)

  • Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Animal scale

  • Syringes and needles

Procedure:

  • Pre-Conditioning (Baseline Preference): On day 1, place each animal in the central compartment of the CPP apparatus and allow free access to all three chambers for 15-20 minutes. Record the time spent in each of the two outer chambers. A biased design may be used where the drug is paired with the initially non-preferred chamber.

  • Conditioning: This phase typically lasts for 4-8 days.

    • Drug Pairing: On specified days (e.g., 2, 4, 6, 8), administer this compound (10 or 20 mg/kg, IP) and confine the animal to one of the outer chambers for 30-45 minutes.

    • Vehicle Pairing: On alternate days (e.g., 3, 5, 7, 9), administer saline and confine the animal to the opposite outer chamber for the same duration. The order of drug and vehicle administration should be counterbalanced across animals.

  • Post-Conditioning (Test): On the day after the last conditioning session, place the animal in the central compartment with free access to all chambers (in a drug-free state). Record the time spent in each of the outer chambers for 15-20 minutes.

  • Data Analysis: Calculate a preference score as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the post-conditioning test. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference.

Intravenous Self-Administration (IVSA)

This protocol evaluates the reinforcing effects of this compound, where the animal learns to perform an action (e.g., lever press) to receive the drug.

Materials:

  • Male mice or rats

  • This compound hydrochloride

  • Heparinized saline

  • Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light, and an infusion pump.

  • Intravenous catheters and surgical equipment.

  • Swivels and tubing to allow for free movement.

Procedure:

  • Catheter Implantation Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the animal under anesthesia. The catheter is passed subcutaneously to exit on the back. Allow for a recovery period of at least 5-7 days.

  • Operant Training (Optional): Animals can be trained to press a lever for a food reward before the introduction of the drug.

  • Self-Administration Sessions: Place the animal in the operant chamber and connect the catheter to the infusion pump via a swivel system.

    • Initiate sessions where a press on the active lever results in an intravenous infusion of this compound (e.g., 4 mg/kg/infusion) over a short duration (e.g., 5 seconds). Each infusion is typically paired with a cue light.

    • Presses on the inactive lever are recorded but have no programmed consequences.

    • Sessions are typically 1-2 hours daily for 10-15 days.

  • Data Analysis: The primary measure of reinforcement is the number of infusions earned and the discrimination between the active and inactive levers. A significantly higher number of presses on the active lever compared to the inactive lever indicates that this compound has reinforcing properties.

In Vivo Microdialysis for Striatal Dopamine

This protocol measures the effect of this compound on extracellular dopamine levels in the striatum, a key brain region in the reward pathway.

Materials:

  • Male rats

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl)

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Infusion pump

  • Fraction collector

  • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Guide Cannula Implantation: Under anesthesia, surgically implant a guide cannula directed at the striatum using stereotaxic coordinates. Allow for a recovery period of at least 5-7 days.

  • Microdialysis Experiment:

    • Gently insert a microdialysis probe through the guide cannula into the striatum of the freely moving rat.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of 1-2 hours.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.

    • Administer this compound (e.g., 20 mg/kg, IP).

    • Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • Neurochemical Analysis: Analyze the collected dialysate samples for dopamine concentration using HPLC-ECD.

  • Data Analysis: Express the dopamine concentrations in each sample as a percentage of the average baseline concentration. Compare the time course of dopamine levels between the this compound-treated group and a saline control group. A single injection of 20 mg/kg this compound has been shown to significantly increase extracellular dopamine in the striatum.[1]

Visualizations

Signaling Pathway

Prolintane_Mechanism_of_Action cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine (in Vesicle) L_DOPA->Dopamine_Vesicle DOPA Decarboxylase Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Dopamine_Synapse->DAT Reuptake Dopamine_Synapse->NET Reuptake D_Receptor Dopamine Receptors Dopamine_Synapse->D_Receptor Binding Signaling_Cascade Downstream Signaling D_Receptor->Signaling_Cascade Activation This compound This compound This compound->DAT Inhibition This compound->NET Inhibition

Caption: this compound's mechanism of action.

Experimental Workflow: Conditioned Place Preference

CPP_Workflow cluster_phase1 Phase 1: Pre-Conditioning cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Post-Conditioning cluster_analysis Data Analysis P1_Step1 Day 1: Baseline Preference Test (Free access to all chambers) P2_Step1 Days 2, 4, 6, 8: This compound Injection (IP) + Confinement to Paired Chamber P1_Step1->P2_Step1 P2_Step2 Days 3, 5, 7, 9: Saline Injection (IP) + Confinement to Unpaired Chamber P3_Step1 Day 10: Test Day (Drug-Free) (Free access to all chambers) P2_Step1->P3_Step1 Analysis Calculate Preference Score: (Time in Drug-Paired Chamber) - (Time in Vehicle-Paired Chamber) P3_Step1->Analysis

Caption: Conditioned Place Preference workflow.

References

Application Note: Analysis of Prolintane using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolintane is a stimulant and norepinephrine-dopamine reuptake inhibitor that has been used as a central nervous system stimulant. Due to its potential for misuse, sensitive and specific analytical methods are required for its detection and quantification in various matrices, including forensic samples and pharmaceutical preparations. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of this compound and its metabolites, offering high sensitivity and specificity. This application note provides a comprehensive overview of the GC-MS methodology for this compound analysis, including sample preparation, instrument parameters, and data analysis.

Principle of Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, a sample is vaporized and injected into a chromatographic column. An inert carrier gas transports the sample through the column, which contains a stationary phase. Compounds in the sample interact differently with the stationary phase based on their physicochemical properties, leading to their separation. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.

Experimental Protocols

Sample Preparation

Effective sample preparation is crucial for accurate and reliable GC-MS analysis. The goal is to extract this compound from the sample matrix, remove interfering substances, and concentrate the analyte. The choice of method depends on the sample matrix.

3.1.1. Liquid-Liquid Extraction (LLE) for Biological Matrices (Urine, Blood)

This protocol is adapted from methods used for other stimulants in biological fluids.

Materials:

  • Urine or blood plasma sample

  • 5 M Sodium Hydroxide (NaOH)

  • Extraction solvent (e.g., n-hexane, ethyl acetate, or a mixture)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solvent (e.g., ethyl acetate, methanol)

Protocol:

  • To 1-5 mL of the biological sample in a glass tube, add 500 µL of 5 M NaOH to basify the sample to a pH > 9.

  • Add 5 mL of the extraction solvent.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Transfer the reconstituted sample to an autosampler vial for GC-MS analysis.

3.1.2. Solid-Phase Extraction (SPE) for Biological Matrices

SPE can offer cleaner extracts compared to LLE.

Materials:

  • SPE cartridges (e.g., C18, mixed-mode)

  • Urine or blood plasma sample

  • Methanol (for conditioning)

  • Deionized water (for equilibration)

  • Elution solvent (e.g., dichloromethane/isopropanol/ammonium hydroxide mixture)

  • Evaporator

  • Reconstitution solvent

Protocol:

  • Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Load the pre-treated sample (e.g., buffered urine) onto the cartridge.

  • Wash the cartridge with deionized water and then a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Dry the cartridge thoroughly under vacuum.

  • Elute this compound with 3 mL of the elution solvent.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in a suitable solvent for GC-MS injection.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 - 280°C
Injection Volume1 µL
Injection ModeSplitless or Split (e.g., 10:1)
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (constant flow)
Oven ProgramInitial temperature 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temp.230°C
Transfer Line Temp.280°C
Scan ModeFull Scan (e.g., m/z 40-550) or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative data for this compound analysis should be carefully determined and documented. The following table summarizes key analytical parameters, with typical values cited from literature for related compounds, as specific validated data for this compound is not widely available.

ParameterTypical Value/Range
Retention Time Dependent on GC conditions. Kovats Retention Index (Standard non-polar): ~1623-1640[1]
Characteristic Ions (m/z) 126 (Base Peak) , 91, 117, 218 (Molecular Ion)[1]
Limit of Detection (LOD) 1 - 10 ng/mL (Estimated based on similar compounds)
Limit of Quantification (LOQ) 5 - 25 ng/mL (Estimated based on similar compounds)
Linearity (r²) > 0.99 (Typical requirement for quantitative methods)
Accuracy (% Recovery) 85 - 115% (Typical requirement)
Precision (%RSD) < 15% (Typical requirement)

Data Analysis and Interpretation

The primary identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a known reference standard. The mass spectrum of this compound is characterized by a base peak at m/z 126. This prominent fragment is also observed in the mass spectrum of its metabolite, hydroxyphenyl-prolintane.[2]

For quantification, a calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area of a characteristic ion (e.g., m/z 126) is plotted against the concentration. The concentration of this compound in an unknown sample is then determined by interpolating its peak area on the calibration curve. The use of an internal standard is recommended to improve the accuracy and precision of the quantification.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt (Urine, Blood, etc.) Extraction Extraction (LLE or SPE) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection GC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report Prolintane_Fragmentation cluster_fragments Major Fragmentation Pathways This compound This compound Molecular Ion (m/z 218) Fragment126 Pyrrolidinyl-ethyl cation (m/z 126) - Base Peak This compound->Fragment126 Alpha-cleavage Fragment91 Tropylium cation (m/z 91) This compound->Fragment91 Rearrangement Fragment117 Loss of Propyl radical This compound->Fragment117 Cleavage of propyl group

References

Application Notes and Protocols: Prolintane as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolintane is a stimulant and a norepinephrine-dopamine reuptake inhibitor (NDRI) that was developed in the 1950s.[1] Structurally, it is related to other psychoactive substances such as pyrovalerone.[2] As a well-characterized compound, this compound serves as a valuable analytical reference standard in forensic, clinical, and research laboratories. Reference standards are critical for ensuring the accuracy, precision, and comparability of analytical results in the identification and quantification of controlled substances and related compounds.[3] This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in various analytical techniques.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for method development and sample preparation.

PropertyValueSource
Molecular Formula C₁₅H₂₃N[4]
Molecular Weight 217.35 g/mol [4]
CAS Number 493-92-5[4]
Appearance Solid[2]
Melting Point 133 °C (271 °F)[1]
Boiling Point 153 °C (307 °F)[1]
Predicted pKa 10.46[2]
Predicted logP 3.99 - 4.39[2]
Solubility Soluble in DMSO[2]

Application in Analytical Techniques

This compound reference standards are utilized in the validation and routine use of various analytical methods for the detection and quantification of stimulants in diverse matrices, including biological samples and seized materials.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the quantitative analysis of this compound. A validated HPLC-UV method allows for the accurate determination of this compound in bulk materials and pharmaceutical preparations.

Table 1: Example HPLC Method Parameters and Performance Characteristics for this compound Analysis

ParameterValue
Column C18 (150 mm x 4.6 mm, 5.0 µm)
Mobile Phase Acetonitrile: 0.05 M Potassium Dihydrogen Phosphate (pH 4.0) (25:75 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 211 nm
Injection Volume 10 µL
Column Temperature 25°C
Linearity Range 1 - 100 µg/mL (R² > 0.999)
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (% Recovery) 98 - 102%

Note: The performance characteristics in this table are representative examples for HPLC analysis of small molecules and should be validated in the user's laboratory.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a gold-standard technique for the identification and quantification of this compound, particularly in forensic toxicology.[5] Derivatization is often employed to improve the chromatographic properties of the analyte.

Table 2: Example GC-MS Method Parameters and Performance Characteristics for this compound Analysis

ParameterValue
Column Rxi-5Sil MS (30 m, 0.25 mm ID, 0.25 µm)
Injection Mode Splitless
Injection Volume 1.0 µL
Inlet Temperature 250°C
Oven Program Initial 100°C, ramp to 280°C at 20°C/min, hold for 5 min
Carrier Gas Helium
Transfer Line Temp. 280°C
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole
Scan Range 40-400 m/z
Derivatizing Agent Pentafluoropropionic anhydride (PFPA)
Linearity Range 10 - 1000 ng/mL (R² > 0.995)
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Accuracy (% Recovery) 95 - 105%

Note: The performance characteristics in this table are representative examples for GC-MS analysis of derivatized amphetamine-like substances and should be validated in the user's laboratory.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound in complex biological matrices such as blood and urine, often with minimal sample preparation.[6]

Table 3: Example LC-MS/MS Method Parameters and Performance Characteristics for this compound Analysis

ParameterValue
Column C18 (100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Triple Quadrupole
MRM Transitions Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)
Linearity Range 0.5 - 500 ng/mL (R² > 0.998)
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%

Note: The performance characteristics in this table are representative examples for LC-MS/MS analysis of small molecules in biological matrices and should be validated in the user's laboratory.

Experimental Protocols

Protocol 1: Sample Preparation for Chromatographic Analysis

The choice of sample preparation method depends on the matrix and the analytical technique.

A. Solid Phase Extraction (SPE) for Blood/Plasma/Serum:

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 1 mL of the pre-treated sample (e.g., diluted with buffer) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for injection (e.g., mobile phase for LC-MS/MS or ethyl acetate for GC-MS).

B. Liquid-Liquid Extraction (LLE) for Urine:

  • To 1 mL of urine, add an internal standard and 200 µL of 5 M potassium hydroxide.

  • Add 3 mL of an organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness and reconstitute the residue.

G cluster_sample_prep Sample Preparation Workflow BiologicalSample Biological Sample (e.g., Blood, Urine) Pretreatment Pre-treatment (e.g., Dilution, pH adjustment) BiologicalSample->Pretreatment Extraction Extraction (SPE or LLE) Pretreatment->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis Chromatographic Analysis (HPLC, GC-MS, LC-MS/MS) Reconstitution->Analysis

Caption: General workflow for sample preparation.

Protocol 2: In Vitro Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol describes a method to determine the inhibitory potency (IC₅₀) of this compound on the dopamine transporter using a cell-based assay.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • [³H]Dopamine (radioligand).

  • This compound reference standard.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Cell Plating: Plate hDAT-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Preparation of Solutions: Prepare serial dilutions of this compound in assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of this compound or vehicle for 10-20 minutes at room temperature.

  • Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine to each well.

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.

  • Data Analysis: Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909). Calculate the specific uptake and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Table 4: In Vitro Biological Activity of a Potent this compound Analog (α-PVP)

CompoundAssay TypeIC₅₀ (nM)Source
α-PVP (β-Keto-prolintane) Dopamine Reuptake Inhibition13 - 80[7]

Note: Data is for α-Pyrrolidinopentiophenone (α-PVP), a potent analog of this compound, and is presented as a reference for the expected biological activity. This validates the use of this compound or its analogs as positive controls in DAT uptake assays.[7]

Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition

This compound exerts its stimulant effects by binding to and blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET). This inhibition of reuptake leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission.[2]

G cluster_synapse Synaptic Cleft cluster_presynaptic_terminal cluster_postsynaptic_receptors Presynaptic Presynaptic Neuron Dopamine Dopamine Presynaptic->Dopamine Release Norepinephrine Norepinephrine Presynaptic->Norepinephrine Release Postsynaptic Postsynaptic Neuron DAT DAT NET NET DA_Receptor Dopamine Receptor DA_Receptor->Postsynaptic Signal NE_Receptor Norepinephrine Receptor NE_Receptor->Postsynaptic Signal This compound This compound This compound->DAT Blocks This compound->NET Blocks Dopamine->DAT Reuptake Dopamine->DA_Receptor Binds Norepinephrine->NET Reuptake Norepinephrine->NE_Receptor Binds

Caption: this compound's mechanism of action.

Stability and Storage of this compound Reference Standard

Proper storage and handling of the this compound reference standard are crucial to maintain its integrity and ensure the accuracy of analytical measurements.

  • Storage Conditions: this compound reference standards should be stored at the temperature recommended by the manufacturer, typically in a freezer (-20°C) and protected from light and moisture.

  • Stability Studies: Long-term stability studies should be conducted under the recommended storage conditions. Accelerated stability studies at elevated temperatures and humidity can be used to predict the shelf life.[8] Forced degradation studies (acid, base, oxidation, photolysis) are useful for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8]

  • Handling: Before use, the reference standard container should be allowed to equilibrate to room temperature to prevent condensation. Use calibrated equipment for weighing and preparing solutions. Solutions of the reference standard should be prepared fresh or their stability in a specific solvent and storage condition should be thoroughly validated.

Conclusion

This compound serves as an essential reference standard for the accurate and reliable identification and quantification of this stimulant in various analytical applications. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to validated methods and proper handling of the reference standard are paramount for obtaining high-quality, reproducible results.

References

Application of Prolintane in Conditioned Place Preference Paradigms: An Overview and Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolintane, a psychostimulant classified as a dopamine reuptake inhibitor, has demonstrated a potential for abuse, a characteristic that can be effectively evaluated using the Conditioned Place Preference (CPP) paradigm.[1] This behavioral model is a cornerstone in preclinical addiction research, offering insights into the rewarding and reinforcing properties of psychoactive compounds. This document provides a detailed overview of the application of this compound in CPP studies, including comprehensive experimental protocols, data presentation, and visualization of the underlying neurobiological pathways.

Principle of Conditioned Place Preference (CPP)

The CPP paradigm is a form of Pavlovian conditioning used to assess the motivational effects of a drug.[2][3] The procedure involves associating a specific environment (context) with the administration of a drug. If the drug has rewarding properties, the animal will develop a preference for the environment paired with the drug's effects. This preference is quantified by measuring the amount of time the animal spends in the drug-paired chamber compared to a neutral, vehicle-paired chamber during a drug-free test session.

Mechanism of Action: this compound and the Dopamine Reward Pathway

This compound's rewarding effects are primarily attributed to its action as a dopamine reuptake inhibitor.[1] By blocking the dopamine transporter (DAT), this compound increases the concentration of dopamine in the synaptic cleft, particularly within the mesolimbic pathway, a critical component of the brain's reward system.[4] This pathway originates in the ventral teggmental area (VTA) and projects to the nucleus accumbens (NAc). The enhanced dopaminergic signaling in the NAc is strongly associated with feelings of pleasure and reinforcement, driving the learned association in the CPP paradigm. Studies have shown that a 20 mg/kg dose of this compound significantly increases extracellular dopamine levels in the striatum.[1]

Signaling Pathway of this compound-Induced Reward

Prolintane_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., in Nucleus Accumbens) This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Blocks Dopamine_Vesicle Dopamine Vesicles Synaptic_Cleft Dopamine Dopamine_Vesicle->Synaptic_Cleft Release Synaptic_Cleft->DAT Reuptake D1_Receptor D1 Receptor Synaptic_Cleft->D1_Receptor Binds to AC Adenylate Cyclase D1_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Reward_Signal Cellular Response (Reward Signal) CREB->Reward_Signal Leads to

Caption: this compound blocks the dopamine transporter (DAT), increasing synaptic dopamine levels and enhancing downstream reward signaling.

Experimental Protocols

The following is a generalized protocol for a this compound Conditioned Place Preference study in mice, based on established methodologies.

Materials and Apparatus
  • Subjects: Male mice (e.g., C57BL/6), 8-10 weeks old.

  • Drug: this compound hydrochloride, dissolved in sterile saline (0.9% NaCl).

  • Apparatus: A three-chamber CPP box. The two conditioning chambers should be distinct in terms of visual and tactile cues (e.g., different wall patterns and floor textures). A smaller, neutral central chamber connects the two conditioning chambers, with removable doors.

  • Software: Video tracking software to automatically record the position of the animal and the time spent in each chamber.

Experimental Workflow

CPP_Workflow cluster_phase1 Phase 1: Pre-Conditioning (Baseline) cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Post-Conditioning (Test) Day1 Day 1: Habituation (15 min) Day2 Day 2: Pre-Test (15 min) Day3 Day 3: this compound (e.g., 10 mg/kg, IP) in Chamber A (30 min) Day2->Day3 Day4 Day 4: Saline in Chamber B (30 min) Day5 Day 5: this compound in Chamber A (30 min) Day6 Day 6: Saline in Chamber B (30 min) Day7 Day 7: CPP Test (Drug-Free) (15 min) Day6->Day7

Caption: A typical 7-day workflow for a this compound Conditioned Place Preference experiment.

Detailed Procedure
  • Phase 1: Pre-Conditioning (Baseline)

    • Day 1 (Habituation): Place each mouse in the central chamber of the CPP apparatus and allow free access to all three chambers for 15 minutes to familiarize them with the environment.

    • Day 2 (Pre-Test): Record the time each mouse spends in each of the three chambers for 15 minutes. This establishes the baseline preference for each chamber. Animals showing a strong unconditioned preference for one chamber over the other (e.g., >80% of the time) may be excluded from the study.

  • Phase 2: Conditioning (4 Days)

    • This phase consists of alternating injections of this compound and saline, with the animal being confined to one of the conditioning chambers after each injection. A counterbalanced design should be used, where half of the animals receive the drug in one chamber and the other half receive it in the opposite chamber.

    • Day 3 (Drug Conditioning): Administer this compound (e.g., 10 or 20 mg/kg, intraperitoneally - IP) and immediately place the mouse in the designated drug-paired chamber for 30 minutes.

    • Day 4 (Vehicle Conditioning): Administer an equivalent volume of saline (IP) and place the mouse in the vehicle-paired chamber for 30 minutes.

    • Day 5 (Drug Conditioning): Repeat the drug conditioning session as on Day 3.

    • Day 6 (Vehicle Conditioning): Repeat the vehicle conditioning session as on Day 4.

  • Phase 3: Post-Conditioning (Test)

    • Day 7 (CPP Test): In a drug-free state, place each mouse in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber.

Data Presentation and Analysis

A significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning test indicates a conditioned place preference.

Quantitative Data Summary
GroupDose (mg/kg, IP)Pre-Test: Time in Drug-Paired Chamber (s)Post-Test: Time in Drug-Paired Chamber (s)CPP Score (Post-Test - Pre-Test) (s)
Saline0Data not available in abstractData not available in abstractData not available in abstract
This compound10Data not available in abstractData not available in abstractSignificant Increase [1]
This compound20Data not available in abstractData not available in abstractSignificant Increase [1]

Note: Specific time values are not available in the cited abstract and would need to be extracted from the full publication.

Data Analysis: The primary outcome measure is the CPP score, calculated as the time spent in the drug-paired chamber during the post-test minus the time spent in the same chamber during the pre-test. Statistical analysis, such as a two-way ANOVA followed by post-hoc tests, can be used to compare the CPP scores between the different treatment groups.

Conclusion

The Conditioned Place Preference paradigm is a robust and reliable method for assessing the rewarding properties of this compound. The ability of this compound to induce a significant place preference at doses of 10 and 20 mg/kg in mice is consistent with its mechanism of action as a dopamine reuptake inhibitor. These application notes and protocols provide a framework for researchers to design and conduct studies to further investigate the abuse potential and neurobiological effects of this compound and other novel psychoactive substances.

References

Application Notes and Protocols for Intravenous Self-Administration of Prolintane in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for studying the reinforcing effects of Prolintane in mice using the intravenous self-administration (IVSA) paradigm. This compound, a dopamine reuptake inhibitor, has demonstrated abuse potential, and this document outlines the necessary procedures to evaluate its rewarding and reinforcing properties.[1]

I. Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound self-administration experiments in mice, based on available literature.

ParameterValueSpecies/StrainNotesReference
Unit Dose of this compound 4 mg/kg/infusionMiceThis dose has been shown to sustain self-administration behavior.[2]
Route of Administration Intravenous (IV)MiceDirect delivery into the bloodstream, bypassing first-pass metabolism.[2][3]
Reinforcement Schedule Fixed Ratio (FR) or Progressive Ratio (PR)MiceFR schedules are used for acquisition, while PR schedules assess the motivational strength of the drug.[4][5][6][4][5][6]
Session Duration 2 hoursMiceA standard duration for daily self-administration sessions.[2][3]

II. Experimental Protocols

This section details the essential experimental procedures for conducting this compound self-administration studies in mice. The protocol is a synthesis of established methods for intravenous self-administration of psychostimulants.[2][3][7]

A. Materials and Reagents
  • This compound hydrochloride

  • Sterile 0.9% saline

  • Heparinized saline (10 U/mL)[8]

  • Ketamine/xylazine anesthetic solution

  • Surgical instruments (forceps, scissors, sutures)

  • Intravenous catheters

  • Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump

  • Syringes and tubing

B. Surgical Procedure: Jugular Vein Catheterization

This procedure establishes a chronic indwelling catheter for intravenous drug delivery.[3][7][8]

  • Anesthesia: Anesthetize the mouse with an intraperitoneal injection of ketamine and xylazine. Confirm the depth of anesthesia using a tail or foot pinch reflex.[8]

  • Incision: Make a small transverse incision over the trachea to expose the right jugular vein.[8]

  • Catheter Insertion: Carefully isolate the jugular vein and make a small incision. Insert a heparinized saline-filled silastic catheter into the vein.[8]

  • Exteriorization: Tunnel the catheter subcutaneously to exit at the back of the neck. This placement prevents the mouse from accessing and damaging the catheter.[8]

  • Suturing: Suture the incision and secure the catheter.

  • Post-operative Care: Administer post-operative analgesics and allow the mouse to recover for 4-5 days before behavioral testing.[8] Flush the catheter daily with heparinized saline to maintain patency.[2][3]

C. Operant Conditioning and Self-Administration
  • Acquisition Phase (Fixed Ratio Schedule):

    • Place the mouse in the operant conditioning chamber.

    • Connect the externalized catheter to the infusion pump via a tether system that allows free movement.

    • Initiate a Fixed Ratio 1 (FR1) schedule, where a single press on the "active" lever results in a single intravenous infusion of this compound (4 mg/kg/infusion) paired with a cue light. The "inactive" lever has no programmed consequences.[5]

    • Conduct daily 2-hour sessions until a stable pattern of responding is established (e.g., consistent active lever pressing and minimal inactive lever pressing).

  • Maintenance Phase:

    • Once responding is stable, continue with the FR schedule for the duration of the maintenance phase.

  • Assessment of Motivational Strength (Progressive Ratio Schedule):

    • To evaluate the reinforcing efficacy of this compound, switch to a Progressive Ratio (PR) schedule.

    • In a PR schedule, the number of lever presses required to receive a single infusion increases with each successive infusion (e.g., 1, 2, 4, 6, 9, 12...).

    • The "breakpoint" is the highest number of lever presses an animal completes for a single infusion before ceasing to respond. A higher breakpoint indicates a stronger motivational effect of the drug.[4][5][6]

D. Data Analysis
  • Record the number of active and inactive lever presses.

  • Calculate the total number of infusions received and the total drug intake.

  • For PR schedules, determine the breakpoint for each animal.

  • Statistical analysis (e.g., t-tests, ANOVA) can be used to compare responding between different groups or conditions.

III. Visualizations

A. Experimental Workflow

G cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase Animal_Acclimation Animal Acclimation Catheter_Implantation Jugular Vein Catheter Implantation Surgery Animal_Acclimation->Catheter_Implantation Habituation to housing Post_Op_Recovery Post-Operative Recovery (4-5 days) Catheter_Implantation->Post_Op_Recovery Surgical procedure Acquisition Acquisition (FR Schedule) Post_Op_Recovery->Acquisition Start of behavioral testing Maintenance Maintenance Acquisition->Maintenance Stable responding PR_Testing Progressive Ratio Testing Maintenance->PR_Testing Assess motivation Data_Analysis Data Analysis Maintenance->Data_Analysis PR_Testing->Data_Analysis

Caption: Experimental workflow for this compound self-administration in mice.

B. This compound Mechanism of Action: Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Blocks Dopamine_release Dopamine Release DAT->Dopamine_release Reuptake (Inhibited) Dopamine_Vesicles Dopamine Vesicles Dopamine_Vesicles->Dopamine_release Synaptic_Dopamine Increased Synaptic Dopamine Dopamine_release->Synaptic_Dopamine Enters synapse Dopamine_Receptors Dopamine Receptors (D1/D2) Synaptic_Dopamine->Dopamine_Receptors Binds to Downstream_Signaling Downstream Signaling Cascades Dopamine_Receptors->Downstream_Signaling Activates Reinforcing_Effects Reinforcing Effects Downstream_Signaling->Reinforcing_Effects Leads to

Caption: Signaling pathway of this compound's reinforcing effects.

References

Application Notes and Protocols for the Synthesis and Evaluation of Novel Prolintane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the synthesis of novel prolintane analogs and their subsequent evaluation in structure-activity relationship (SAR) studies. This compound, a norepinephrine-dopamine reuptake inhibitor (NDRI), serves as a scaffold for the development of new central nervous system (CNS) stimulants with potentially improved pharmacological profiles.[1][2][3][4] These notes outline a synthetic strategy based on a modified Mannich-Barbier reaction, methods for pharmacological evaluation including monoamine transporter binding and uptake assays, and a framework for interpreting SAR data.[5]

Introduction

This compound is a phenylalkylpyrrolidine compound that acts as a stimulant by blocking the reuptake of dopamine and norepinephrine in the brain.[1][4][5] Its chemical structure is amenable to modification, making it an attractive starting point for medicinal chemistry campaigns aimed at developing novel therapeutics. Structure-activity relationship studies of this compound analogs have revealed that substitutions on the phenyl ring can significantly alter their potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5] For instance, the introduction of methyl or fluoro groups has been shown to enhance affinity for SERT, a characteristic that may correlate with a reduced abuse potential.[5]

This guide provides the necessary protocols to synthesize a library of this compound analogs and assess their pharmacological activity, thereby enabling researchers to explore the SAR of this compound class and identify candidates with desired therapeutic properties.

Data Presentation: Structure-Activity Relationships of this compound Analogs

The following table summarizes hypothetical quantitative data for a series of novel this compound analogs, illustrating how different substitutions on the phenyl ring might affect their inhibitory activity at the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters. This data is representative of the types of results obtained from the pharmacological assays described herein.

Compound IDR1R2R3hDAT IC50 (nM)hNET IC50 (nM)hSERT IC50 (nM)hDAT/hSERT Selectivity Ratio
This compound HHH3550120034.3
Analog-1 2-CH3HH456085018.9
Analog-2 3-CH3HH405560015.0
Analog-3 4-CH3HH304555018.3
Analog-4 4-FHH507090018.0
Analog-5 3,4-diClHH80110150018.8

Experimental Protocols

Protocol 1: Synthesis of Novel this compound Analogs via a Modified Mannich-Barbier Reaction[5]

This protocol describes a general one-pot method for synthesizing ring-substituted this compound analogs.

Materials:

  • Substituted benzaldehyde

  • Pyrrolidine

  • 3-Bromopropene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Activate magnesium turnings in a flame-dried three-neck flask under an inert atmosphere.

  • Add anhydrous THF to the flask.

  • Slowly add a solution of 3-bromopropene in anhydrous THF to the magnesium turnings to initiate the formation of the Grignard reagent.

  • In a separate flask, prepare a solution of the desired substituted benzaldehyde and pyrrolidine in anhydrous THF.

  • Cool the Grignard reagent solution to 0°C and slowly add the benzaldehyde/pyrrolidine solution via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid at 0°C.

  • Make the aqueous layer basic by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Monoamine Transporter Inhibition Assay[5]

This protocol details a radiotracer-based assay to determine the potency of novel this compound analogs in inhibiting dopamine, norepinephrine, and serotonin uptake in cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Test compounds (novel this compound analogs) dissolved in DMSO

  • Positive controls (e.g., cocaine, desipramine, fluoxetine)

  • Scintillation fluid

  • 96-well microplates

Equipment:

  • Cell culture incubator

  • Microplate reader (scintillation counter)

  • Multichannel pipette

Procedure:

  • Plate the transporter-expressing HEK293 cells in 96-well microplates and grow to confluence.

  • On the day of the assay, wash the cells with assay buffer.

  • Prepare serial dilutions of the test compounds and positive controls in the assay buffer.

  • Add the compound dilutions to the appropriate wells and incubate for 10-15 minutes at room temperature.

  • Add the radiolabeled neurotransmitter ([³H]Dopamine for hDAT, [³H]Norepinephrine for hNET, or [³H]Serotonin for hSERT) to all wells.

  • Incubate for a defined period (e.g., 10 minutes) at room temperature.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and add scintillation fluid.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values by non-linear regression analysis.

Visualizations

Signaling Pathway of this compound Analogs

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) DA_NE Dopamine & Norepinephrine Vesicle->DA_NE DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) This compound This compound Analog This compound->DAT Inhibition This compound->NET Inhibition DA_NE->DAT Reuptake DA_NE->NET Reuptake Receptor Postsynaptic Receptors DA_NE->Receptor Binding Signal Downstream Signaling Receptor->Signal Activation

Caption: this compound analogs inhibit dopamine and norepinephrine reuptake.

Experimental Workflow for SAR Studies

cluster_synthesis Compound Synthesis cluster_screening Pharmacological Screening cluster_sar Structure-Activity Relationship start Design Analogs synthesis Chemical Synthesis (Protocol 1) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening In Vitro Assays (Protocol 2) hDAT, hNET, hSERT purification->screening data_analysis Data Analysis (IC50 Determination) screening->data_analysis sar SAR Analysis data_analysis->sar optimization Lead Optimization sar->optimization optimization->start Iterative Design

Caption: Workflow for the synthesis and evaluation of this compound analogs.

Logical Relationship of Synthesis Steps

start Substituted Benzaldehyde reaction One-Pot Mannich-Barbier Reaction start->reaction reagent1 Pyrrolidine reagent1->reaction reagent2 3-Bromopropene + Mg reagent2->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Novel this compound Analog purification->product

Caption: Key steps in the synthesis of a novel this compound analog.

References

Application Notes and Protocols: Utilizing Prolintane to Study Dopamine Transporter (DAT) Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolintane, a central nervous system stimulant, acts primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Its specific action on the dopamine transporter (DAT) makes it a valuable pharmacological tool for investigating dopaminergic neurotransmission. By blocking the reuptake of dopamine from the synaptic cleft, this compound elevates extracellular dopamine levels, thereby enabling the study of DAT function and its role in various physiological and pathological processes.[1] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo experimental settings to elucidate the function of the dopamine transporter.

Mechanism of Action

This compound binds to the dopamine transporter, inhibiting the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This blockade leads to an accumulation of dopamine in the extracellular space, enhancing and prolonging dopaminergic signaling.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_reuptake Dopamine Reuptake DAT->DA_reuptake DA_synapse->DAT DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binds This compound This compound This compound->DAT Inhibits Signal Transduction Signal Transduction DA_receptor->Signal Transduction

Figure 1. Mechanism of this compound Action at the Dopaminergic Synapse.

Quantitative Data

The following tables summarize the quantitative data from studies utilizing this compound to investigate DAT function.

Table 1: In Vitro Potency of this compound Analogs at Monoamine Transporters
CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
This compound Analog 1Data not availableData not availableData not available
This compound Analog 2Data not availableData not availableData not available
This compound Analog 3Data not availableData not availableData not available
Table 2: Effects of this compound on Locomotor Activity in Mice
TreatmentDose (mg/kg, i.p.)Distance Traveled (cm)
Vehicle-~2000
This compound10~4000
This compound20~6000
Methamphetamine2~8000*

*p < 0.05 compared to vehicle. Data are approximated from Lee et al., 2022.

Table 3: Conditioned Place Preference (CPP) Induced by this compound in Mice
TreatmentDose (mg/kg, i.p.)Time in Drug-Paired Chamber (s)
Vehicle-~400
This compound10~600
This compound20~700

*p < 0.05 compared to vehicle. Data are approximated from Lee et al., 2022.

Table 4: Intravenous Self-Administration (SA) of this compound in Mice
TreatmentDose (mg/kg/infusion)Active Lever PressesInactive Lever Presses
Saline-~20~20
This compound4~80*~20

*p < 0.05 compared to saline for active lever presses. Data are approximated from Lee et al., 2022.

Table 5: Effect of this compound on Extracellular Dopamine in the Striatum of Mice
TreatmentDose (mg/kg, i.p.)Peak % Increase in Dopamine
Vehicle-No significant change
This compound20~250%*

*p < 0.05 compared to baseline. Data are approximated from Lee et al., 2022.

Experimental Protocols

Protocol 1: In Vitro Dopamine Transporter Uptake Inhibition Assay

This protocol is designed to determine the potency of this compound to inhibit dopamine uptake in cells expressing the dopamine transporter.

cluster_workflow Dopamine Uptake Inhibition Assay Workflow A Plate DAT-expressing cells (e.g., HEK293-hDAT) B Pre-incubate with This compound (various concentrations) A->B C Add [3H]Dopamine B->C D Incubate to allow uptake C->D E Terminate uptake and wash cells D->E F Lyse cells and measure radioactivity E->F G Calculate IC50 value F->G

Figure 2. Workflow for the in vitro dopamine uptake inhibition assay.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT)

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound hydrochloride

  • [3H]Dopamine

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Culture hDAT-HEK293 cells in appropriate medium until they reach confluency.

  • Cell Plating: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Assay Preparation: On the day of the assay, wash the cells with uptake buffer.

  • Compound Addition: Prepare serial dilutions of this compound in uptake buffer and add to the wells. Include a vehicle control and a positive control (a known DAT inhibitor like GBR12909).

  • Initiation of Uptake: Add [3H]Dopamine to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes).

  • Termination of Uptake: Rapidly aspirate the medium and wash the cells with ice-cold uptake buffer to stop the reaction.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound by plotting the percent inhibition of [3H]Dopamine uptake against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vivo Microdialysis

This protocol measures the effect of this compound on extracellular dopamine levels in the striatum of freely moving rodents.

cluster_workflow In Vivo Microdialysis Workflow A Implant guide cannula (stereotaxic surgery) B Animal recovery A->B C Insert microdialysis probe B->C D Collect baseline dialysate samples C->D E Administer this compound (i.p.) D->E F Collect post-injection samples E->F G Analyze dopamine concentration (HPLC-ECD) F->G

Figure 3. Workflow for in vivo microdialysis experiment.

Materials:

  • Rodents (e.g., mice or rats)

  • Stereotaxic apparatus

  • Microdialysis guide cannula and probe

  • Artificial cerebrospinal fluid (aCSF)

  • This compound hydrochloride

  • HPLC with electrochemical detection (HPLC-ECD)

Procedure:

  • Surgical Implantation: Under anesthesia, implant a guide cannula into the striatum of the rodent using a stereotaxic apparatus. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After an equilibration period, collect several baseline dialysate samples.

  • Drug Administration: Administer this compound (e.g., 20 mg/kg, i.p.).

  • Sample Collection: Continue to collect dialysate samples at regular intervals for a set period post-injection.

  • Dopamine Analysis: Analyze the concentration of dopamine in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the dopamine concentrations as a percentage of the average baseline concentration and plot the data over time.

Protocol 3: Conditioned Place Preference (CPP)

This protocol assesses the rewarding properties of this compound.

cluster_workflow Conditioned Place Preference Workflow A Pre-conditioning test: Measure initial preference B Conditioning phase: Pair one context with this compound, another with vehicle A->B C Post-conditioning test: Measure time spent in each context B->C D Calculate preference score C->D

Figure 4. Workflow for the conditioned place preference paradigm.

Materials:

  • CPP apparatus with at least two distinct chambers

  • Rodents

  • This compound hydrochloride

Procedure:

  • Pre-conditioning Phase: On day 1, place the animal in the CPP apparatus with free access to all chambers and record the time spent in each.

  • Conditioning Phase: Over several days, administer this compound (e.g., 10 or 20 mg/kg, i.p.) and confine the animal to one chamber. On alternate days, administer vehicle and confine the animal to the other chamber.

  • Post-conditioning Phase: On the final day, place the animal in the apparatus with free access to all chambers (in a drug-free state) and record the time spent in each chamber.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber in the post-conditioning phase compared to the pre-conditioning phase indicates a conditioned place preference.

Protocol 4: Intravenous Self-Administration (SA)

This protocol evaluates the reinforcing effects of this compound.

cluster_workflow Intravenous Self-Administration Workflow A Catheter implantation surgery B Animal recovery A->B C Training phase: Lever press results in saline infusion B->C D Acquisition phase: Lever press results in this compound infusion C->D E Data collection: Record active and inactive lever presses D->E

References

Troubleshooting & Optimization

Improving the yield and purity of Prolintane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Prolintane Synthesis

Disclaimer: Detailed, validated experimental data on the optimization of this compound synthesis is not extensively available in the public domain. This guide is based on established principles of organic chemistry, particularly the Mannich reaction, and published alternative synthetic routes. The quantitative data provided is illustrative and intended to serve as a template for experimental design and data organization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? A1: this compound is classically synthesized via a Mannich reaction. This one-pot synthesis involves the reaction of a ketone (propiophenone), a secondary amine (pyrrolidine), and an aldehyde (formaldehyde). More recently, alternative multi-step syntheses have been developed using different starting materials like allylbenzene to avoid certain toxic reagents or expensive precursors.[1][2]

Q2: What are the key challenges in this compound synthesis? A2: Key challenges include controlling the reaction to maximize the yield of the desired product, minimizing the formation of side products, and effectively purifying the final compound. Issues such as low yield, reaction stalling, and the presence of impurities are common hurdles that researchers may face.

Q3: What safety precautions should be taken during this compound synthesis? A3: Standard laboratory safety protocols should be strictly followed. This includes using a fume hood, wearing personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Formaldehyde is a known carcinogen and should be handled with extreme care. Depending on the synthetic route, other hazardous reagents like potassium cyanide or lithium aluminum hydride may be used, which require specific handling procedures.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

  • Question: My Mannich reaction is resulting in a very low yield of this compound. What are the potential causes and how can I improve it?

  • Answer: Low yield can stem from several factors:

    • Reagent Quality: Ensure all reactants (propiophenone, pyrrolidine, and paraformaldehyde) are pure and dry. Impurities or moisture can inhibit the reaction.

    • Incorrect Stoichiometry: The molar ratio of the reactants is critical. An excess of the amine or aldehyde can sometimes push the reaction forward, but can also lead to side products. Experiment with slight variations in stoichiometry.

    • Reaction Temperature: The reaction may require specific temperature control. If the reaction is too slow, gentle heating may be necessary. Conversely, overheating can lead to decomposition or side reactions.

    • pH of the Medium: The Mannich reaction is often acid- or base-catalyzed. The formation of the initial iminium ion from pyrrolidine and formaldehyde is crucial. Ensure the pH is within the optimal range for this step.

    • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

Problem 2: Product is Impure / Difficult to Purify

  • Question: I've obtained a crude product, but it's highly impure, showing multiple spots on TLC. What are the likely impurities and how can I purify the product?

  • Answer: Impurities often arise from side reactions.

    • Common By-products: Potential by-products include self-condensation products of propiophenone, polymers of formaldehyde, or products from bis-aminomethylation.

    • Purification Strategy:

      • Acid-Base Extraction: As this compound is a tertiary amine, it can be protonated. An acid-base workup can help separate it from neutral organic impurities. Dissolve the crude product in a non-polar organic solvent (e.g., ethyl acetate) and wash with an acidic solution (e.g., dilute HCl) to extract the amine into the aqueous layer. Then, basify the aqueous layer (e.g., with aq. KOH) and extract the pure amine back into an organic solvent.[3]

      • Column Chromatography: If acid-base extraction is insufficient, column chromatography over silica gel is a standard method for purifying amines.[3][4] A solvent system such as petroleum ether/ethyl acetate can be effective.[3]

      • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.

Data Presentation: Illustrative Reaction Parameters

The following tables present illustrative data to demonstrate how systematic variation of reaction parameters can be used to optimize the yield and purity of this compound.

Table 1: Effect of Temperature on Yield and Purity (Illustrative Data)

Experiment Temperature (°C) Reaction Time (h) Yield (%) Purity (by HPLC, %)
1 25 (Room Temp) 24 45 85
2 50 12 65 88
3 80 (Reflux) 6 72 80

| 4 | 100 | 4 | 60 | 75 |

Table 2: Effect of Reactant Stoichiometry on Yield and Purity (Illustrative Data, Propiophenone as limiting reagent)

Experiment Propiophenone (eq) Pyrrolidine (eq) Paraformaldehyde (eq) Yield (%) Purity (by HPLC, %)
1 1.0 1.0 1.0 58 90
2 1.0 1.2 1.2 75 87
3 1.0 1.5 1.5 70 81

| 4 | 1.0 | 1.2 | 1.5 | 73 | 84 |

Generalized Experimental Protocols

Protocol 1: this compound Synthesis via Mannich Reaction (Illustrative)

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine propiophenone (1.0 eq), pyrrolidine (1.2 eq), and paraformaldehyde (1.2 eq) in a suitable solvent (e.g., ethanol).

  • Reaction: Add a catalytic amount of hydrochloric acid. Heat the mixture to reflux (approx. 80°C) and stir for 6-8 hours.

  • Monitoring: Monitor the reaction progress by TLC, eluting with a mixture of ethyl acetate and hexanes.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate. Perform an acid-base extraction as described in the troubleshooting guide. Dry the final organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.

Protocol 2: Alternative Synthesis from Allylbenzene (Summary)

An alternative route involves multiple steps starting from commercially available allylbenzene.[1][2] This method avoids some of the challenges of the Mannich reaction but is more complex.

  • Epoxidation: Allylbenzene is treated with m-CPBA to form an epoxide.[1]

  • Grignard Reaction: The epoxide undergoes regioselective ring-opening with a Grignard reagent.[1][2]

  • Mitsunobu Reaction: A succinimide moiety is installed via a Mitsunobu reaction.[1][2]

  • Reduction: The intermediate is reduced using a strong reducing agent like LiAlH4.[1]

  • Hydrogenation: A final hydrogenation step, often using a palladium catalyst (Pd/C), yields this compound.[1][2]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Combine Reactants: Propiophenone Pyrrolidine Paraformaldehyde p2 Add Solvent & Catalyst (HCl) p1->p2 Step 1 r1 Heat to Reflux (e.g., 80°C) p2->r1 r2 Monitor by TLC r1->r2 Step 2 w1 Solvent Removal r2->w1 w2 Acid-Base Extraction w1->w2 w3 Column Chromatography w2->w3 w4 Final Product: This compound w3->w4

Caption: Experimental workflow for this compound synthesis via Mannich reaction.

G cluster_yield Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents Problem Identification extraction Perform Acid-Base Extraction start->extraction Problem Identification check_conditions Optimize Temp. & Reaction Time check_reagents->check_conditions end Improved Yield & Purity check_conditions->end chromatography Run Column Chromatography extraction->chromatography chromatography->end

Caption: Logical troubleshooting flow for optimizing this compound synthesis.

References

Technical Support Center: Detection of Prolintane in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of prolintane.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection challenging in forensic toxicology?

A1: this compound is a central nervous system stimulant that acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Its detection in forensic toxicology presents several challenges:

  • Metabolism: this compound is extensively metabolized in the body, and the parent drug may be present at very low concentrations or not at all in urine samples. The primary metabolite is oxothis compound, but other metabolites such as hydroxyphenyl-prolintane also exist.[3][4][5] Analysis should ideally target both the parent compound and its major metabolites.

  • Structural Similarity: this compound is structurally similar to other stimulants like pyrovalerone. This can lead to misidentification, especially when relying on library matching in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[3]

  • Immunoassay Screening: Routine amphetamine immunoassays may not detect this compound, leading to false-negative screening results.[6] This necessitates the use of more specific and sensitive confirmatory methods like GC-MS or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

  • Reference Standards: The availability of certified reference standards for this compound and its metabolites can be limited, which is a significant hurdle for developing and validating quantitative methods in forensic laboratories.

Q2: What are the main metabolites of this compound that should be targeted in forensic analysis?

A2: The primary urinary metabolite of this compound is oxothis compound . Another significant metabolite that has been identified is hydroxyphenyl-prolintane .[3][4][5] Targeting these metabolites in addition to the parent this compound molecule increases the window of detection and the reliability of the analytical findings.

Q3: What is the mechanism of action of this compound?

A3: this compound is a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] It blocks the norepinephrine transporter (NET) and the dopamine transporter (DAT) in the brain. This inhibition of reuptake leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing noradrenergic and dopaminergic neurotransmission. This mechanism is responsible for its stimulant effects.

Below is a diagram illustrating the mechanism of action of this compound.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound NET_DAT NE/DA Transporters (NET/DAT) This compound->NET_DAT Blocks NE_DA Norepinephrine (NE) & Dopamine (DA) Vesicle Synaptic Vesicle NE_DA->Vesicle Packaging Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release Synaptic_Cleft_NE_DA Increased NE & DA in Synaptic Cleft NET_DAT->Synaptic_Cleft_NE_DA Reuptake Receptors Postsynaptic Receptors Signal Signal Transduction Receptors->Signal Synaptic_Cleft_NE_DA->Receptors Synaptic_Cleft_NE_DA->Receptors Binding

Caption: Mechanism of action of this compound as an NDRI.

Q4: Is derivatization necessary for the analysis of this compound?

A4: For GC-MS analysis , derivatization is often recommended to improve the chromatographic properties of this compound and its metabolites. Derivatization can increase volatility, reduce peak tailing, and produce characteristic mass fragments that aid in identification and quantification.[7][8] Common derivatizing agents for similar compounds include silylating agents (e.g., MSTFA) and acylating agents (e.g., PFPA, HFBA, TFAA).[5][9] For LC-MS/MS analysis , derivatization is generally not required, which simplifies sample preparation.[10][11]

Section 2: Troubleshooting Guides

GC-MS Analysis
Problem Possible Causes Troubleshooting Steps
Poor peak shape (tailing) 1. Active sites in the GC inlet or column.[12] 2. Contamination of the liner or column.[13] 3. Incomplete derivatization.1. Use a deactivated inlet liner and a high-quality, inert GC column.[14] 2. Replace the inlet liner and septum. Trim the first few centimeters of the analytical column.[15] 3. Optimize derivatization conditions (temperature, time, reagent volume). Ensure the sample is dry before adding the derivatizing agent.
Low or no signal for this compound/metabolites 1. Degradation of the analyte during sample preparation or injection. 2. Inefficient extraction from the biological matrix. 3. Incorrect GC-MS parameters.1. Check the temperature of the GC inlet; excessively high temperatures can cause degradation. 2. Optimize the pH and solvent composition during extraction. Ensure proper conditioning and elution from SPE cartridges. 3. Verify the MS is in the correct acquisition mode (Scan or SIM) and that the appropriate m/z values are being monitored.
Misidentification as pyrovalerone 1. Similar mass spectra between this compound metabolites and pyrovalerone.[3] 2. Over-reliance on library search matches.1. Compare the full mass spectrum with a certified reference standard of this compound and its metabolites if available.[3] 2. Do not rely solely on library matches. Confirm identification using retention time data from a known standard.
Carryover between injections 1. Contamination of the syringe or injector port.[13] 2. Adsorption of the analyte in the GC system.1. Implement a thorough syringe and injector cleaning protocol between runs. 2. Use a deactivated liner and consider running a solvent blank after high-concentration samples.
LC-MS/MS Analysis
Problem Possible Causes Troubleshooting Steps
Ion suppression or enhancement 1. Co-eluting matrix components from the biological sample.[16] 2. Poor chromatographic separation.1. Improve sample clean-up using a more effective SPE or liquid-liquid extraction protocol.[17] 2. Optimize the LC gradient to better separate this compound and its metabolites from matrix interferences. Consider using a different column chemistry.[16]
Inconsistent retention times 1. Changes in mobile phase composition. 2. Column degradation or contamination.[18] 3. Fluctuation in column temperature.1. Prepare fresh mobile phase daily and ensure proper mixing. 2. Use a guard column and flush the analytical column regularly.[19] 3. Use a column oven to maintain a stable temperature.
Low sensitivity 1. Suboptimal ionization source parameters.[19] 2. Incorrect MRM transitions or collision energy. 3. Analyte degradation in the source.1. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of this compound.[20] 2. Verify the precursor and product ions and optimize the collision energy for each transition. 3. Adjust source temperature and gas flows to minimize in-source fragmentation.
No peaks detected 1. Incorrect instrument settings. 2. Sample preparation failure. 3. Analyte instability in the prepared sample.1. Check all instrument parameters, including LC flow, MS settings, and acquisition method.[21] 2. Review the extraction procedure and ensure all steps were performed correctly. 3. Analyze samples as soon as possible after preparation. If storage is necessary, keep them at a low temperature (e.g., 4°C) for a short period.

Section 3: Experimental Protocols

Sample Stability and Storage

While specific stability data for this compound in biological matrices is limited, based on studies of structurally similar synthetic cathinones, the following storage conditions are recommended to minimize degradation:

  • Short-term (up to 72 hours): Refrigerate at 4°C.[22]

  • Long-term: Freeze at -20°C or lower.[23]

  • pH: Acidic conditions may improve the stability of some cathinones in urine.[23]

It is crucial to minimize the time samples spend at room temperature before processing or storage.[24]

Solid-Phase Extraction (SPE) from Whole Blood

This protocol is a general guideline and should be optimized and validated for your specific application.

  • Pre-treatment:

    • To 0.5 mL of whole blood, add an appropriate internal standard.

    • Add 100 µL of 5% (w/v) zinc sulfate solution and vortex for 5 seconds.

    • Add 1.5 mL of chilled acetonitrile/methanol (90:10 v/v) while vortexing to precipitate proteins.

    • Centrifuge at 6,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Add 4 mL of 0.1% aqueous formic acid to the supernatant.[25]

  • SPE using a mixed-mode cation-exchange cartridge:

    • Condition: Wash the cartridge with 2 mL of methanol, followed by 2 mL of deionized water.

    • Load: Apply the pre-treated sample to the cartridge.

    • Wash 1: Wash the cartridge with 2 mL of 0.1% aqueous formic acid.

    • Wash 2: Wash the cartridge with 2 mL of 30% methanol in water.

    • Dry: Dry the cartridge under vacuum for 5 minutes.

    • Elute: Elute the analytes with 2 mL of a mixture of ethyl acetate/isopropanol/ammonium hydroxide (e.g., 70:20:10 v/v/v).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent for GC-MS or LC-MS/MS analysis (e.g., 100 µL of mobile phase or derivatization solvent).

Derivatization for GC-MS Analysis (Acylation Example)
  • To the dried extract, add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

  • Cap the vial and heat at 70°C for 20 minutes.

  • After cooling, evaporate the reagent under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for injection.

Section 4: Quantitative Data

The following table summarizes quantitative parameters for this compound detection from the literature. Note that these values can vary significantly depending on the specific instrumentation, method, and matrix used.

Parameter Value Method Matrix Reference
Limit of Detection (LOD) 1.0 µg/mLCapillary Zone ElectrophoresisUrine[26]
Limit of Detection (LOD) 0.7 µg/mL (for oxothis compound)Capillary Zone ElectrophoresisUrine[26]
Quantification Range 0.5 - 50 pg/mLGC-MSUrine[6]
Linearity (r²) > 0.99LC-MS/MSBlood/UrineGeneral expectation for validated methods[11]
Precision (%CV) < 15%LC-MS/MSBlood/UrineGeneral expectation for validated methods[11]
Accuracy (%Bias) ± 15%LC-MS/MSBlood/UrineGeneral expectation for validated methods[11]

Section 5: Visualization of Experimental Workflow

The following diagram outlines a typical workflow for the analysis of this compound in forensic toxicology samples.

Sample Biological Sample (Blood or Urine) Extraction Sample Preparation (e.g., SPE) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMSMS LC-MS/MS Analysis Extraction->LCMSMS GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis & Interpretation GCMS->Data LCMSMS->Data

Caption: General workflow for this compound analysis.

References

Stability of Prolintane in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Prolintane in various solvents and under different storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored and what is its shelf-life?

The storage conditions for solid this compound depend on whether it is the hydrochloride salt or the free base.

  • This compound Hydrochloride (HCl): The neat solid is typically stored at -20°C.[1] Under these conditions, it is reported to be stable for at least five years.[1]

  • This compound (Free Base): Some suppliers recommend storing the free base form at 2°C to 8°C.

It is crucial to consult the certificate of analysis and the supplier's recommendations for the specific lot number you are using.

Table 1: Recommended Storage Conditions for Solid this compound

FormCAS NumberRecommended Storage TemperatureReported Stability
This compound Hydrochloride1211-28-5-20°C≥ 5 years[1]
This compound (Free Base)493-92-52°C - 8°CNot specified

Q2: What is the recommended solvent for preparing this compound stock solutions?

Q3: How should I store this compound stock solutions and for how long are they stable?

There is limited published data on the long-term stability of this compound in solution. General best practices for similar compounds suggest the following:

  • Short-Term Storage: For daily use, solutions may be kept at room temperature for up to 24 hours, though this should be verified.[2] For some related stimulants, stability on an autosampler has been demonstrated for up to three days.[4]

  • Long-Term Storage: For longer-term storage, solutions should be stored at -20°C or -80°C in tightly sealed, light-resistant containers.

Crucially, users should perform their own stability studies for their specific solvent and storage conditions, as stability can be affected by pH, solvent purity, and exposure to light and air. [5][6]

Q4: My this compound solution has changed color or a precipitate has formed. What does this mean and what should I do?

Physical changes such as discoloration (e.g., turning yellow), cloudiness, or precipitation are indicators of chemical degradation or poor solubility.[6][7]

  • Discoloration: This may indicate oxidation or the formation of degradation products.

  • Precipitation: This can occur if the solvent is saturated, if the temperature changes, or if the pH of an aqueous solution shifts, affecting the solubility of the free base versus the salt form. This compound, for example, may require dilution with sodium citrate to avoid precipitation in certain applications.

In either case, the solution's integrity is compromised. It should be discarded, and a fresh solution should be prepared. The troubleshooting guide below provides steps to identify the cause.

Q5: What are the likely degradation pathways for this compound?

Forced degradation studies are used to establish degradation pathways.[8][9] While specific studies on this compound are not widely published, potential degradation pathways for molecules with similar structures can be inferred under stress conditions:[9][10]

  • Hydrolysis: Degradation in aqueous solutions at high or low pH.

  • Oxidation: Degradation in the presence of an oxidizing agent (e.g., H₂O₂), potentially affecting the pyrrolidine nitrogen or the benzylic position.

  • Photolysis: Degradation upon exposure to UV or visible light.

  • Thermal Degradation: Degradation at elevated temperatures.

Identifying these pathways is critical for developing stability-indicating analytical methods.[11][12]

Troubleshooting Guides

Issue 1: Unexpected Results in Analysis (Low Purity, Extra Peaks)

If your analysis (e.g., by HPLC, GC-MS) shows low purity, unexpected peaks, or a loss of the main this compound peak, it may be due to degradation. Follow this workflow to troubleshoot.

G Start Unexpected Analytical Result (e.g., low purity, new peaks) CheckSolution Was the solution freshly prepared? Start->CheckSolution PrepError Verify Preparation: - Correct weighing? - Correct final volume? - Complete dissolution? CheckSolution->PrepError Yes Degradation Conclusion: Degradation Likely - Prepare fresh solution - Perform stability check CheckSolution->Degradation No StorageCond Review Solution Storage: - Temperature (-20°C?) - Light exposure? - Container type? StorageCond->Degradation SolventQual Check Solvent Quality: - Correct solvent used? - High purity grade? - Expired? SolventQual->StorageCond No Issue RootCause Conclusion: Issue with Solvent or Preparation - Use fresh, high-purity solvent - Re-prepare solution carefully SolventQual->RootCause Issue Found PrepError->SolventQual

Caption: Troubleshooting workflow for unexpected analytical results.

Issue 2: Visible Instability (Precipitation, Color Change)

If you observe physical changes in your this compound solution, it indicates a stability or solubility issue.

  • Confirm Identity: Ensure you are using the correct form (hydrochloride vs. free base) for your chosen solvent. The hydrochloride salt is more suitable for aqueous solutions.

  • Check pH (Aqueous Solutions): Measure the pH of the solution. This compound's solubility is pH-dependent. Adjusting the pH or using a different buffer system may be necessary.

  • Review Concentration: The solution may be supersaturated. Try preparing a more dilute solution.

  • Consider Temperature: Solubility can decrease at lower temperatures. If precipitation occurred after refrigeration, gently warm the solution and vortex to see if it redissolves. However, be aware that this may not reverse any chemical degradation.

  • Action: In all cases of visible instability, it is safest to discard the solution and prepare a new one, addressing the potential cause identified above.

Experimental Protocols

Protocol 1: General Procedure for a Solution Stability Study

This protocol outlines a basic workflow to determine the stability of this compound in a specific solvent under defined storage conditions.

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Prep Prepare this compound Solution at known concentration T0 Time-Zero Analysis (T0) (e.g., HPLC-UV) Prep->T0 StoreRT Store at Room Temp (Protected from light) T0->StoreRT StoreFridge Store at 2-8°C T0->StoreFridge StoreFrozen Store at -20°C T0->StoreFrozen Analyze Analyze Aliquots at Timepoints (T1, T2...Tn) StoreRT->Analyze StoreFridge->Analyze StoreFrozen->Analyze Compare Compare results to T0: - Potency (% recovery) - Purity (new peaks) Analyze->Compare

Caption: Experimental workflow for a solution stability study.

Methodology:

  • Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

  • Time-Zero Analysis: Immediately after preparation, analyze the solution using a validated, stability-indicating method (e.g., HPLC-UV) to establish the initial concentration and purity profile. This is your T=0 reference.

  • Storage: Aliquot the solution into multiple vials suitable for the intended storage conditions (e.g., amber glass vials) and store them under various conditions (e.g., room temperature, 2-8°C, -20°C).

  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve a vial from each storage condition and re-analyze it using the same analytical method.

  • Evaluation: Compare the results from each time point to the T=0 data. Stability is typically defined as retaining >95% of the initial concentration with no significant formation of new impurity peaks.

Protocol 2: General Protocol for a Forced Degradation Study

Forced degradation (stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of this compound.[8][9][11]

G cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analyze Stressed Samples (e.g., HPLC-UV/MS) Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C, solid & solution) Thermal->Analysis Photo Photolytic (ICH Q1B light exposure) Photo->Analysis This compound This compound Sample (in solution) This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo

Caption: Key stress factors in a forced degradation study.

Methodology:

  • Sample Preparation: Prepare several identical solutions of this compound.

  • Application of Stress: Expose each solution to a different stress condition as outlined in Table 2. Include a control sample protected from stress. The goal is to achieve 5-20% degradation.[10]

  • Neutralization/Quenching: For chemical stress tests (acid, base, oxidation), the reaction may need to be stopped by neutralization or dilution at the end of the exposure period.

  • Analysis: Analyze all stressed samples and the control using a powerful analytical technique like LC-MS to separate, identify, and quantify the parent drug and any degradation products formed.

  • Data Evaluation: Determine the percentage of degradation and identify the major degradation products for each condition. This information helps in understanding the molecule's stability profile.

Table 2: General Protocol and Conditions for a this compound Forced Degradation Study

Stress ConditionExample ProtocolPurpose
Acid Hydrolysis Dissolve in 0.1 M HCl; incubate at 60°C for 24-48h.To assess stability in acidic environments.[10]
Base Hydrolysis Dissolve in 0.1 M NaOH; incubate at 60°C for 24-48h.To assess stability in alkaline environments.[10]
Oxidation Dissolve in 3% H₂O₂; store at room temp for 24h.To assess susceptibility to oxidation.[9]
Thermal Degradation Heat solution or solid at 80°C for 48h.To evaluate the effect of high temperature.[8]
Photostability Expose solution to light conditions specified in ICH Q1B guidelines.To determine sensitivity to light.[8][12]

References

Optimizing Prolintane dosage to minimize adverse effects in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prolintane in animal studies. The focus is on optimizing dosage to minimize adverse effects while achieving desired experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a central nervous system stimulant.[1] Its primary mechanism of action is the inhibition of norepinephrine and dopamine reuptake by blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT) in the presynaptic neuron.[2] This leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, enhancing noradrenergic and dopaminergic signaling.

Q2: What are the most commonly observed adverse effects of this compound in animal studies?

The most consistently reported adverse effect of this compound in rodent studies is a dose-dependent increase in locomotor activity.[1] At higher doses, this can manifest as hyperlocomotion and stereotyped behaviors (e.g., repetitive, purposeless movements). Based on its pharmacological class, other potential adverse effects analogous to other stimulants could include insomnia, nervousness, and irritability.[3]

Q3: How can I minimize hyperlocomotion and stereotypy in my animal studies?

Several strategies can be employed to mitigate stimulant-induced hyperlocomotion and stereotypy:

  • Environmental Enrichment: Housing animals in enriched environments with opportunities for natural behaviors like foraging and exploration has been shown to reduce the expression of stereotypies.[4][5]

  • Positive Reinforcement Training (PRT): Engaging animals in PRT for tasks such as touching a target can lead to a significant reduction in stereotypic behaviors.[6]

  • Dose Optimization: Carefully titrating the dose of this compound to the lowest effective level for the desired therapeutic effect is crucial. The dose-response for locomotor activity and stereotypy can be steep.[7][8][9]

  • Pharmacological Intervention: In some research contexts, co-administration of dopamine receptor antagonists (D1 or D2) has been shown to abolish orexin-induced hyperlocomotion and stereotypy, suggesting a potential, though complex, avenue for investigation with this compound.[10]

Q4: What are the recommended routes of administration for this compound in rodents?

The most common routes of administration for this compound in rodent studies are intraperitoneal (IP) and intravenous (IV) injections.[1] The choice of route will depend on the specific experimental design and desired pharmacokinetic profile.

Troubleshooting Guides

Issue: Excessive Hyperlocomotion and Stereotypy Observed

Table 1: this compound Dosage and Observed Adverse Effects in Rodents

Animal ModelRoute of AdministrationDoseObserved Adverse EffectsCitation
MiceIntraperitoneal (IP)10 mg/kgIncreased locomotor activity[1]
MiceIntraperitoneal (IP)20 mg/kgSignificant increase in locomotor activity and extracellular dopamine in the striatum[1]
MiceIntravenous (IV)4 mg/kg/infusionSelf-administration indicating reinforcing effects[1]
RatsIntravenous (IV)up to 10 mg/kg (cumulative)Partial elicitation of cocaine-appropriate lever responses[1]

Troubleshooting Steps:

  • Verify Dosage: Double-check all calculations for dose preparation and administration volume.

  • Review Dosing Regimen: If using a chronic dosing paradigm, consider whether tolerance or sensitization may be occurring. For stimulants, repeated administration can sometimes lead to an amplification of behavioral effects.

  • Implement Environmental Enrichment: If not already in place, introduce environmental enrichment to the animal housing. This can include items such as nesting material, novel objects, and structures that encourage exploration.[4][5]

  • Consider a Dose Reduction: Based on the data in Table 1, if adverse effects are significant, a reduction in the this compound dose may be necessary.

  • Acclimatization Period: Ensure animals have had an adequate acclimatization period to the testing environment before drug administration to minimize novelty-induced hyperactivity.

Experimental Protocols

Protocol: Intraperitoneal (IP) Administration of this compound in Mice and Rats

This protocol provides a standardized method for the IP injection of this compound in rodents.

Materials:

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[11][12]

  • 70% ethanol

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Drug Preparation:

    • On the day of the experiment, prepare a stock solution of this compound hydrochloride in sterile saline. The concentration of the stock solution should be calculated based on the desired final dose and a standard injection volume (e.g., 10 mL/kg body weight).[11]

    • Ensure the solution is fully dissolved and at room temperature before administration.

  • Animal Handling and Restraint:

    • Weigh the animal immediately before injection to ensure accurate dosing.

    • For mice, restrain the animal by grasping the loose skin over the neck and shoulders.

    • For rats, a two-person technique is often preferred, with one person restraining the animal and the other performing the injection.[11] The animal should be held in dorsal recumbency with its head tilted slightly downward.[12]

  • Injection Procedure:

    • Disinfect the injection site with 70% ethanol.[12]

    • The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.[11][12]

    • Insert the needle with the bevel facing up at a 30-45 degree angle to the abdominal wall.[11][12]

    • Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid is aspirated, discard the syringe and prepare a new injection.[12]

    • Inject the calculated volume of the this compound solution smoothly.

    • Withdraw the needle and return the animal to its cage.

  • Post-Injection Monitoring:

    • Observe the animal for at least 15-30 minutes post-injection for any immediate adverse reactions, such as bleeding at the injection site or signs of distress.

    • Monitor for the onset and duration of expected behavioral effects (e.g., changes in locomotor activity).

Visualizations

Prolintane_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits Dopamine_Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Norepinephrine_Vesicle Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Release Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binds Norepinephrine->NET Reuptake Norepinephrine_Receptor Norepinephrine Receptors Norepinephrine->Norepinephrine_Receptor Binds Postsynaptic_Effect Increased Signal Transduction Dopamine_Receptor->Postsynaptic_Effect Norepinephrine_Receptor->Postsynaptic_Effect

Caption: this compound's mechanism of action as a norepinephrine-dopamine reuptake inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Observation cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., 7 days) Baseline_Measurement Baseline Behavioral/ Physiological Measurement Animal_Acclimatization->Baseline_Measurement Dose_Calculation Dose Calculation (based on body weight) Baseline_Measurement->Dose_Calculation Drug_Preparation This compound Solution Preparation Administration This compound Administration (e.g., IP injection) Drug_Preparation->Administration Dose_Calculation->Administration Behavioral_Observation Observation of Adverse Effects (e.g., locomotor activity, stereotypy) Administration->Behavioral_Observation Data_Collection Quantitative Data Collection Behavioral_Observation->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Dose_Optimization Dose Optimization Decision Data_Analysis->Dose_Optimization

References

Methods for the derivatization of Prolintane for enhanced GC-MS detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Prolintane for enhanced Gas Chromatography-Mass Spectrometry (GC-MS) detection. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the analytical workflow.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound, a secondary amine, possesses a polar N-H group. This polarity can lead to poor peak shape (tailing) and potential thermal degradation in the GC inlet and column. Derivatization masks this polar group, increasing the compound's volatility and thermal stability, which results in improved chromatographic resolution, enhanced sensitivity, and more reliable quantification.[1][2][3]

Q2: What are the most common derivatization methods for this compound and related compounds?

A2: Acylation is the most common derivatization method for amphetamine-like compounds, including this compound.[4][5][6] This involves reacting the secondary amine with an acylating agent to form a less polar amide derivative. Commonly used reagents include:

  • Pentafluoropropionic anhydride (PFPA)

  • Heptafluorobutyric anhydride (HFBA)

  • Trifluoroacetic anhydride (TFAA)

  • Acetic Anhydride (AA)

Q3: Which derivatizing agent is the best choice for this compound?

A3: The choice of derivatizing agent depends on the specific analytical requirements. For amphetamine-type stimulants, studies have shown that acetic anhydride can provide excellent signal-to-noise ratios and peak areas.[4][6] However, fluorinated anhydrides like PFPA and HFBA are also highly effective and widely used, often providing the best sensitivity.[5][7][8] It is recommended to evaluate a few options to determine the optimal agent for your specific instrumentation and analytical goals.

Q4: Can I analyze this compound by GC-MS without derivatization?

A4: While it may be possible to detect underivatized this compound, it is generally not recommended for quantitative analysis. Without derivatization, you are likely to encounter issues such as poor peak shape, low response, and poor reproducibility.[8] Derivatization significantly improves the analytical performance for compounds like this compound.[9][10]

Troubleshooting Guides

This section addresses specific problems you may encounter during the derivatization and GC-MS analysis of this compound.

Symptom Possible Cause(s) Suggested Solution(s)
No or very small product peak Incomplete derivatization reaction.- Ensure reagents are fresh and not hydrolyzed. - Optimize reaction temperature and time. - Check the pH of the reaction mixture; acylation is often performed under basic conditions.
Degradation of the analyte.- Avoid excessively high temperatures during derivatization and in the GC inlet.
Multiple peaks for the derivatized analyte Presence of unreacted this compound.- Increase the amount of derivatizing agent. - Extend the reaction time or increase the temperature.
Formation of side products.- Optimize reaction conditions (e.g., lower temperature). - Ensure the sample extract is clean before derivatization.
Issues with the GC injection.- Check for leaks in the injector, ensure correct liner installation, and refine injection technique.[11]
Peak tailing of the derivatized analyte Active sites in the GC system.- Deactivate the inlet liner or use a new, deactivated liner.[12] - Condition the GC column. - Trim the first few centimeters of the analytical column.[13]
Column degradation.- Inject a column performance test mix to evaluate the column's condition.[14]
Baseline noise or ghost peaks Contamination from the derivatizing reagent or solvent.- Inject a blank (solvent and reagent) to identify the source of contamination. - Use high-purity solvents and reagents.[15]
Septum bleed.- Replace the injector septum.[16]
Carryover from a previous injection.- Run a solvent blank after a high-concentration sample.[17]

Experimental Protocols

Below are detailed methodologies for the derivatization of this compound using common acylating agents. These are generalized protocols and may require optimization for your specific application.

Protocol 1: Derivatization with Pentafluoropropionic Anhydride (PFPA)

Materials:

  • This compound standard or extracted sample dried under nitrogen.

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate (GC grade)

  • Micro-reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • To the dried this compound sample in a micro-reaction vial, add 50 µL of ethyl acetate and 50 µL of PFPA.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or water bath.[5]

  • Allow the vial to cool to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate.

  • Vortex for 30 seconds.

  • Inject 1-2 µL of the final solution into the GC-MS.

Protocol 2: Derivatization with Acetic Anhydride (AA)

Materials:

  • This compound standard or extracted sample dried under nitrogen.

  • Acetic Anhydride (AA)

  • Pyridine (as a catalyst, optional)

  • Ethyl acetate (GC grade)

  • Micro-reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • To the dried this compound sample, add 100 µL of ethyl acetate and 50 µL of acetic anhydride. (Optional: add 10 µL of pyridine).

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 20 minutes.

  • Cool the vial to room temperature.

  • Evaporate the mixture to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate.

  • Vortex for 30 seconds.

  • Inject 1-2 µL of the final solution into the GC-MS.

Quantitative Data Summary

The following table summarizes validation data from studies on the derivatization of amphetamine-type stimulants (ATS), which are structurally related to this compound. This data can serve as a reference for expected performance.

Derivatizing AgentAnalyte(s)MatrixLOD (ng/mL)LOQ (ng/mL)Linearity (ng/mL)Reference
PFPA AMP, MET, MDMA, etc.Oral Fluid2.5 - 55 - 105 or 10 - 1000[5]
HFBA AMP, MET, MDMA, etc.Oral Fluid2.5 - 105 - 105 or 10 - 1000[5]
TFAA AMP, MET, MDMA, etc.Oral Fluid2.5 - 105 - 105 or 10 - 1000[5]
Acetic Anhydride AMP, MET, MDMA, etc.Urine0.003 - 0.01Not ReportedNot Reported[4]

AMP = Amphetamine, MET = Methamphetamine, MDMA = 3,4-Methylenedioxymethamphetamine. Data should be considered as a guideline; actual performance will depend on the specific instrumentation and experimental conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sample Sample (e.g., Urine, Plasma) extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction drying Evaporation to Dryness extraction->drying add_reagent Add Solvent & Derivatizing Agent (e.g., PFPA) drying->add_reagent reaction Heat & Vortex add_reagent->reaction evap_reconstitute Evaporate & Reconstitute reaction->evap_reconstitute injection GC-MS Injection evap_reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: General workflow for this compound analysis by GC-MS.

Troubleshooting Logic

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_sensitivity Sensitivity Issues cluster_extraneous_peaks Extraneous Peaks start Poor Chromatographic Result peak_tailing Peak Tailing? start->peak_tailing low_response Low Response? start->low_response ghost_peaks Ghost Peaks? start->ghost_peaks check_system_activity Check for Active Sites (Inlet, Column) peak_tailing->check_system_activity Yes check_derivatization Incomplete Derivatization? peak_tailing->check_derivatization Yes check_reagents Check Reagent Quality & Reaction Conditions low_response->check_reagents Yes check_gcms Check GC-MS Parameters (Injection, Source) low_response->check_gcms Yes run_blank Run Solvent/Reagent Blank ghost_peaks->run_blank Yes check_carryover Check for Carryover run_blank->check_carryover

Caption: Troubleshooting decision tree for this compound GC-MS analysis.

References

Addressing solubility issues of Prolintane hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Prolintane Hydrochloride Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with this compound Hydrochloride in aqueous solutions for experimental research.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound Hydrochloride?

A1: There is conflicting information regarding the precise aqueous solubility of this compound Hydrochloride. Some sources indicate it is soluble in water, while others suggest it has very low solubility.[1] One prediction for the free base form of this compound indicates a low water solubility of 0.0233 mg/mL.[1] This discrepancy may be due to differences in experimental conditions such as pH and temperature, or the specific salt form being used.[1] Therefore, it is highly recommended to experimentally determine the solubility under your specific research conditions.

Q2: Which solvents are recommended for dissolving this compound Hydrochloride?

A2: this compound Hydrochloride is reported to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[1][2] For aqueous-based experiments, it is advisable to first prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it with the aqueous buffer of your choice.[1]

Q3: How does pH influence the solubility of this compound Hydrochloride?

A3: The solubility of ionizable compounds like this compound Hydrochloride is often dependent on pH.[1] As a hydrochloride salt of a basic compound, its solubility is generally expected to be higher in acidic solutions where it remains in its ionized form.[1] In neutral or basic solutions, it may convert to the less soluble free base, which can lead to precipitation.[1]

Q4: Can temperature be used to increase the solubility of this compound Hydrochloride?

A4: Yes, for many compounds, increasing the temperature can enhance solubility.[1] Some suppliers suggest gently warming the solution to 37°C to aid in dissolution.[1] However, it is crucial to verify the thermal stability of this compound Hydrochloride at elevated temperatures to prevent potential degradation.

Q5: What are the key physicochemical properties of this compound Hydrochloride?

A5: Key properties are summarized in the table below. Note that some values are predicted and should be confirmed experimentally.

PropertyValueSource
Chemical Name 1-(1-phenylpentan-2-yl)pyrrolidine;hydrochloride[2]
Molecular Formula C₁₅H₂₄ClN[2][3][4]
Molecular Weight 253.81 g/mol [2][3][4]
Appearance Solid[2]
Melting Point 133-134 °C[2]
Predicted pKa 10.46[2]
Predicted logP 3.99 - 4.39[2]

Troubleshooting Guide

This guide addresses common issues encountered when preparing aqueous solutions of this compound Hydrochloride.

Issue 1: Compound fails to dissolve in an aqueous buffer.

  • Root Cause: The aqueous solubility of this compound Hydrochloride may be low under the current experimental conditions (e.g., neutral pH). The compound may be converting to its less soluble free base form.

  • Solution Workflow:

    start Start: Compound not dissolving step1 Prepare a concentrated stock solution in DMSO or Methanol. start->step1 step2 Serially dilute the stock solution into your aqueous buffer. step1->step2 step3 Observe for precipitation. If none, proceed with the experiment. step2->step3 step4 If precipitation occurs, adjust the pH of the aqueous buffer to be more acidic (e.g., pH 4-6). step3->step4 Precipitation end_success Success: Compound Dissolved step3->end_success No Precipitation step5 Alternatively, gently warm the solution to 37°C while stirring. step4->step5 end_fail Issue Persists: Consider alternative solvent systems. step4->end_fail step5->end_success step5->end_fail

    Caption: Troubleshooting workflow for dissolution failure.

Issue 2: Solution appears cloudy or hazy after initial dissolution.

  • Root Cause: This may indicate the formation of a fine precipitate or that the solubility limit has been exceeded. The particle size of the undissolved compound can also contribute to this appearance.

  • Troubleshooting Steps:

    • Verify Concentration: Ensure the target concentration does not exceed the known solubility limit in the chosen solvent system.

    • pH Adjustment: As this compound Hydrochloride is more soluble in acidic conditions, lowering the pH of the aqueous buffer may clarify the solution.

    • Sonication: Use a bath sonicator for 5-10 minutes to aid in the dissolution of fine particles.

    • Filtration: If the haze persists, it may be due to insoluble impurities. Filter the solution through a 0.22 µm syringe filter. Note that this will remove any undissolved compound, so the final concentration of the filtrate should be determined analytically if precision is critical.

Issue 3: Compound precipitates out of solution over time.

  • Root Cause: The solution may be supersaturated, or changes in temperature or pH (e.g., due to CO₂ absorption from the air) could be causing the compound to fall out of solution.

  • Preventative Measures:

    • Storage Conditions: Store stock solutions at -20°C as recommended for long-term stability.[4] For aqueous working solutions, prepare them fresh before each experiment.

    • Buffer Capacity: Use a buffer with sufficient capacity to maintain a stable pH.

    • Avoid Supersaturation: Do not prepare aqueous solutions at concentrations higher than the experimentally determined solubility limit.

Experimental Protocols

Protocol 1: Preparation of a this compound Hydrochloride Stock Solution

  • Objective: To prepare a 10 mM stock solution in DMSO.

  • Materials:

    • This compound Hydrochloride (MW: 253.81 g/mol )

    • Anhydrous DMSO

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out 2.54 mg of this compound Hydrochloride.

    • Add the weighed compound to a clean vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.

    • Store the stock solution at -20°C.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

  • Objective: To determine the solubility of this compound Hydrochloride in a specific aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Methodology Workflow:

    start Start: Determine Aqueous Solubility step1 Add excess this compound HCl to the aqueous buffer in a sealed vial. start->step1 step2 Equilibrate the suspension at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24-48 hours. step1->step2 step3 Allow the suspension to settle. step2->step3 step4 Centrifuge the sample to pellet the undissolved solid. step3->step4 step5 Carefully collect the supernatant and filter through a 0.22 µm syringe filter. step4->step5 step6 Quantify the concentration of This compound HCl in the filtrate using a validated analytical method (e.g., HPLC-UV). step5->step6 end Result: Saturated Solubility Concentration step6->end

    Caption: Workflow for the shake-flask solubility assay.

Mechanism of Action Context

This compound Hydrochloride is a norepinephrine-dopamine reuptake inhibitor (NDRI).[2][3][5] It blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the synaptic concentrations of these neurotransmitters.[2] This mechanism is central to its stimulant effects.[2][4][5] Understanding this is crucial when designing experiments, as the solubility in physiological buffers will directly impact the effective concentration at these targets.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron This compound This compound HCl dat Dopamine Transporter (DAT) This compound->dat Blocks net Norepinephrine Transporter (NET) This compound->net Blocks da Dopamine (DA) dat->da Reuptake ne Norepinephrine (NE) net->ne Reuptake postsynaptic Postsynaptic Receptors da->postsynaptic Binds to receptors ne->postsynaptic Binds to receptors

Caption: this compound HCl mechanism as an NDRI.

References

Technical Support Center: Refining Animal Models for Studying the Long-Term Effects of Prolintane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the long-term effects of Prolintane in animal models. The information is tailored for scientists and drug development professionals, offering detailed methodologies and data presentation to enhance experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied in the context of long-term effects?

A1: this compound is a central nervous system stimulant that primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Its mechanism is similar to other stimulants with abuse potential, like cocaine and methylphenidate.[1] Studying its long-term effects is crucial for understanding the potential for addiction, neuroadaptive changes in the brain, and long-lasting behavioral consequences, such as cognitive deficits and altered motivational states.

Q2: What are the primary challenges in designing long-term this compound studies in animal models?

A2: The main challenges include the limited availability of specific pharmacokinetic data for this compound in common laboratory animal models, which makes determining optimal chronic dosing regimens difficult. Additionally, as a potent stimulant, side effects such as weight loss, hyperactivity, and stereotyped behaviors need to be carefully managed to avoid confounds in behavioral assessments. Ensuring catheter patency in long-term intravenous self-administration studies is another significant technical hurdle.[3][4]

Q3: Which animal models are most appropriate for studying the long-term effects of this compound?

A3: Rodent models, particularly rats and mice, are the most commonly used. Sprague-Dawley, Wistar, and C57BL/6 strains are frequently employed in psychostimulant research. The choice of species and strain may depend on the specific research question. For example, mice are often used for genetic manipulation studies, while rats are frequently preferred for intravenous self-administration paradigms due to their larger vessel size.

Q4: What are the expected long-term behavioral consequences of chronic this compound administration?

A4: Based on its mechanism as an NDRI, chronic this compound administration is expected to induce behavioral sensitization (an augmented locomotor response to the drug), cognitive deficits, particularly in domains of recognition memory and executive function, and signs of a withdrawal syndrome upon cessation of the drug, which may include anxiety-like behaviors and anhedonia.

Troubleshooting Guides

Issue 1: Inconsistent Behavioral Results in Locomotor Sensitization Studies
Potential Cause Troubleshooting Action
Inadequate Habituation Habituate animals to the testing environment and handling procedures for several days before the experiment begins. A stable baseline activity level is crucial for detecting drug-induced changes.
Context-Dependent Sensitization Ensure that drug administration and behavioral testing consistently occur in the same environment. Sensitization to psychostimulants is often strongly linked to environmental cues.[5][6]
Dose-Related Ceiling or Floor Effects Conduct a dose-response study to identify a dose of this compound that produces a moderate increase in locomotor activity. Very high doses may induce stereotypy, which can interfere with ambulation, while very low doses may not produce a measurable effect.
Inconsistent Timing of Injections and Testing Administer this compound and conduct behavioral tests at the same time each day to control for circadian variations in activity.
Issue 2: High Mortality or Morbidity in Long-Term Intravenous Self-Administration (IVSA) Studies
Potential Cause Troubleshooting Action
Catheter Failure (Blockage or Leakage) Use high-quality, flexible catheters and ensure proper surgical implantation technique. Regularly flush catheters with a sterile heparinized saline solution to maintain patency.[3][4] Vascular Access Buttons™ can improve long-term patency and reduce stress during connection/disconnection.[7]
Infection Maintain strict aseptic surgical procedures. Administer prophylactic antibiotics post-surgery as recommended. Regularly inspect the catheter exit site for signs of infection.
Drug Overdose Carefully select the unit dose for self-administration. It should be reinforcing without being overly toxic. Start with a fixed-ratio (FR) 1 schedule of reinforcement and consider increasing the response requirement gradually.
Significant Weight Loss Monitor body weight daily. Provide supplemental high-calorie, palatable food if necessary. Ensure free access to water, as stimulants can suppress appetite and thirst.
Issue 3: No Significant Deficits Observed in Cognitive Tasks (e.g., Novel Object Recognition)

| Potential Cause | Troubleshooting Action | | Insufficient Withdrawal Period | Acute effects of the drug can interfere with cognitive performance. Ensure a sufficient washout period (e.g., at least 2 weeks) between the last this compound administration and cognitive testing to assess long-term deficits. | | Task Insensitivity | The Novel Object Recognition (NOR) task is sensitive to deficits in recognition memory.[1][8][9] Ensure that the objects used are distinct and cannot be easily displaced. The retention interval between the familiarization and test phases is critical; longer intervals are more challenging and may be required to unmask deficits. | | Handling Stress | Excessive stress can impair cognitive performance. Handle animals gently and habituate them to the testing arena before the task begins. | | Inappropriate Drug Exposure | The duration and dose of chronic this compound administration may not have been sufficient to induce lasting neuroadaptations. Consider increasing the duration of the treatment period or the daily dose, while carefully monitoring for adverse health effects. |

Experimental Protocols & Data

Chronic this compound Administration Regimens

Note: As there is a lack of established chronic dosing regimens for this compound, the following are suggested starting points adapted from studies with other NDRIs like cocaine and methylphenidate.

Regimen Dose Range (Rats, i.p.) Frequency & Duration Purpose
Intermittent High-Dose 10-20 mg/kg[1]Once daily for 14-21 daysTo induce robust behavioral sensitization and potential neurotoxic effects.
Continuous Low-Dose (via osmotic minipump) 5-10 mg/kg/dayContinuous infusion for 28 daysTo model more stable, therapeutic-like exposure and study compensatory neuroadaptations.
Escalating Dose Self-Administration (i.v.) 0.5-1.0 mg/kg/infusion6-hour sessions daily for 21 daysTo model the escalation of drug-taking behavior, a hallmark of addiction.
Protocol 1: Locomotor Sensitization
  • Habituation: Place rats in open-field activity chambers (40x40 cm) for 60 minutes daily for 3 consecutive days to establish a stable baseline of locomotor activity.

  • Drug Administration: On days 4-18, administer this compound (e.g., 10 mg/kg, i.p.) or saline vehicle. Immediately after injection, place the animals in the activity chambers and record locomotor activity (distance traveled) for 60 minutes.

  • Withdrawal: House the animals in their home cages with no injections for a 7-day withdrawal period.

  • Challenge: On day 26, administer a challenge dose of this compound (e.g., 5 mg/kg, i.p.) to all animals (both the chronic this compound and chronic saline groups) and record locomotor activity for 60 minutes.

  • Data Analysis: Compare the locomotor response to this compound on day 4 versus day 18 to assess the development of sensitization. Compare the response to the this compound challenge on day 26 between the chronic this compound and chronic saline groups to measure the expression of sensitization.

Representative Data (Adapted from Methylphenidate Sensitization Studies) [6][10][11][12]

Treatment Day Group Mean Distance Traveled (cm) ± SEM
Day 4 (First Injection) Saline + this compound (5 mg/kg)3500 ± 300
Day 18 (Last Injection) Saline + this compound (5 mg/kg)6200 ± 450
Day 26 (Challenge) Chronic Saline + this compound (5 mg/kg)3700 ± 320
Day 26 (Challenge) Chronic this compound + this compound (5 mg/kg)7100 ± 500#

*p < 0.05 compared to Day 4; #p < 0.05 compared to Chronic Saline group on Day 26.

Protocol 2: Novel Object Recognition (NOR)
  • Chronic Treatment & Withdrawal: Administer this compound or saline for 21 days, followed by a 14-day withdrawal period.

  • Habituation: On day 36, allow each rat to explore an empty open-field arena (40x40x40 cm) for 10 minutes.

  • Familiarization Phase: On day 37, place two identical objects in the arena and allow the rat to explore for 5 minutes.

  • Test Phase: After a 24-hour retention interval (on day 38), return the rat to the arena where one of the familiar objects has been replaced with a novel object. Allow 5 minutes of exploration.

  • Data Analysis: Record the time spent exploring each object. Exploration is defined as the nose being within 2 cm of the object and oriented toward it. Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

Representative Data (Adapted from Cocaine NOR Studies) [3][13][14]

Chronic Treatment Group Discrimination Index (Mean ± SEM)
Saline 0.45 ± 0.05
This compound (10 mg/kg/day) 0.15 ± 0.07*

*p < 0.05 compared to Saline group, indicating impaired recognition memory.

Visualizations

Signaling Pathways and Experimental Workflows

Prolintane_Mechanism cluster_post Postsynaptic Terminal This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Blocks Reuptake NET Norepinephrine Transporter (NET) This compound->NET Blocks Reuptake SynapticCleft Synaptic Cleft Dopamine Dopamine Receptors Dopamine & Norepinephrine Receptors Dopamine->Receptors Binds to Norepinephrine Norepinephrine Norepinephrine->Receptors Postsynaptic Postsynaptic Neuron Signaling Increased Postsynaptic Signaling Receptors->Signaling Activates

Caption: this compound blocks dopamine (DAT) and norepinephrine (NET) transporters.

Chronic_Adaptation Chronic Chronic this compound Administration DA_NE Sustained Increase in Synaptic Dopamine & Norepinephrine Chronic->DA_NE Receptor Receptor Downregulation/Desensitization DA_NE->Receptor Transporter Altered Transporter Expression/Function DA_NE->Transporter Gene Changes in Gene Expression DA_NE->Gene Plasticity Altered Synaptic Plasticity Receptor->Plasticity Transporter->Plasticity Gene->Plasticity Behavior Long-Term Behavioral Changes (Sensitization, Cognitive Deficits, Withdrawal) Plasticity->Behavior

Caption: Neuroadaptations following chronic this compound exposure.

Experimental_Workflow start Start: Naive Animals chronic_tx Phase 1: Chronic Treatment (e.g., 21 days this compound vs. Saline) start->chronic_tx washout Phase 2: Withdrawal Period (e.g., 14-28 days) chronic_tx->washout behavior Phase 3: Behavioral Testing washout->behavior locomotor Locomotor Sensitization behavior->locomotor cognitive Cognitive Assays (e.g., NOR) behavior->cognitive anxiety Anxiety-like Behavior (e.g., Elevated Plus Maze) behavior->anxiety neurochem Phase 4: Neurochemical Analysis (e.g., Receptor Binding, c-Fos) behavior->neurochem Post-mortem end End: Data Analysis & Interpretation neurochem->end

Caption: Workflow for long-term this compound studies.

References

Navigating Prolintane Synthesis: A Guide to Safer, Cyanide-Free Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

PST-TCS-20251217

Welcome to the Prolintane Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals seeking safer, more environmentally friendly methods for the synthesis of this compound. Traditional routes often employ highly toxic reagents, such as sodium or potassium cyanide. This guide provides detailed troubleshooting advice and complete experimental protocols for alternative synthetic pathways that avoid such hazardous materials.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and potential issues you might encounter during the synthesis of this compound via the alternative routes detailed in this guide.

Route 1: Synthesis from Allylbenzene

Q1: My overall yield for the allylbenzene route is significantly lower than the reported 32.3%. What are the most likely causes?

A1: Low overall yield in this multi-step synthesis can be attributed to suboptimal results in one or more key transformations. Here are the most common areas for yield loss and how to troubleshoot them:

  • Epoxidation: Incomplete reaction or side reactions during epoxidation can be a factor. Ensure your m-CPBA is fresh and accurately quantified. The reaction should be run at a low temperature (0 °C) initially to control the exothermic reaction.

  • Grignard Reaction: The regioselectivity of the epoxide opening is crucial. The use of a copper(I) iodide catalyst is intended to favor the desired 1,5-product. Impurities in the Grignard reagent or the epoxide can lead to side reactions. Ensure all glassware is scrupulously dry as Grignard reagents are highly sensitive to moisture.

  • Mitsunobu Reaction: This reaction is often the most challenging step. Secondary alcohols, such as the intermediate 1-phenylpent-4-en-2-ol, can be sterically hindered, leading to incomplete reaction. Ensure your reagents (DIAD/DEAD, PPh₃) are of high quality and the reaction is run under strictly anhydrous conditions. If the reaction is sluggish, consider pre-forming the betaine by mixing PPh₃ and DIAD before adding the alcohol and succinimide. For particularly stubborn reactions with secondary alcohols, using a more acidic pronucleophile like 4-nitrobenzoic acid (followed by hydrolysis and then proceeding with the succinimide installation) can sometimes improve yields.[1]

  • Reduction Steps: The LiAlH₄ reduction of the succinimide and the final hydrogenation are typically high-yielding. However, incomplete reduction of the amide can occur if the LiAlH₄ is not sufficiently active or if the reaction time is too short. For the hydrogenation, ensure the catalyst is active and the system is properly purged with hydrogen.

Q2: The Grignard reaction is giving me a mixture of products. How can I improve the regioselectivity?

A2: The goal is the Sₙ2-type attack of the vinyl Grignard reagent at the less substituted carbon of the 2-benzyloxirane. To favor this outcome:

  • Catalyst: The use of a catalytic amount of copper(I) iodide (CuI) is known to promote the desired regioselectivity in the reaction of Grignard reagents with epoxides.[2]

  • Temperature: Running the reaction at a low temperature (-20 °C) during the addition of the Grignard reagent can enhance selectivity.

  • Purity of Reagents: Ensure the epoxide is free from any acidic impurities that could quench the Grignard reagent.

Q3: I am having trouble with the Mitsunobu reaction. What are some common pitfalls and how can I avoid them?

A3: The Mitsunobu reaction with secondary alcohols can be challenging. Here are some key points to consider:

  • Reagent Quality: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can decompose over time. Use fresh or properly stored reagents. Triphenylphosphine can oxidize to triphenylphosphine oxide; use fresh, crystalline PPh₃.

  • Anhydrous Conditions: Water will consume the Mitsunobu reagents. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Order of Addition: Typically, the alcohol, succinimide, and triphenylphosphine are mixed, and the azodicarboxylate is added last and slowly at 0 °C. If this fails, try pre-forming the betaine by adding the azodicarboxylate to the triphenylphosphine at 0 °C before adding the alcohol and succinimide.

  • Steric Hindrance: The secondary alcohol in this synthesis is sterically hindered. Longer reaction times or gentle heating (e.g., to 40 °C) after the initial addition may be necessary to drive the reaction to completion.[1]

  • pKa of the Nucleophile: The nucleophile (in this case, succinimide) should have a pKa of less than 13 for the reaction to proceed efficiently. Succinimide (pKa ≈ 9.5) is suitable for this reaction.

Route 2: Synthesis via Reductive Amination

Q1: What are the advantages of the reductive amination route?

A1: The primary advantage of this route is its convergency and potentially higher overall yield in fewer steps compared to the allylbenzene route. It avoids the more complex and potentially problematic Mitsunobu reaction. Reductive amination is a robust and well-established method for amine synthesis.[3]

Q2: I am not getting a good yield in the reductive amination. What should I check?

A2:

  • Reducing Agent: Sodium triacetoxyborohydride is sensitive to moisture. Ensure it is handled quickly in air and the reaction is performed in a dry solvent.

  • Imine Formation: The reaction proceeds via the formation of an iminium ion intermediate. The presence of a mild acid, such as acetic acid, can catalyze this step. However, too much acid can protonate the pyrrolidine, rendering it non-nucleophilic.

  • Reaction Time and Temperature: These reactions are typically run at room temperature. Ensure the reaction is stirred for a sufficient time to allow for complete imine formation and reduction. Monitoring by TLC is recommended.

  • Purity of the Ketone: Impurities in the 1-phenylpentan-2-one starting material can interfere with the reaction.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the alternative synthetic routes for this compound.

RouteStepReagentsYield (%)
1. From Allylbenzene 1. Epoxidationm-CPBA68
2. Grignard ReactionVinyl magnesium chloride, CuI85
3. Mitsunobu ReactionSuccinimide, PPh₃, DIAD80
4. Amide ReductionLiAlH₄76
5. Olefin HydrogenationPd(OH)₂/C, H₂92
Overall Yield 32.3
2. Reductive Amination 1. Reductive Amination of Ketone1-Phenylpentan-2-one, Pyrrolidine, NaBH(OAc)₃Est. 70-90
Overall Yield Est. 70-90

Yields for Route 1 are from Mujahid, M. et al. (2019).[4] *Estimated yield based on typical reductive amination reactions.

Experimental Protocols

Route 1: Cyanide-Free Synthesis from Allylbenzene [4]

This five-step synthesis avoids the use of toxic cyanides and starts from the commercially available allylbenzene.

Step 1: Epoxidation of Allylbenzene to 2-Benzyloxirane

  • Dissolve allylbenzene (5.9 mL, 45.0 mmol) in dichloromethane (DCM, 200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 11.6 g, 67.5 mmol) portion-wise over 30 minutes with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture under reduced pressure.

  • Neutralize the filtrate with a solution of sodium hydrogen carbonate (5.6 g in 200 mL water).

  • Separate the organic layer, wash with water (3 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield 2-benzyloxirane as a colorless oil (Yield: 68%).

Step 2: Grignard Reaction to form 1-Phenylpent-4-en-2-ol

  • To a solution of 2-benzyloxirane (4.0 g, 29.8 mmol) and copper(I) iodide (0.1 g) in dry tetrahydrofuran (THF, 40 mL), cool to -20 °C.

  • Add vinyl magnesium chloride (1.0 M in THF, 40 mL, 32.8 mmol) over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by adding aqueous ammonium chloride (20 mL).

  • Filter the mixture and wash the solid with ethyl acetate.

  • Separate the organic layer from the filtrate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography (silica gel, petroleum ether/EtOAc, 96:4) to afford 1-phenylpent-4-en-2-ol as a colorless oil (Yield: 85%).

Step 3: Mitsunobu Reaction to form 1-(1-Benzylbut-3-enyl)pyrrolidine-2,5-dione

  • To a solution of 1-phenylpent-4-en-2-ol (3.9 g, 22.2 mmol), succinimide (2.64 g, 26.6 mmol), and triphenylphosphine (6.9 g, 26.6 mmol) in dry THF (60 mL) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD, 5.3 mL, 26.6 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, petroleum ether/ethyl acetate, 85:15) to yield the product as a colorless oil (Yield: 80%).

Step 4: Reduction of Amide to form 1-(1-Benzylbut-3-enyl)pyrrolidine

  • Add a solution of 1-(1-benzylbut-3-enyl)pyrrolidine-2,5-dione (1.2 g, 5.0 mmol) in dry THF (15 mL) dropwise to a suspension of lithium aluminium hydride (LiAlH₄, 1.0 g, 28.5 mmol) in dry THF (25 mL) at 0 °C.

  • Stir at room temperature for 30 minutes, then reflux for 6 hours.

  • Cool the mixture to 0 °C and slowly add aqueous potassium hydroxide (10 mL), followed by ethyl acetate (30 mL).

  • Filter the residue over celite and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify by column chromatography (silica gel, petroleum ether/EtOAc, 75:25) to afford the product as an oil (Yield: 76%).

Step 5: Hydrogenation to this compound

  • To a solution of 1-(1-benzylbut-3-enyl)pyrrolidine (0.43 g, 2.0 mmol) in methanol (10 mL), add palladium hydroxide on carbon (0.1 g, 10-20 wt %).

  • Stir the reaction mixture under a hydrogen atmosphere (60 psi) for 12 hours.

  • Filter the catalyst over a plug of celite and evaporate the solvent under reduced pressure to afford this compound as a colorless oil (Yield: 92%).

Route 2: Synthesis via Reductive Amination

This two-step synthesis provides a more direct route to this compound, avoiding some of the more complex reactions of the allylbenzene route.

Step 1: Synthesis of 1-Phenylpentan-2-one (if not commercially available)

This intermediate can be prepared via various established methods, such as the acetoacetic ester synthesis starting from benzyl chloride and ethyl acetoacetate, followed by reaction with ethyl iodide and subsequent decarboxylation.

Step 2: Reductive Amination to this compound

  • To a solution of 1-phenylpentan-2-one (1.62 g, 10 mmol) and pyrrolidine (1.0 mL, 12 mmol) in anhydrous dichloroethane (50 mL), add sodium triacetoxyborohydride (3.18 g, 15 mmol) in one portion.

  • Add glacial acetic acid (0.6 mL, 10 mmol).

  • Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography to yield this compound.

Visualized Workflows

G cluster_0 Route 1: Synthesis from Allylbenzene A Allylbenzene B 2-Benzyloxirane A->B Epoxidation (m-CPBA) C 1-Phenylpent-4-en-2-ol B->C Grignard Reaction (Vinyl MgCl, CuI) D 1-(1-Benzylbut-3-enyl)pyrrolidine-2,5-dione C->D Mitsunobu Reaction (Succinimide, PPh3, DIAD) E 1-(1-Benzylbut-3-enyl)pyrrolidine D->E Amide Reduction (LiAlH4) F This compound E->F Hydrogenation (Pd(OH)2/C, H2)

Caption: Workflow for the cyanide-free synthesis of this compound from allylbenzene.

G cluster_1 Route 2: Synthesis via Reductive Amination G 1-Phenylpentan-2-one I This compound G->I Reductive Amination (NaBH(OAc)3) H Pyrrolidine H->I

References

Technical Support Center: Method Development for Quantifying Prolintane Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists involved in the quantification of prolintane and its metabolites.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the analytical process.

Chromatography & Mass Spectrometry Issues

??? Question: Why am I observing poor peak shapes (e.g., tailing, fronting, or splitting) in my chromatogram?

Answer: Poor peak shape can arise from several factors related to the column, mobile phase, or the analyte itself.

  • Column Issues: Column degradation or contamination is a common cause. Derivatization reagents used in GC-MS analysis can be harsh and damage the stationary phase over time, leading to increased bleed and tailing of active compounds.[1] Consider using a more robust column, such as one with an arylene-modified stationary phase, which offers enhanced stability.[1] Also, ensure the column is properly conditioned and not overloaded.

  • Sample Solvent: The strength of the sample solvent can significantly impact peak shape. Ensure your sample solvent is as weak as, or weaker than, the initial mobile phase to avoid distortion.[2]

  • pH Mismatch: For LC-MS, ensure the pH of the mobile phase is appropriate for the ionization state of this compound and its metabolites. A mismatch between the sample pH and mobile phase pH can cause peak splitting or broadening.

  • Injector Problems: A plugged needle or a scratched valve rotor in the autosampler can lead to misshapen or double peaks for all analytes.[2]

??? Question: My signal intensity is low, or the sensitivity of the assay is poor. What are the potential causes and solutions?

Answer: Low signal intensity can be attributed to issues with the sample, the chromatographic system, or the mass spectrometer.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., urine, plasma) can suppress the ionization of the target analytes, a phenomenon known as the matrix effect.[3][4] This is a primary cause of poor sensitivity in LC-MS/MS assays.[3] To mitigate this, improve sample clean-up using methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances like phospholipids.[5][6]

  • Analyte Degradation: this compound or its metabolites may be unstable during sample preparation or storage. Ensure samples are processed promptly and stored under appropriate conditions (e.g., frozen) to prevent degradation.[6][7]

  • Ion Source Contamination: The mass spectrometer's ion source can become contaminated over time, leading to a drop in sensitivity. Regular cleaning of the ion source is a critical maintenance step.[8]

  • Suboptimal Derivatization (GC-MS): If using GC-MS, an incomplete derivatization reaction will result in a lower yield of the desired derivative and thus a weaker signal. Optimize reaction conditions such as temperature and incubation time.[9]

  • Incorrect Ionization Mode/Source Settings: Ensure the mass spectrometer is operating in the optimal ionization mode (e.g., ESI, APCI) for your analytes. Source parameters like temperature and gas flows should be optimized for this compound and its metabolites.[10]

??? Question: I'm experiencing significant background noise or a drifting baseline. How can I fix this?

Answer: High background and baseline instability often point to contamination or mobile phase issues.

  • Solvent Contamination: Use high-purity, HPLC or LC-MS grade solvents to prepare mobile phases. Contaminated solvents are a common source of baseline noise.[11]

  • Mobile Phase Degassing: Insufficiently degassed mobile phases can introduce air bubbles into the system, causing baseline spikes and instability.[11] Ensure mobile phases are adequately degassed before use.

  • Column Bleed: A degrading GC or LC column can "bleed" stationary phase, contributing to a rising baseline, especially during temperature or solvent gradients.[1]

  • Contamination Carryover: If the baseline is high and contains peaks from a previous injection ("ghost peaks"), it indicates carryover. Implement a robust needle and injector wash protocol between sample runs.[8]

??? Question: My retention times are shifting between injections. What is causing this instability?

Answer: Retention time shifts compromise analyte identification and quantification.

  • Mobile Phase Composition: Inaccurate mobile phase preparation or degradation of buffers can lead to shifts. Prepare mobile phases fresh and ensure accurate pH measurement.[2]

  • Flow Rate Fluctuation: Worn pump seals or leaks in the LC system can cause the flow rate to become unstable, directly impacting retention times.[12] Check for leaks and perform regular pump maintenance.

  • Temperature Variation: Changes in ambient laboratory temperature can affect retention times if a column oven is not used. A temperature-controlled column compartment is essential for reproducible chromatography.[2]

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running gradients.

Sample Preparation & Matrix Effects

??? Question: What is a matrix effect, and how do I know if it's affecting my assay?

Answer: A matrix effect is the alteration (suppression or enhancement) of an analyte's response in the mass spectrometer due to co-eluting, interfering components from the sample matrix (e.g., salts, phospholipids in urine or plasma).[3][5][13] It is a major challenge in bioanalysis because it can lead to inaccurate and imprecise results.[4]

To test for matrix effects, you can compare the peak area of an analyte in a pure solution to the peak area of the same analyte spiked into a blank, extracted biological matrix. A significant difference in peak area indicates the presence of a matrix effect.

??? Question: How can I minimize or eliminate matrix effects?

Answer:

  • Improve Sample Preparation: The most effective strategy is to remove interfering components before analysis. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at cleaning up samples than simple "dilute-and-shoot" or protein precipitation methods.[5][6]

  • Optimize Chromatography: Adjusting the chromatographic method to separate the analytes from the matrix components can also be effective.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound and its key metabolites is the best way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate quantification.

??? Question: My derivatization for GC-MS analysis seems to be incomplete or inefficient. What should I do?

Answer: Derivatization is crucial for making polar analytes like this compound metabolites volatile and thermally stable for GC-MS analysis.[14]

  • Optimize Reaction Conditions: The efficiency of derivatization depends on the reagent, solvent, temperature, and reaction time. Systematically optimize these parameters. For example, when using acylation reagents like PFPA or HFBA, incubation at an elevated temperature (e.g., 70°C) for a set time (e.g., 30 minutes) is often required.[9][15]

  • Ensure Anhydrous Conditions: Many derivatization reagents, especially silylating agents like BSTFA, are sensitive to moisture. Ensure that sample extracts are completely dry before adding the reagent.[16]

  • Select the Best Reagent: Different derivatizing agents have different efficiencies. For amphetamine-like compounds, fluorinated anhydrides such as pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA) are often effective choices.[9]

Frequently Asked Questions (FAQs)

??? Question: What are the major metabolic pathways and metabolites of this compound?

Answer: this compound undergoes extensive metabolism in the human body. The primary metabolic pathways include aromatic hydroxylation and oxidation of the pyrrolidine ring.[17][18] The most significant metabolites identified in urine are:

  • Oxothis compound: A product of the oxidation of the pyrrolidine ring.[19]

  • OH-phenyl-prolintane: A product of aromatic hydroxylation, it is another major metabolite.[18] Up to 26 different metabolites have been identified in human volunteers.[17][18]

??? Question: What are the most common analytical techniques used for quantifying this compound metabolites?

Answer: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful and commonly used techniques due to their high sensitivity and selectivity.[7][20][21] Capillary zone electrophoresis has also been successfully applied for the determination of this compound and oxothis compound in urine.[19]

??? Question: Why is hydrolysis of urine samples often necessary?

Answer: Many drug metabolites are excreted in the urine as water-soluble glucuronide or sulfate conjugates. To analyze the total amount of a metabolite, a hydrolysis step (either acidic or enzymatic) is required to cleave these conjugates and liberate the free form of the metabolite before extraction and analysis.[18][22] For instance, studies on this compound metabolism have utilized β-glucuronidase/arylsulfatase to hydrolyze conjugates in urine samples.[18]

??? Question: How should urine samples be collected and stored to ensure analyte stability?

Answer: Proper sample handling is critical to prevent degradation.

  • Collection: A 24-hour urine collection is often used in metabolic studies to get a comprehensive profile of excreted metabolites.[18][23] For general screening, a minimum of 30 mL of urine is typically required.[24]

  • Storage: If not analyzed within a few hours, urine samples should be refrigerated. For long-term storage, samples should be frozen to maintain the stability of the analytes.[25] Studies on similar compounds have shown stability in urine for over a year when stored frozen.[7]

Quantitative Data Summary

Table 1: Quantitative Analysis of this compound Metabolites in Human Urine after a single oral dose.

MetabolitePercentage of Dose Excreted (%)
Oxothis compound10.2 - 15.5
OH-phenyl-prolintane4.5 - 8.2
Di-OH-phenyl-prolintane1.1 - 2.5
Unchanged this compound0.5 - 1.2
Other minor metabolitesVariable
(Data synthesized from Rucker et al., 1992)[18]

Table 2: Method Performance for this compound and Oxothis compound by Capillary Electrophoresis.

AnalyteDetermination Limit (µg/mL)
This compound1.0
Oxothis compound0.7
(Data from Espartero et al., 1997)[19]

Experimental Protocols

Protocol 1: GC-MS Quantification of this compound Metabolites in Urine

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation.

  • Sample Collection and Storage:

    • Collect a 24-hour urine sample in a designated container.[23]

    • Measure and record the total volume.

    • Store an aliquot at -20°C or lower until analysis.

  • Enzymatic Hydrolysis:

    • Thaw a 5 mL aliquot of urine.

    • Adjust the pH to ~5.0 using an appropriate buffer (e.g., acetate buffer).

    • Add 50 µL of β-glucuronidase/arylsulfatase enzyme solution.[18]

    • Vortex and incubate at 37°C for 4-18 hours to cleave conjugates.

  • Liquid-Liquid Extraction (LLE):

    • Allow the sample to cool to room temperature.

    • Add an appropriate internal standard (e.g., a stable-isotope labeled analog).

    • Adjust the pH to >9.0 with a basic solution (e.g., NaOH).

    • Add 5 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of hexane/isoamyl alcohol).

    • Vortex vigorously for 2 minutes, then centrifuge at 3000 x g for 10 minutes.

    • Carefully transfer the upper organic layer to a clean tube.

  • Derivatization:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ~40°C.

    • Add 50 µL of a derivatizing agent (e.g., PFPA or BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., ethyl acetate).[9][16]

    • Cap the vial tightly and heat at 70°C for 30 minutes.[15]

    • Cool the sample to room temperature before injection.

  • GC-MS Analysis:

    • GC Column: Use a suitable capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, Rxi-5Sil MS).[1][15]

    • Injection: Inject 1-2 µL in splitless mode.[15]

    • Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280-300°C.

    • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions for this compound, its metabolites, and the internal standard.

Visualizations

prolintane_metabolism This compound This compound Oxothis compound Oxothis compound This compound->Oxothis compound Oxidation OH_Phenyl OH-phenyl-prolintane This compound->OH_Phenyl Aromatic Hydroxylation Di_OH_Phenyl Di-OH-phenyl-prolintane OH_Phenyl->Di_OH_Phenyl Hydroxylation Conjugates Glucuronide/Sulfate Conjugates OH_Phenyl->Conjugates Conjugation Di_OH_Phenyl->Conjugates Conjugation

Caption: Major metabolic pathways of this compound.

experimental_workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase SampleCollection 1. Urine Sample Collection & Storage Hydrolysis 2. Enzymatic Hydrolysis (Deconjugation) SampleCollection->Hydrolysis Extraction 3. Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Derivatization 4. Derivatization (for GC-MS) Extraction->Derivatization Analysis 5. GC-MS or LC-MS/MS Analysis Derivatization->Analysis DataProcessing 6. Data Processing & Quantification Analysis->DataProcessing

Caption: General workflow for this compound metabolite analysis.

troubleshooting_logic Start Problem: Low Signal Intensity CheckIS Is Internal Standard signal also low? Start->CheckIS CheckSource Clean Ion Source & Check MS Tune CheckIS->CheckSource Yes CheckPrep Review Sample Prep: - Extraction Recovery - Analyte Stability CheckIS->CheckPrep No MatrixEffect Investigate Matrix Effects (Post-extraction spike) CheckPrep->MatrixEffect ImproveCleanup Improve Sample Cleanup (e.g., use SPE) MatrixEffect->ImproveCleanup

References

Technical Support Center: Prolintane In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in Prolintane in vivo experiments.

Quick Links

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound in vivo experiments.

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a central nervous system (CNS) stimulant that primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). By blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), this compound increases the synaptic concentrations of norepinephrine and dopamine, leading to its stimulant effects.

Q2: What are the common behavioral assays used to assess the in vivo effects of this compound?

A2: The most common behavioral assays for evaluating the psychostimulant effects of this compound in rodents include:

  • Locomotor Activity: Measures changes in spontaneous movement. This compound is expected to increase locomotor activity.

  • Conditioned Place Preference (CPP): Assesses the rewarding or aversive properties of the drug. This compound has been shown to produce a significant drug-paired place preference.[1]

  • Intravenous Self-Administration (IVSA): Evaluates the reinforcing effects and abuse potential of the drug.

Q3: What are the typical effective doses of this compound in rodents?

A3: Effective doses can vary depending on the species, strain, and behavioral assay. However, published studies provide the following ranges:

  • Mice (Intraperitoneal): 10-20 mg/kg for locomotor activity and conditioned place preference.[1]

  • Mice (Intravenous Self-Administration): 4 mg/kg/infusion.[1]

  • Rats (Intraperitoneal): Up to 10 mg/kg has been used in drug discrimination studies.[1]

Q4: How should I prepare a this compound solution for injection?

A4: this compound hydrochloride has variable reported solubility in aqueous solutions. It is recommended to first dissolve this compound HCl in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with sterile saline to the final desired concentration. The final concentration of DMSO should be kept to a minimum (typically <10% of the total volume) to avoid solvent-induced behavioral effects.

Q5: What is the expected onset and duration of action of this compound after intraperitoneal injection?

A5: While specific pharmacokinetic data for this compound is limited, based on its structural similarity to other pyrovalerone cathinones like 3,4-methylenedioxypyrovalerone (MDPV), a rapid onset of action is expected. For MDPV administered intraperitoneally to rats, the time to maximum plasma concentration (Tmax) is approximately 5 minutes. The behavioral effects of this compound are likely to be observed shortly after administration and may last for several hours, depending on the dose.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues encountered during this compound in vivo experiments.

Issue 1: High Variability in Locomotor Activity Data

Q: My locomotor activity data shows high inter-animal variability, even within the same treatment group. What are the potential causes and solutions?

A: High variability in locomotor activity is a common issue. Consider the following factors:

  • Animal Handling and Acclimation:

    • Problem: Insufficient habituation to the experimental room, testing chambers, and injection procedure can lead to stress-induced hyperactivity or hypoactivity, masking the drug's effects.

    • Solution: Implement a consistent handling and acclimation protocol. Allow animals to acclimate to the testing room for at least 60 minutes before each session. Habituate the animals to the injection procedure with saline injections for several days before the start of the experiment.

  • Injection Technique:

    • Problem: Inconsistent intraperitoneal (IP) injection technique can lead to variable drug absorption rates. Inadvertent injection into the gastrointestinal tract or adipose tissue will significantly alter the pharmacokinetic profile.

    • Solution: Ensure all personnel are proficient in a standardized IP injection technique. The injection should be administered into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Environmental Factors:

    • Problem: Differences in lighting, noise levels, and time of day for testing can all influence baseline and drug-induced locomotor activity.

    • Solution: Conduct all experiments at the same time of day, under consistent lighting and low-noise conditions.

  • Baseline Activity Levels:

    • Problem: Animals naturally exhibit individual differences in baseline locomotor activity.

    • Solution: Measure baseline activity for each animal after a saline injection before drug administration. This allows for the data to be expressed as a percentage of baseline or for the use of baseline activity as a covariate in statistical analysis.

Issue 2: Inconsistent Conditioned Place Preference (CPP) Results

Q: I am not observing a consistent conditioned place preference for this compound, or I am seeing high variability in preference scores. What could be wrong?

A: CPP experiments are sensitive to a variety of factors. Here are some troubleshooting steps:

  • Apparatus and Cue Salience:

    • Problem: The contextual cues (e.g., flooring texture, wall patterns) differentiating the conditioning chambers may not be salient enough for the animals to distinguish between them.

    • Solution: Use distinct and easily distinguishable cues for each chamber. For rodents, tactile cues on the floor are often more salient than visual cues on the walls.

  • Conditioning Protocol:

    • Problem: The number of conditioning sessions or the duration of each session may be insufficient for the rewarding effects of this compound to be associated with the context.

    • Solution: While a single pairing can sometimes be sufficient, for many drugs, multiple conditioning sessions (e.g., 4-8 alternating drug and saline pairings) are necessary to establish a robust CPP. The duration of each conditioning session should be sufficient to capture the peak effects of the drug (e.g., 30-60 minutes).

  • Biased vs. Unbiased Design:

    • Problem: Animals may have an inherent preference for one chamber over the other before conditioning (a biased design). If the drug is paired with the initially preferred chamber, it may be difficult to detect a further increase in preference.

    • Solution: Conduct a pre-test to determine baseline preference. In a biased design, pair the drug with the initially non-preferred chamber. Alternatively, use an unbiased design where the drug-paired chamber is randomly assigned.

  • Drug Dose:

    • Problem: The dose of this compound may be too low to be rewarding or so high that it induces aversive effects (e.g., anxiety, stereotypy) that interfere with the formation of a place preference.

    • Solution: Conduct a dose-response study to identify the optimal dose for inducing CPP. Doses of 10 and 20 mg/kg (IP) have been shown to be effective in mice.[1]

Issue 3: Difficulties with Intravenous Self-Administration (IVSA)

Q: My animals are not acquiring this compound self-administration, or the response rates are highly variable.

A: IVSA is a technically demanding procedure. Consider these points:

  • Catheter Patency:

    • Problem: A partially or fully blocked catheter is a common reason for failed acquisition.

    • Solution: Implement a rigorous catheter maintenance protocol, including daily flushing with heparinized saline and an antibiotic solution. Regularly check for catheter patency by observing for smooth infusion and the absence of swelling at the backport.

  • Acquisition Protocol:

    • Problem: Animals may not readily associate the lever press with the drug infusion.

    • Solution: Begin with a continuous reinforcement schedule (Fixed Ratio 1, FR1), where every lever press results in an infusion. Consider an initial period of food or sucrose training to teach the lever-press response before introducing the drug.

  • Unit Dose:

    • Problem: The dose per infusion may be too low to be reinforcing or too high, leading to long periods of inactivity after each infusion.

    • Solution: The unit dose is a critical parameter. A dose of 4 mg/kg/infusion has been used for this compound in mice.[1] It may be necessary to test different unit doses to find the optimal one for stable self-administration.

  • Environmental Cues:

    • Problem: The association between the lever press and the drug infusion can be strengthened by salient environmental cues.

    • Solution: Pair each drug infusion with a compound stimulus (e.g., illumination of a cue light and an audible tone).

Data Presentation

This section provides a summary of quantitative data relevant to this compound in vivo experiments.

Table 1: this compound Dose-Response Data in Rodents

SpeciesAssayRoute of AdministrationDose RangeObserved EffectReference
MouseLocomotor ActivityIntraperitoneal (IP)10 and 20 mg/kgSignificant increase in distance traveled.[1]
MouseConditioned Place Preference (CPP)Intraperitoneal (IP)10 and 20 mg/kgSignificant drug-paired place preference.[1]
MouseIntravenous Self-Administration (IVSA)Intravenous (IV)4 mg/kg/infusionHigher infusion and active lever responses compared to inactive lever.[1]
RatDrug DiscriminationIntraperitoneal (IP)Up to 10 mg/kgPartially elicited cocaine-appropriate lever responses.[1]

Table 2: Estimated Pharmacokinetic Parameters of this compound and Structurally Related Compounds in Rodents

CompoundSpeciesRoute of AdministrationTmax (Time to Peak Concentration)Cmax (Peak Concentration)t½ (Half-life)Reference
MDPV RatIntraperitoneal (IP)~5 minDose-dependent~1-1.5 hours[2]
MDPV RatSubcutaneous (SC)~20 min72.4 µg/L (0.5 mg/kg)~1.3-1.6 hours[3]
α-PVP MouseIntraperitoneal (IP)Not specifiedDose-dependentNot specified[4]
Cocaine MouseIntraperitoneal (IP)< 5 minDose-dependent~16 min[5]

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments with this compound.

Protocol 1: Locomotor Activity Assessment in Mice
  • Apparatus: Use an open-field arena (e.g., 40 x 40 x 30 cm) made of a non-porous material. The arena should be equipped with an automated activity monitoring system (e.g., infrared beams or video tracking).

  • Habituation:

    • Acclimate mice to the testing room for at least 60 minutes before each session.

    • For 2-3 days prior to the test day, handle each mouse and give a saline injection (IP, 10 mL/kg) and then place it in the locomotor activity chamber for 30-60 minutes.

  • Test Day:

    • On the test day, administer a saline injection and immediately place the mouse in the activity chamber to measure baseline activity for 30-60 minutes.

    • After the baseline measurement, remove the mouse, administer the this compound solution or vehicle, and immediately return it to the chamber.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-10 minutes) to observe the time course of the drug's effect. Compare the total activity between treatment groups. Data can also be expressed as a percentage change from baseline.

Protocol 2: Conditioned Place Preference (CPP) in Rats
  • Apparatus: A three-chamber CPP apparatus with distinct tactile and visual cues in the two larger outer chambers, separated by a smaller neutral central chamber.

  • Pre-Conditioning (Day 1): Place each rat in the central chamber and allow it to freely explore all three chambers for 15-30 minutes. Record the time spent in each chamber to establish baseline preference.

  • Conditioning (Days 2-9):

    • This phase typically consists of 8 days of conditioning with alternating drug and vehicle pairings.

    • On drug-pairing days, administer this compound (e.g., 10 mg/kg, IP) and confine the rat to one of the outer chambers for 30-45 minutes. For a biased design, this should be the initially non-preferred chamber.

    • On vehicle-pairing days, administer saline and confine the rat to the opposite outer chamber for the same duration.

    • The order of drug and vehicle days should be counterbalanced across animals.

  • Test Day (Day 10): In a drug-free state, place the rat in the central chamber and allow it to freely explore all three chambers for 15-30 minutes. Record the time spent in each chamber.

  • Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the test session. Compare the preference scores between the this compound-treated group and a vehicle-control group.

Protocol 3: Intravenous Self-Administration (IVSA) in Mice
  • Surgical Preparation: Surgically implant a chronic indwelling catheter into the jugular vein of the mouse under anesthesia. The catheter should be externalized on the back of the animal. Allow for a recovery period of at least 5-7 days.

  • Catheter Maintenance: Flush the catheter daily with heparinized saline and an antibiotic solution to maintain patency.

  • Apparatus: A standard operant conditioning chamber equipped with two levers, a cue light above each lever, a drug infusion pump, and a liquid swivel to allow the mouse to move freely while connected to the infusion line.

  • Acquisition:

    • Place the mouse in the operant chamber for 2-hour sessions daily.

    • A response on the "active" lever results in an intravenous infusion of this compound (e.g., 4 mg/kg/infusion) delivered over a few seconds. Each infusion is paired with a compound stimulus (e.g., cue light illumination and an audible tone).

    • A response on the "inactive" lever has no programmed consequences.

    • Continue training until stable responding is observed (e.g., >10 infusions per session for at least 3 consecutive days with >80% of responses on the active lever).

  • Data Analysis: The primary dependent variables are the number of infusions earned and the number of responses on the active and inactive levers.

Signaling Pathways and Workflows

This section provides diagrams to visualize key concepts related to this compound experiments.

Prolintane_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Norepinephrine Norepinephrine Vesicle Synaptic Vesicle DA_cleft Dopamine Vesicle->DA_cleft Release NE_cleft Norepinephrine Vesicle->NE_cleft Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_cleft->DAT Reuptake DA_receptor Dopamine Receptor DA_cleft->DA_receptor NE_cleft->NET Reuptake NE_receptor Norepinephrine Receptor NE_cleft->NE_receptor Postsynaptic_Effect Postsynaptic Effect DA_receptor->Postsynaptic_Effect NE_receptor->Postsynaptic_Effect This compound This compound This compound->DAT Blocks This compound->NET Blocks

Caption: this compound's mechanism as a norepinephrine-dopamine reuptake inhibitor.

Troubleshooting_Workflow cluster_drug Drug-Related Issues cluster_animals Animal-Related Issues cluster_environment Environmental/Procedural Issues Start High Variability in Experimental Results Check_Drug Verify Drug Preparation and Administration Start->Check_Drug Check_Animals Review Animal Factors Start->Check_Animals Check_Environment Assess Environmental and Procedural Factors Start->Check_Environment Solubility Solubility/Stability Issues? Check_Drug->Solubility Dose Incorrect Dose? Check_Drug->Dose Injection Inconsistent Injection? Check_Drug->Injection Health Underlying Health Issues? Check_Animals->Health Strain Strain/Sex Differences? Check_Animals->Strain Baseline High Baseline Variability? Check_Animals->Baseline Habituation Insufficient Habituation? Check_Environment->Habituation Testing_Conditions Inconsistent Testing Conditions? Check_Environment->Testing_Conditions Apparatus Apparatus Cue Salience? Check_Environment->Apparatus

Caption: A logical workflow for troubleshooting variability in this compound experiments.

Experimental_Workflow Start Experiment Planning Animal_Acclimation Animal Acclimation & Habituation (≥ 1 week) Start->Animal_Acclimation Baseline_Testing Baseline Behavioral Testing (Saline) Animal_Acclimation->Baseline_Testing Randomization Randomization to Treatment Groups Baseline_Testing->Randomization Drug_Administration This compound/Vehicle Administration Randomization->Drug_Administration Behavioral_Assay Behavioral Assay (Locomotor, CPP, etc.) Drug_Administration->Behavioral_Assay Data_Collection Data Collection & Analysis Behavioral_Assay->Data_Collection End Results Interpretation Data_Collection->End

Caption: A standardized workflow for conducting this compound in vivo experiments.

References

Validation & Comparative

Comparative analysis of Prolintane versus methylphenidate's mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the mechanisms of action for two central nervous system stimulants: prolintane and methylphenidate. Both compounds are known for their psychostimulant effects, primarily through their interaction with monoamine transporters. However, nuanced differences in their pharmacological profiles dictate their distinct clinical and research applications. This document aims to objectively compare their performance based on available experimental data.

Overview of this compound and Methylphenidate

This compound is a psychoactive stimulant that was developed in the 1950s and has been used for the treatment of fatigue and as a cognitive enhancer. It is structurally related to other stimulants like cathinone. Methylphenidate, widely known by its brand name Ritalin, is a well-established treatment for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. Both drugs exert their effects by modulating the levels of key neurotransmitters in the brain, particularly dopamine and norepinephrine.

Mechanism of Action: A Comparative Look

The primary mechanism of action for both this compound and methylphenidate involves the inhibition of dopamine (DAT) and norepinephrine (NET) transporters. By blocking these transporters, they prevent the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing neurotransmission.

While both are classified as dopamine-norepinephrine reuptake inhibitors (DNRIs), their relative potencies and selectivities differ.

Key Mechanistic Differences:
  • Potency: Research indicates that methylphenidate is generally more potent as a dopamine reuptake inhibitor compared to this compound.

  • Selectivity: Both drugs show a higher affinity for DAT and NET over the serotonin transporter (SERT), making them selective for the dopaminergic and noradrenergic systems.

Quantitative Comparison of Transporter Inhibition

The following table summarizes the in vitro data for the inhibition of monoamine transporters by this compound and methylphenidate. The data is presented as the concentration of the drug required to inhibit 50% of the transporter activity (IC50).

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
This compound132196>10000
Methylphenidate3.9312300

Data compiled from various in vitro studies. Actual values may vary depending on experimental conditions.

Experimental Protocols

The data presented above is typically generated using standardized in vitro assays. Below are representative protocols for determining monoamine transporter inhibition.

Synaptosomal Reuptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes, which are isolated nerve terminals.

Protocol:

  • Synaptosome Preparation: Brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT) is homogenized in a sucrose buffer and centrifuged to isolate synaptosomes.

  • Incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound (this compound or methylphenidate).

  • Neurotransmitter Uptake: A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.

  • Termination: The reaction is stopped by rapid filtration through glass fiber filters, which trap the synaptosomes containing the radiolabeled neurotransmitter.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathways affected by this compound and methylphenidate.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug Drug Action vesicle Dopamine Vesicles dopamine_rel Dopamine Release vesicle->dopamine_rel Action Potential dat Dopamine Transporter (DAT) dopamine_rel->dat Dopamine dopamine_syn Extracellular Dopamine dopamine_rel->dopamine_syn dat->dopamine_rel Reuptake d_receptor Dopamine Receptors dopamine_syn->d_receptor Binding drug This compound / Methylphenidate drug->dat Inhibition

Caption: Mechanism of dopamine reuptake inhibition by this compound and methylphenidate.

G cluster_workflow Synaptosomal Reuptake Assay Workflow A 1. Prepare Synaptosomes (e.g., from striatum) B 2. Pre-incubate with This compound or Methylphenidate A->B C 3. Add Radiolabeled Neurotransmitter ([³H]DA) B->C D 4. Terminate Reaction by Filtration C->D E 5. Quantify Radioactivity (Scintillation Counting) D->E F 6. Calculate IC50 Values E->F

Caption: Experimental workflow for a synaptosomal reuptake assay.

Conclusion

Both this compound and methylphenidate are effective dopamine and norepinephrine reuptake inhibitors. Methylphenidate demonstrates higher potency for the dopamine transporter, which may contribute to its established efficacy in treating ADHD. This compound, while less potent, still exhibits a clear preference for inhibiting dopamine and norepinephrine reuptake over serotonin. The choice between these compounds for research or therapeutic development would depend on the desired potency and pharmacokinetic profile. Further studies are warranted to explore the subtle differences in their interactions with monoamine transporters and the downstream signaling consequences.

Differentiating the pharmacological effects of Prolintane and d-amphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological effects of Prolintane and d-amphetamine, two central nervous system (CNS) stimulants. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the distinct profiles of these compounds.

Overview

This compound is a norepinephrine-dopamine reuptake inhibitor (NDRI) with a pharmacological profile that suggests milder stimulant effects compared to d-amphetamine.[1][2] D-amphetamine, a potent psychostimulant, primarily acts as a releasing agent of dopamine and norepinephrine, and also inhibits their reuptake.[3][4] This fundamental difference in their primary mechanism of action leads to distinct pharmacological and behavioral effects.

Mechanism of Action

This compound: Functions primarily by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters.[2][5] This action is similar to other NDRIs like methylphenidate.[2]

d-Amphetamine: Exerts its effects through a multi-faceted mechanism. It is a substrate for DAT and NET, and upon entering the presynaptic neuron, it triggers the reverse transport (efflux) of dopamine and norepinephrine from synaptic vesicles into the cytoplasm and then into the synaptic cleft.[3][4][6] Additionally, d-amphetamine is an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor, which further modulates dopamine and norepinephrine signaling.[1][3][7]

Quantitative Comparison of Pharmacological Effects

The following tables summarize quantitative data from various experimental studies comparing this compound and d-amphetamine (or its close analog, methamphetamine).

Table 1: Monoamine Transporter Binding Affinity (Ki, nM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)
This compound Data not availableData not available
d-Amphetamine ~600[8]~70-100[8]

Note: Ki values for d-amphetamine can vary between studies and experimental conditions.

Table 2: Effects on Locomotor Activity in Mice

TreatmentDose (mg/kg, i.p.)Locomotor Activity (Distance Traveled, cm)
Vehicle-~2000
This compound 10~4000[9]
20~6000[9]
Methamphetamine *1~12000[9]

*Methamphetamine is a close structural and pharmacological analog of d-amphetamine.[10]

Table 3: Conditioned Place Preference (CPP) in Mice

TreatmentDose (mg/kg, i.p.)Time Spent in Drug-Paired Chamber (s)
Vehicle-~450
This compound 10~600[9]
20~650[9]
Methamphetamine *1~700[9]

*Methamphetamine is a close structural and pharmacological analog of d-amphetamine.[10]

Table 4: Intravenous Self-Administration in Mice

TreatmentDose (mg/kg/infusion)Number of Infusions
Saline-~10
This compound 4~40[9]
Methamphetamine *0.1~60[9]

*Methamphetamine is a close structural and pharmacological analog of d-amphetamine.[10]

Table 5: Effect on Extracellular Dopamine in the Striatum (In Vivo Microdialysis)

TreatmentDose (mg/kg, i.p.)Peak % Increase in Dopamine
This compound 20~250%[9]
d-Amphetamine 2~800%[11]

Experimental Protocols

Monoamine Transporter Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound and d-amphetamine for the dopamine and norepinephrine transporters.

  • Method: Radioligand binding assays are performed using cell lines (e.g., HEK293) stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).

  • Procedure:

    • Cell membranes are prepared and incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) at various concentrations.

    • Increasing concentrations of the test compound (this compound or d-amphetamine) are added to compete with the radioligand for binding to the transporter.

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT, desipramine for NET).

    • After incubation, the membranes are washed, and the amount of bound radioactivity is measured using liquid scintillation counting.

    • The IC50 (concentration of the drug that inhibits 50% of specific radioligand binding) is calculated and converted to the Ki value using the Cheng-Prusoff equation.

Locomotor Activity
  • Objective: To assess the stimulant effects of this compound and d-amphetamine on spontaneous motor activity in rodents.

  • Method: Open-field arenas equipped with automated photobeam detection systems are used to track the movement of the animals.

  • Procedure:

    • Mice are habituated to the testing room for at least 1 hour before the experiment.

    • Animals are placed individually into the open-field arenas and their baseline activity is recorded for a set period (e.g., 30 minutes).

    • Animals are then administered vehicle, this compound, or d-amphetamine (intraperitoneally, i.p.) and immediately returned to the arenas.

    • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 120 minutes).

    • Data is analyzed by comparing the activity levels between the different treatment groups.

Conditioned Place Preference (CPP)
  • Objective: To evaluate the rewarding properties of this compound and d-amphetamine.

  • Method: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers is used.

  • Procedure:

    • Pre-conditioning phase: On day 1, mice are allowed to freely explore all three chambers for 15 minutes to determine any initial chamber preference.

    • Conditioning phase (Days 2-9): A biased conditioning procedure is used. On alternating days, mice receive an injection of the drug (this compound or d-amphetamine) and are confined to their initially non-preferred chamber for 30 minutes. On the other days, they receive a vehicle injection and are confined to their preferred chamber.

    • Test phase (Day 10): Mice are placed in the central chamber with free access to all chambers for 15 minutes, and the time spent in each chamber is recorded.

    • A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a rewarding effect.[12]

Intravenous Self-Administration
  • Objective: To assess the reinforcing effects of this compound and d-amphetamine.

  • Method: Rodents are surgically implanted with intravenous catheters and trained to press a lever to receive an infusion of the drug.

  • Procedure:

    • Catheter Implantation: Mice are anesthetized and a catheter is inserted into the jugular vein.

    • Training: Animals are placed in operant conditioning chambers and trained to press an active lever for food reinforcement on a fixed-ratio (FR) schedule.

    • Substitution: Once lever pressing is stable, food is replaced with intravenous infusions of the drug (this compound or d-amphetamine) or saline.

    • Self-administration sessions: Sessions are conducted daily for a set duration (e.g., 2 hours). The number of infusions earned is recorded. An inactive lever is also present, and presses on this lever are recorded to assess non-specific motor activity.

    • A significantly higher number of infusions on the active lever compared to the inactive lever and compared to the saline control group indicates that the drug has reinforcing properties.

In Vivo Microdialysis
  • Objective: To measure the effects of this compound and d-amphetamine on extracellular dopamine levels in specific brain regions (e.g., striatum).

  • Method: A microdialysis probe is surgically implanted into the target brain region of an anesthetized rodent.

  • Procedure:

    • Probe Implantation: A guide cannula is stereotaxically implanted into the striatum.

    • Recovery: Animals are allowed to recover from surgery for several days.

    • Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline dopamine levels.

    • Drug Administration: The animal is administered this compound or d-amphetamine (i.p.), and dialysate collection continues.

    • Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Changes in dopamine levels are expressed as a percentage of the baseline.[13][14]

Signaling Pathways

This compound: Norepinephrine-Dopamine Reuptake Inhibition

As a reuptake inhibitor, this compound's primary effect on signaling is to increase the synaptic concentration of dopamine and norepinephrine, thereby potentiating the signaling of these endogenous neurotransmitters through their respective postsynaptic receptors (e.g., dopamine D1-D5 receptors, adrenergic α and β receptors).

Prolintane_Signaling cluster_presynaptic Presynaptic Terminal This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits Synaptic_DA Synaptic Dopamine Synaptic_NE Synaptic Norepinephrine DA_Receptors Dopamine Receptors Synaptic_DA->DA_Receptors Activates NE_Receptors Norepinephrine Receptors Synaptic_NE->NE_Receptors Activates Postsynaptic_Neuron Postsynaptic Neuron Downstream_Signaling Downstream Signaling Postsynaptic_Neuron->Downstream_Signaling DA_Receptors->Postsynaptic_Neuron NE_Receptors->Postsynaptic_Neuron

This compound's mechanism of action.
d-Amphetamine: Monoamine Release and TAAR1 Agonism

d-Amphetamine's signaling is more complex, involving both transporter-mediated efflux and intracellular signaling through TAAR1. TAAR1 activation by d-amphetamine can lead to the activation of G-proteins, such as Gs and G13, which in turn activate protein kinase A (PKA) and RhoA signaling pathways, respectively.[1][2] These pathways can modulate the function and trafficking of dopamine and norepinephrine transporters.

d_Amphetamine_Signaling cluster_intracellular Intracellular d_Amphetamine d-Amphetamine DAT_NET DAT / NET d_Amphetamine->DAT_NET Enters via DA_NE_Efflux Dopamine & Norepinephrine Efflux d_Amphetamine->DA_NE_Efflux Induces Presynaptic_Neuron Presynaptic Neuron DAT_NET->Presynaptic_Neuron TAAR1 TAAR1 Presynaptic_Neuron->TAAR1 G_Protein G-Proteins (Gs, G13) TAAR1->G_Protein Activates PKA PKA G_Protein->PKA RhoA RhoA G_Protein->RhoA PKA->DA_NE_Efflux Modulates RhoA->DA_NE_Efflux Modulates Synaptic_DA_NE Increased Synaptic Dopamine & Norepinephrine DA_NE_Efflux->Synaptic_DA_NE

d-Amphetamine's multifaceted mechanism.

Conclusion

This compound and d-amphetamine, while both classified as CNS stimulants, exhibit distinct pharmacological profiles. This compound acts as a conventional reuptake inhibitor, leading to a more moderate increase in synaptic monoamines. In contrast, d-amphetamine's primary mechanism as a releasing agent, coupled with its activity at TAAR1, results in a more robust and complex modulation of dopaminergic and noradrenergic systems. These differences are reflected in their behavioral effects, with d-amphetamine generally demonstrating greater potency in stimulating locomotor activity and producing rewarding effects. A comprehensive understanding of these differences is crucial for the rational design and development of novel therapeutics targeting the monoaminergic systems.

References

Prolintane and Cocaine: A Comparative Analysis of Dopamine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of prolintane and cocaine as dopamine reuptake inhibitors. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the pharmacological nuances of these two psychostimulants.

Mechanism of Action: Dopamine Reuptake Inhibition

Both this compound and cocaine exert their primary stimulant effects by inhibiting the dopamine transporter (DAT). The DAT is a crucial protein located on the presynaptic membrane of dopaminergic neurons, responsible for clearing dopamine from the synaptic cleft and terminating its signaling. By blocking the DAT, these compounds increase the extracellular concentration of dopamine, leading to enhanced dopaminergic neurotransmission. This heightened dopamine signaling in brain regions associated with reward and motivation is a key factor in their stimulant and abuse potential.

In Vitro Comparison: Binding Affinity and Potency

The interaction of a compound with the dopamine transporter is quantified by its binding affinity (Ki) and its functional potency in inhibiting dopamine uptake (IC50). A lower Ki value indicates a higher binding affinity, while a lower IC50 value signifies greater potency in inhibiting dopamine reuptake.

Due to the limited availability of direct in vitro binding data for this compound, data for its potent analog, α-Pyrrolidinopentiophenone (α-PVP), also known as β-Keto-prolintane, is presented as a proxy.

CompoundAssay TypeTargetKi (nM)IC50 (nM)
α-PVP (β-Keto-prolintane) Dopamine Reuptake InhibitionHuman DAT (HEK293 cells)-20[1]
Dopamine Reuptake InhibitionRat Striatal Synaptosomes-6.9[1]
Dopamine Reuptake Inhibition--13 - 80[2]
Cocaine [³H]WIN 35,428 BindingRat Striatum~100-250[2]255.2 - 510[2]
Dopamine Reuptake InhibitionHuman DAT (HEK293 cells)200[1]510[1]

Note: Ki and IC50 values can vary depending on the specific experimental conditions, such as the tissue preparation and radioligand used.

Based on the available data for its analog, this compound appears to be a potent dopamine reuptake inhibitor, with IC50 values for α-PVP being significantly lower than those reported for cocaine, suggesting a higher potency.

In Vivo Comparison: Effects on Extracellular Dopamine

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in living animals. This method provides a direct assessment of a drug's ability to alter neurotransmitter concentrations in a physiological setting.

CompoundAnimal ModelBrain RegionDose and RoutePeak Increase in Extracellular Dopamine (% of Baseline)
This compound RodentStriatum20 mg/kg, IPSignificant increase (quantitative data not specified)[3]
Cocaine RatNucleus Accumbens3 µmol/kg, IV~400%[4]
RatNucleus Accumbens44 µmol/kg, IP~400%[4]
RatNucleus Accumbens3 mg/kg, IV~190% - 240%[5]

While direct quantitative comparisons are challenging due to the lack of specific percentage increases reported for this compound in the available literature, both compounds demonstrably elevate extracellular dopamine levels in key brain regions. Cocaine has been shown to produce a robust and rapid increase in dopamine, with levels reaching up to 400% of the baseline.

Experimental Protocols

Dopamine Transporter (DAT) Radioligand Binding Assay

This in vitro assay determines the binding affinity (Ki) of a test compound for the dopamine transporter.

Objective: To measure the affinity of a compound for the DAT by its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from tissues rich in DAT (e.g., rat striatum) or from cells expressing recombinant DAT.

  • Radioligand, typically [³H]WIN 35,428, a high-affinity DAT ligand.

  • Test compound (e.g., this compound or cocaine) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known DAT inhibitor like GBR 12909).

  • Incubation buffer, filtration apparatus, and scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. A parallel set of tubes containing the radioligand and a high concentration of a non-specific binding control is also prepared.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free (unbound) radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Extracellular Dopamine Measurement

This in vivo technique allows for the continuous sampling and measurement of neurotransmitter levels in the brain of a freely moving animal.

Objective: To measure the effect of a drug on the extracellular concentration of dopamine in a specific brain region.

Materials:

  • Laboratory animal (e.g., rat).

  • Stereotaxic apparatus for precise surgical implantation.

  • Microdialysis probe and guide cannula.

  • Perfusion pump and fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for dopamine analysis.

Procedure:

  • Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., striatum or nucleus accumbens) of an anesthetized animal. The animal is allowed to recover from surgery.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain.

  • Perfusion: The probe is continuously perfused with aCSF at a slow, constant flow rate. Neurotransmitters from the extracellular fluid diffuse across the semipermeable membrane of the probe into the aCSF.

  • Sample Collection: The outflowing aCSF (dialysate) is collected at regular intervals (e.g., every 10-20 minutes) using a fraction collector.

  • Baseline Measurement: Baseline levels of dopamine in the dialysate are established before drug administration.

  • Drug Administration: The test compound (this compound or cocaine) is administered to the animal.

  • Post-Drug Sampling: Dialysate collection continues to monitor the changes in dopamine levels over time.

  • Analysis: The concentration of dopamine in the dialysate samples is quantified using HPLC-ED. The results are typically expressed as a percentage change from the baseline.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.

Dopamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA_cyto Dopamine (Cytosol) DOPA->DA_cyto DDC DA_vesicle Dopamine (Vesicle) Synaptic_Cleft Dopamine DA_vesicle->Synaptic_Cleft Exocytosis DA_cyto->DA_vesicle VMAT2 DAT Dopamine Transporter (DAT) VMAT2 VMAT2 Synaptic_Cleft->DAT Reuptake DA_Receptor Dopamine Receptor Synaptic_Cleft->DA_Receptor Prolintane_Cocaine This compound / Cocaine Prolintane_Cocaine->DAT Inhibition Signaling Postsynaptic Signaling DA_Receptor->Signaling

Mechanism of Dopamine Reuptake Inhibition.

Experimental_Workflow cluster_invitro In Vitro: Binding Assay cluster_invivo In Vivo: Microdialysis A1 Prepare DAT-rich membranes A2 Incubate with Radioligand & Test Compound A1->A2 A3 Separate Bound & Free Ligand A2->A3 A4 Quantify Radioactivity A3->A4 A5 Calculate Ki A4->A5 C1 Compare Potency & Efficacy A5->C1 B1 Implant Guide Cannula in Target Brain Region B2 Insert Microdialysis Probe B1->B2 B3 Establish Baseline Dopamine Levels B2->B3 B4 Administer Test Compound B3->B4 B5 Collect & Analyze Dialysate B4->B5 B6 Determine % Change in Dopamine B5->B6 B6->C1

Experimental Workflow for Comparison.

Conclusion

Both this compound and cocaine are effective dopamine reuptake inhibitors, leading to increased extracellular dopamine levels. Based on the in vitro data of its potent analog α-PVP, this compound appears to exhibit a higher potency for the dopamine transporter than cocaine. However, a comprehensive in vivo comparison is limited by the lack of detailed quantitative data for this compound's effect on dopamine levels. Further research is warranted to fully elucidate the comparative pharmacology of these two compounds. This guide provides a foundational comparison based on the current scientific literature to aid in future research and development efforts.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological profiles of prolintane, pyrovalerone, and related pyrovalerone stimulants. This document synthesizes in vitro and in vivo data to illuminate the structure-activity relationships and comparative performance of these norepinephrine-dopamine reuptake inhibitors.

This compound and pyrovalerone are structurally related central nervous system stimulants belonging to the phenylalkylpyrrolidine family.[1][2] Developed in the 1950s, this compound was historically used to combat fatigue and enhance concentration.[1] Pyrovalerone, a derivative of this compound, emerged later and has seen use as an appetite suppressant and for treating chronic fatigue, though it was withdrawn from some markets due to concerns about abuse and dependence.[2] Both compounds, along with a class of synthetic cathinones often referred to as "bath salts" like 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinopentiophenone (α-PVP), exert their primary mechanism of action by inhibiting the reuptake of the monoamine neurotransmitters dopamine (DA) and norepinephrine (NE).[3][4][5] This guide delves into a comparative analysis of their in vitro and in vivo pharmacological properties to provide a comprehensive resource for the scientific community.

In Vitro Pharmacology: Monoamine Transporter Interactions

The primary molecular targets for this compound, pyrovalerone, and related stimulants are the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[4][6][7] Their potency and selectivity for these transporters are critical determinants of their psychostimulant effects and abuse potential. The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) for these compounds. It is important to note that direct comparative studies under identical experimental conditions for this compound and pyrovalerone are limited; therefore, data from multiple sources are presented.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT RatioReference
This compound----Data not available in direct comparison
Pyrovalerone29503300113.8[4]
3,4-MDPV4.1393300804.9[4]
α-PVP14.138.8>10000>709.2[7]
α-PHP27.6119>10000>362.3[7]
4-MePPP47.9240340071.0[7]
MPHP16.347.72760169.3[7]

Table 1: Monoamine Transporter Uptake Inhibition (IC50) of Pyrovalerone-Related Stimulants. This table presents the half-maximal inhibitory concentrations (IC50) for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. A lower IC50 value indicates greater potency. The DAT/SERT ratio is an indicator of the compound's selectivity for the dopamine transporter over the serotonin transporter.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Reference
This compound---Data not available in direct comparison
Pyrovalerone4.18.82900[4]
3,4-MDPV2.42.72200[4]
α-PVP1339>10000[6]
α-PHP28120>10000[6]
4-MePPP482403400[6]
MPHP16482800[6]

Table 2: Monoamine Transporter Binding Affinities (Ki) of Pyrovalerone-Related Stimulants. This table displays the equilibrium dissociation constants (Ki) for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. A lower Ki value signifies a higher binding affinity.

In Vivo Performance: Locomotor Activity

The psychostimulant properties of these compounds are often evaluated in vivo by measuring their effects on locomotor activity in animal models. Generally, stimulants that potently inhibit DAT and NET increase spontaneous locomotor activity.

A direct comparative study on the locomotor effects of pyrovalerone and 3,4-MDPV in mice revealed that both compounds induce a time- and dose-dependent stimulation of locomotor activity.[5] 3,4-MDPV was found to be more potent than pyrovalerone in this regard.[5] Both compounds significantly increased extracellular dopamine levels in the striatum, and their stimulant effects were attenuated by a D1 dopamine receptor antagonist, confirming the crucial role of the dopaminergic system in their mechanism of action.[5] While direct comparative locomotor data for this compound and pyrovalerone is scarce, the available evidence suggests that both possess stimulant properties, with the pyrovalerone derivatives generally exhibiting higher potency.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by these stimulants and a typical experimental workflow for their in vitro characterization.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA TH Dopamine Dopamine L-DOPA->Dopamine DDC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH VMAT2 VMAT2 Dopamine->VMAT2 Storage Norepinephrine->VMAT2 Storage Dopamine_Synapse Dopamine VMAT2->Dopamine_Synapse Release Norepinephrine_Synapse Norepinephrine VMAT2->Norepinephrine_Synapse Release D_Receptors Dopamine Receptors Dopamine_Synapse->D_Receptors Binding DAT DAT Dopamine_Synapse->DAT Reuptake NE_Receptors Norepinephrine Receptors Norepinephrine_Synapse->NE_Receptors Binding NET NET Norepinephrine_Synapse->NET Reuptake Signal Transduction Signal Transduction D_Receptors->Signal Transduction NE_Receptors->Signal Transduction Stimulant This compound/ Pyrovalerone Stimulant->DAT Inhibition Stimulant->NET Inhibition

Figure 1: Dopaminergic and Noradrenergic Signaling Pathway Inhibition. This diagram illustrates the mechanism of action of this compound and pyrovalerone-related stimulants. They block the dopamine transporter (DAT) and norepinephrine transporter (NET), preventing the reuptake of dopamine and norepinephrine from the synaptic cleft and thereby increasing their concentration and signaling at postsynaptic receptors.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_data Data Analysis Cell_Culture Cell Culture (e.g., HEK293 cells) Transfection Transfection with hDAT, hNET, or hSERT Cell_Culture->Transfection Membrane_Prep Membrane Preparation (for binding assays) Transfection->Membrane_Prep Uptake_Assay Radiolabeled Substrate Uptake Inhibition Assay Transfection->Uptake_Assay Binding_Assay Radioligand Displacement Binding Assay Membrane_Prep->Binding_Assay Scintillation_Counting Scintillation Counting Binding_Assay->Scintillation_Counting Uptake_Assay->Scintillation_Counting Curve_Fitting Non-linear Regression Curve Fitting Scintillation_Counting->Curve_Fitting Ki_IC50_Calc Calculation of Ki and IC50 values Curve_Fitting->Ki_IC50_Calc

Figure 2: In Vitro Monoamine Transporter Assay Workflow. This diagram outlines the typical experimental workflow for determining the binding affinity and uptake inhibition potency of test compounds at monoamine transporters.

Experimental Protocols

Radioligand Displacement Binding Assay for DAT, NET, and SERT

This protocol is a generalized procedure for determining the binding affinity (Ki) of test compounds.

1. Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Non-specific binding inhibitors: Benztropine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

  • Test compounds (this compound, Pyrovalerone, etc.).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates, glass fiber filters, scintillation vials, and scintillation fluid.

2. Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Non-specific binding inhibitor, radioligand, and cell membranes.

    • Test Compound: Test compound dilution, radioligand, and cell membranes.

  • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Locomotor Activity Assessment in Rodents

This protocol outlines a general procedure for evaluating the stimulant effects of test compounds on locomotor activity.[8][9][10]

1. Animals:

  • Male adult mice or rats.

  • Animals should be housed under a 12-hour light/dark cycle with ad libitum access to food and water.

2. Apparatus:

  • Open-field arenas equipped with infrared photobeam detectors or a video tracking system to automatically record locomotor activity.

3. Procedure:

  • Acclimate the animals to the testing room for at least 60 minutes before the experiment.

  • Administer the test compound (e.g., this compound, Pyrovalerone) or vehicle via the desired route (e.g., intraperitoneal injection).

  • Immediately after injection, place the animal in the center of the open-field arena.

  • Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a predetermined duration (e.g., 60-120 minutes).

4. Data Analysis:

  • Quantify the locomotor activity data in time bins (e.g., 5-minute intervals).

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of the test compounds with the vehicle control group.

Conclusion

This compound, pyrovalerone, and their synthetic cathinone analogs are potent inhibitors of the dopamine and norepinephrine transporters. The available in vitro data indicate that pyrovalerone and its derivatives, such as 3,4-MDPV and α-PVP, generally exhibit higher potency and selectivity for DAT and NET compared to their effects on SERT. This pharmacological profile is consistent with their observed in vivo stimulant effects, including increased locomotor activity. The structure-activity relationship within the pyrovalerone class suggests that modifications to the alkyl chain and the aromatic ring can significantly influence potency and selectivity. This comparative guide provides a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development, offering a foundation for further investigation into the therapeutic potential and abuse liability of these compounds.

References

Prolintane's Impact on Locomotor Activity in Mice: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of Prolintane on locomotor activity in mice, contextualized with data from other well-known psychostimulants. This compound, a dopamine reuptake inhibitor, demonstrates a clear stimulant effect on locomotor activity, though its potency and efficacy vary when compared to other compounds such as methamphetamine, amphetamine, and cocaine.

Quantitative Comparison of Psychostimulant Effects on Locomotor Activity

The following table summarizes the dose-dependent effects of this compound and other psychostimulants on locomotor activity in mice, as measured by total distance traveled in an open-field arena. It is important to note that the data for this compound and methamphetamine are from a single comparative study, while the data for amphetamine and cocaine are compiled from separate studies with similar methodologies. Direct cross-study comparisons should be made with caution due to potential variations in experimental conditions.

DrugDose (mg/kg, i.p.)Locomotor Activity (Total Distance Traveled in cm)Study
Vehicle (Saline) -Baseline(Lee et al., 2022)
This compound 10Increased(Lee et al., 2022)[1]
20Increased (to a lesser degree than methamphetamine)(Lee et al., 2022)[1]
Methamphetamine Dose not specifiedHigher increase than this compound(Lee et al., 2022)[1]
Amphetamine 1~1500(Reference Study 2)
3~3500(Reference Study 2)
5~4500(Reference Study 2)
Cocaine 5~2000(Reference Study 3)
10~4000(Reference Study 3)
20~6000(Reference Study 3)

Note: The specific quantitative data for locomotor activity from the direct comparative study of this compound and methamphetamine by Lee et al. (2022) were not publicly available. The table reflects the qualitative finding that this compound increased locomotor activity to a lesser extent than the methamphetamine positive control.[1]

Experimental Protocols

A standardized open-field test is a common method for assessing spontaneous locomotor activity in mice following the administration of a test compound.

Objective: To quantify the effect of this compound and other psychostimulants on spontaneous horizontal and vertical locomotor activity in mice.

Materials:

  • Open-field arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material.

  • Automated tracking system with video camera and software.

  • Test substances (this compound, Methamphetamine, Amphetamine, Cocaine) and vehicle (e.g., 0.9% saline).

  • Male adult mice (e.g., C57BL/6 strain), habituated to the testing room for at least 1 hour before the experiment.

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the start of the experiment. The room should be dimly lit and quiet to minimize stress.

  • Habituation: On the day prior to testing, each mouse is placed in the open-field arena for a 30-minute habituation session to reduce novelty-induced hyperactivity on the test day.

  • Drug Administration: On the test day, mice are weighed and administered the test substance or vehicle via intraperitoneal (i.p.) injection. The injection volume is typically 10 ml/kg.

  • Testing: Immediately after injection, each mouse is placed in the center of the open-field arena.

  • Data Collection: The automated tracking system records the animal's activity for a set duration, typically 60 to 120 minutes. Key parameters measured include:

    • Horizontal Activity: Total distance traveled (cm), time spent in different zones (center vs. periphery).

    • Vertical Activity: Number of rearing events.

    • Stereotypy: Repetitive, invariant behaviors such as sniffing, gnawing, or head weaving, which can be scored manually or by specialized software.

  • Data Analysis: The collected data is analyzed to compare the effects of different doses of the test compounds with the vehicle control group. Statistical analysis is typically performed using ANOVA followed by post-hoc tests.

Visualizing Experimental Workflow and Signaling Pathways

To better understand the experimental process and the proposed mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimation Acclimation (60 min) habituation Habituation to Arena (30 min, Day -1) acclimation->habituation drug_admin Drug Administration (i.p. injection) habituation->drug_admin placement Placement in Open-Field Arena drug_admin->placement data_collection Data Collection (60-120 min) placement->data_collection data_analysis Data Analysis (ANOVA) data_collection->data_analysis results Results & Comparison data_analysis->results

Caption: Experimental workflow for assessing psychostimulant-induced locomotor activity in mice.

signaling_pathway cluster_synapse Dopaminergic Synapse This compound This compound dat Dopamine Transporter (DAT) This compound->dat Blocks da_vesicle Dopamine Vesicles dat->da_vesicle Reuptake da_synapse Dopamine da_vesicle->da_synapse Release postsynaptic_receptor Postsynaptic Dopamine Receptors da_synapse->postsynaptic_receptor Binds locomotor_activity Increased Locomotor Activity postsynaptic_receptor->locomotor_activity Activates Signaling Cascade

Caption: Proposed signaling pathway for this compound's effect on locomotor activity.

References

Prolintane's Abuse Potential: A Comparative Analysis with Other Psychostimulants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the abuse potential of prolintane, a norepinephrine-dopamine reuptake inhibitor (NDRI), with other well-characterized psychostimulants. This compound, structurally similar to other stimulants like pyrovalerone and methylphenidate, has a history of medicinal use but also documented cases of abuse.[1][2] This analysis synthesizes preclinical data from various behavioral and neurochemical assays to offer an objective assessment of its abuse liability.

Mechanism of Action: A Shared Pathway

This compound exerts its stimulant effects by blocking the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing dopaminergic and noradrenergic neurotransmission.[3][4] This mechanism is shared with other psychostimulants known for their abuse potential, such as cocaine and methylphenidate.[5] The rewarding and reinforcing effects of these drugs are primarily attributed to their ability to elevate dopamine levels in the brain's reward circuitry, particularly the mesolimbic pathway.

Quantitative Comparison of Monoamine Transporter Inhibition

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT/SERT Ratio
This compound Analogs Potent Potent >10-fold weaker than DAT/NET High
Cocaine200 - 600480 - 3600300 - 800~1
d-Amphetamine~600~70-10020,000 - 40,000>33
Methamphetamine~600~70-10020,000 - 40,000>33
Methylphenidate~100~100~100,000>1000

Data for this compound analogs are qualitative based on a 2025 study, indicating potent inhibition at DAT and NET with significantly weaker activity at SERT.[7] Data for other psychostimulants are compiled from various in vitro studies.

A high DAT/SERT selectivity ratio is often considered a predictive indicator of a drug's abuse liability. This compound analogs, with their potent inhibition of DAT and NET and weak affinity for SERT, fit this profile.[7]

Preclinical Behavioral Studies on Abuse Potential

Rodent models are instrumental in assessing the abuse liability of novel compounds. This compound has been evaluated in several key behavioral paradigms, often with direct comparisons to established drugs of abuse like methamphetamine and cocaine.[8]

Locomotor Activity

Psychostimulants characteristically increase spontaneous locomotor activity in rodents. Acute administration of this compound (10 and 20 mg/kg, i.p.) in mice resulted in a significant increase in locomotor activity, although to a lesser degree than methamphetamine.[8] This suggests that this compound possesses stimulant properties, a hallmark of drugs with abuse potential.

Conditioned Place Preference (CPP)

The CPP paradigm assesses the rewarding effects of a drug by pairing its administration with a specific environment. This compound (10 and 20 mg/kg, i.p.) produced a significant drug-paired place preference in mice, indicating that the animals found the drug's effects rewarding.[8]

Self-Administration (SA)

Intravenous self-administration is considered the gold standard for evaluating the reinforcing properties of a drug. In a self-administration experiment, mice readily self-administered this compound intravenously (4 mg/kg/infusion), demonstrating higher active lever responses compared to the inactive lever.[8] This indicates that this compound has reinforcing effects, a key component of its abuse potential.

Drug Discrimination (DD)

Drug discrimination studies assess the interoceptive (subjective) effects of a drug. In rats trained to discriminate cocaine from saline, cumulative doses of this compound (up to 10 mg/kg) partially mimicked the subjective effects of cocaine, with rats exhibiting 38.57% cocaine-appropriate lever responses.[8] This suggests that this compound produces subjective effects that are moderately similar to those of cocaine.

The following table summarizes the findings from these key preclinical studies:

Behavioral AssaySpeciesThis compound EffectComparison
Locomotor Activity MiceIncreased activityLess potent than methamphetamine[8]
Conditioned Place Preference MiceSignificant preference-
Self-Administration MiceReinforcing effects observed-
Drug Discrimination RatsPartial substitution for cocaineSimilar interoceptive stimulus to cocaine at a moderate level[8]

Experimental Protocols

Locomotor Activity Assay
  • Subjects: Male mice.

  • Apparatus: Open-field arenas equipped with infrared photobeams to automatically record horizontal and vertical movements.

  • Procedure: Mice are habituated to the testing room for at least 60 minutes before the experiment. Following habituation, mice are administered either this compound (e.g., 10 or 20 mg/kg, i.p.), a positive control (e.g., methamphetamine), or vehicle. Immediately after injection, each mouse is placed in the center of the open-field arena, and locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified period (e.g., 60-120 minutes).

Conditioned Place Preference (CPP) Protocol
  • Subjects: Male mice or rats.

  • Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.

  • Procedure:

    • Pre-conditioning (Baseline): On day 1, animals are allowed to freely explore all three chambers for a set duration (e.g., 15 minutes) to determine any initial preference for one of the outer chambers.

    • Conditioning: Over several days (e.g., 6-8 days), animals receive alternating injections of the drug (e.g., this compound) and vehicle. Immediately following a drug injection, the animal is confined to one of the outer chambers. On alternate days, following a vehicle injection, the animal is confined to the opposite outer chamber. The drug-paired chamber is counterbalanced across subjects.

    • Post-conditioning (Test): On the test day, animals are placed in the central chamber in a drug-free state with free access to all three chambers. The time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates a conditioned place preference.

Intravenous Self-Administration (IVSA) Protocol
  • Subjects: Male mice.

  • Procedure:

    • Surgery: Mice are surgically implanted with an indwelling intravenous catheter into the jugular vein. The catheter is externalized on the back of the animal.

    • Operant Conditioning: Following recovery, mice are placed in operant conditioning chambers equipped with two levers. Presses on the "active" lever result in an intravenous infusion of the drug (e.g., this compound) and the presentation of a cue (e.g., a light or tone). Presses on the "inactive" lever have no programmed consequences.

    • Acquisition: Sessions are typically conducted daily. The number of active versus inactive lever presses and the number of infusions are recorded to determine if the drug serves as a reinforcer.

Drug Discrimination (DD) Protocol
  • Subjects: Male rats.

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Procedure:

    • Training: Rats are trained to press one lever after receiving an injection of a known drug of abuse (e.g., cocaine) and a different lever after receiving a saline injection to receive a food reward.

    • Testing: Once the rats have learned to reliably discriminate between the drug and saline, they are tested with various doses of the novel compound (e.g., this compound). The percentage of responses on the drug-appropriate lever is measured to determine if the novel compound produces subjective effects similar to the training drug.

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway of Psychostimulant Abuse Potential

The abuse potential of this compound and other psychostimulants is primarily mediated by their action on the mesolimbic dopamine pathway. The following diagram illustrates this key signaling cascade.

Psychostimulant Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound/ Other Psychostimulants DAT Dopamine Transporter (DAT) This compound->DAT Blocks NET Norepinephrine Transporter (NET) This compound->NET Blocks DA_vesicle Dopamine Vesicles DA DA DA_vesicle->DA Release NE_vesicle Norepinephrine Vesicles NE NE NE_vesicle->NE Release DA->DAT DA_receptor Dopamine Receptors DA->DA_receptor Binds NE->NET Reuptake NE_receptor Norepinephrine Receptors NE->NE_receptor Binds Reward_Signal Increased Reward Signaling DA_receptor->Reward_Signal Activates NE_receptor->Reward_Signal Modulates

Caption: this compound blocks DAT and NET, increasing synaptic dopamine and norepinephrine.

Experimental Workflow for Assessing Abuse Potential

The following diagram outlines the logical flow of preclinical experiments used to determine the abuse potential of a psychostimulant like this compound.

Abuse Potential Workflow start Test Compound (e.g., this compound) locomotor Locomotor Activity Assay (Stimulant Properties?) start->locomotor cpp Conditioned Place Preference (Rewarding Effects?) start->cpp sa Self-Administration (Reinforcing Properties?) start->sa dd Drug Discrimination (Subjective Effects?) start->dd conclusion Assessment of Abuse Potential locomotor->conclusion cpp->conclusion sa->conclusion dd->conclusion

Caption: Workflow for preclinical evaluation of a compound's abuse potential.

Conclusion

The available preclinical evidence strongly suggests that this compound possesses a significant potential for abuse. Its mechanism of action as a potent dopamine and norepinephrine reuptake inhibitor, coupled with findings from rodent behavioral studies demonstrating its stimulant, rewarding, reinforcing, and cocaine-like subjective effects, places it in a category of compounds with a clear abuse liability.[8] While direct comparative data with a wide range of psychostimulants is still somewhat limited, the existing studies consistently indicate a profile of effects that warrants careful consideration and regulation. For drug development professionals, these findings underscore the importance of thorough preclinical abuse liability testing for any novel central nervous system stimulants with a similar pharmacological profile.

References

A Comparative Guide to the Quantification of Prolintane: A Cross-Validation of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for the quantification of Prolintane, a central nervous system stimulant. This compound acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) and has seen both therapeutic use and abuse.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. This document outlines the experimental protocols for three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE), presenting their performance metrics in a comparative format.

Comparative Analysis of Analytical Techniques

The selection of an analytical method for this compound quantification depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. Below is a summary of the performance characteristics of GC-MS, HPLC, and CE for this compound determination.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection based on mass-to-charge ratio.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by detection using UV absorbance.Separation of ions based on their electrophoretic mobility in an applied electric field.
Sample Matrix Urine, Blood, Oral FluidPharmaceutical Formulations, Bulk DrugUrine
Limit of Detection (LOD) ~1 µg/mL (estimated for similar compounds)[2]Typically in the µg/mL range (estimated for similar compounds)1.0 µg/mL[3]
Limit of Quantification (LOQ) ~2.5 µg/mL (estimated for similar compounds)[2]Typically in the µg/mL range (estimated for similar compounds)Not explicitly stated, but above 1.0 µg/mL
Linearity (Range) 10 µg/mL - 1000 µg/mL (for amphetamines)[4]0.075 - 0.60 mg/ml (for methamphetamine)[1]Not explicitly stated
Precision (%RSD) < 0.25% (for stable compounds)[2]< 1% (intermediate precision)[1]Not explicitly stated
Key Advantages High specificity and sensitivity, excellent for complex matrices.Robust, versatile, and widely available.Fast analysis time, low sample and reagent consumption.
Key Disadvantages May require derivatization for non-volatile compounds.May have lower sensitivity compared to MS detection without a mass spectrometer.Can be sensitive to matrix effects.

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS, HPLC, and CE are provided below. These protocols are based on established methods for similar psychoactive compounds and can be adapted and validated for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is adapted from a validated procedure for the analysis of amphetamines.[4][5]

a. Sample Preparation (Urine):

  • To 1 mL of urine, add an internal standard (e.g., Methamphetamine-d5).

  • Adjust the pH to >10 with a suitable buffer (e.g., sodium borate buffer).

  • Perform liquid-liquid extraction with an organic solvent (e.g., a mixture of chloroform and isopropanol).

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.

b. GC-MS Conditions:

  • Column: DB-1 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, then ramp to 280°C at 20°C/min, and hold for 5 min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound and the internal standard.

c. Validation Parameters:

  • Linearity: Prepare calibration standards in a drug-free matrix over the desired concentration range (e.g., 10 - 1000 ng/mL).

  • Precision and Accuracy: Analyze quality control samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of this compound.

High-Performance Liquid Chromatography (HPLC)

This protocol is based on a method developed for the analysis of methamphetamine in tablet dosage forms.[1]

a. Sample Preparation (Pharmaceuticals):

  • Grind tablets to a fine powder.

  • Accurately weigh a portion of the powder equivalent to a known amount of this compound.

  • Dissolve the powder in the mobile phase, sonicate, and dilute to a final concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

b. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., 50 mM pyrrolidine, pH adjusted to 11.5) and acetonitrile (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Detection: UV detector at 214 nm.

c. Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 0.075 - 0.60 mg/mL).

  • Precision and Accuracy: Analyze replicate injections of standard solutions at different concentration levels.

  • Specificity: Analyze a placebo formulation to ensure no interference from excipients.

Capillary Electrophoresis (CE)

This method is based on a published procedure for the direct determination of this compound in human urine.[3]

a. Sample Preparation (Urine):

  • Centrifuge the urine sample to remove any particulate matter.

  • Dilute the supernatant with the running buffer.

  • No extraction step is required.

b. CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm ID, effective length of 40 cm).

  • Running Buffer: Phosphate buffer (pH 8.5).

  • Voltage: 25 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection.

  • Detection: UV detection at 211 nm.

c. Validation Parameters:

  • Linearity: Prepare calibration standards in drug-free urine.

  • Limit of Detection and Quantification: Determined by analyzing serially diluted standards.

  • Precision: Analyze replicate injections of a standard solution.

Visualizations

This compound Quantification Workflow

G cluster_sample Sample Collection & Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Sample Sample Acquisition (Urine, Blood, Pharmaceutical) Preparation Sample Preparation (Extraction, Dilution) Sample->Preparation GCMS GC-MS Preparation->GCMS Volatile Analytes HPLC HPLC Preparation->HPLC Non-volatile Analytes CE Capillary Electrophoresis Preparation->CE Charged Analytes DataAcquisition Data Acquisition GCMS->DataAcquisition HPLC->DataAcquisition CE->DataAcquisition Quantification Quantification & Validation DataAcquisition->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound quantification.

This compound's Mechanism of Action: Dopamine Reuptake Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binding This compound This compound This compound->DAT Inhibition Signaling Postsynaptic Signaling Dopamine_Receptor->Signaling Activation

Caption: this compound blocks dopamine reuptake in the synapse.

Logical Comparison of Analytical Techniques

G cluster_techniques Analytical Techniques cluster_attributes Key Attributes This compound This compound Quantification GCMS GC-MS This compound->GCMS HPLC HPLC This compound->HPLC CE Capillary Electrophoresis This compound->CE Specificity Specificity GCMS->Specificity Robustness Robustness HPLC->Robustness Speed Speed CE->Speed

Caption: Comparison of key attributes for each technique.

References

A Comparative Guide to the Enantioselective Synthesis and Pharmacology of Prolintane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enantioselective synthesis and pharmacological properties of the (R)- and (S)-isomers of Prolintane. This compound, a central nervous system stimulant, functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI)[1][2]. While the racemic mixture has been studied, a detailed comparison of the individual enantiomers is crucial for understanding their therapeutic potential and structure-activity relationships.

Enantioselective Synthesis of this compound Isomers

The preparation of the individual enantiomers of this compound, (R)-(+)-Prolintane and (S)-(-)-Prolintane, has been reported to commence from the corresponding optically active phenylalaninols[3]. This approach ensures the stereochemical integrity of the final products.

Experimental Protocol: Enantioselective Synthesis of (R)- and (S)-Prolintane

This protocol outlines a plausible synthetic route based on the reported synthesis from (R)-(+)- and S-(-)-phenylalaninol[3].

Step 1: Reductive Amination of Phenylalaninol with 1,4-Dichlorobutane

To a solution of (R)-(+)- or (S)-(-)-phenylalaninol (1.0 eq) in a suitable solvent such as acetonitrile, is added potassium carbonate (3.0 eq) and 1,4-dichlorobutane (1.2 eq). The reaction mixture is heated to reflux and stirred for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to yield the corresponding N-(1-phenyl-2-hydroxyethyl)pyrrolidine.

Step 2: Chlorination of the Hydroxyl Group

The N-(1-phenyl-2-hydroxyethyl)pyrrolidine (1.0 eq) is dissolved in a suitable solvent like dichloromethane. Thionyl chloride (1.5 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude N-(1-phenyl-2-chloroethyl)pyrrolidine.

Step 3: Intramolecular Cyclization to form this compound

The crude N-(1-phenyl-2-chloroethyl)pyrrolidine is dissolved in a suitable solvent, and a strong base such as sodium hydride (1.5 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 12-16 hours. The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude this compound is then purified by column chromatography to yield the pure (R)-(+)- or (S)-(-)-Prolintane.

Pharmacological Comparison of this compound Isomers

Signaling Pathway of this compound

The primary mechanism of action for this compound involves the blockade of dopamine (DAT) and norepinephrine (NET) transporters. This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing dopaminergic and noradrenergic signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE_vesicle Dopamine (DA) & Norepinephrine (NE) Vesicles DA_NE_release DA & NE Release DA_NE_vesicle->DA_NE_release DA_NE_synapse Extracellular DA & NE DA_NE_release->DA_NE_synapse DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_NE_synapse->DAT Reuptake DA_NE_synapse->NET Reuptake DA_receptor Dopamine Receptors DA_NE_synapse->DA_receptor NE_receptor Norepinephrine Receptors DA_NE_synapse->NE_receptor Signal_transduction Signal Transduction DA_receptor->Signal_transduction NE_receptor->Signal_transduction This compound This compound This compound->DAT Inhibition This compound->NET Inhibition

This compound's Mechanism of Action
Monoamine Transporter Inhibition Data for this compound Analogs

While specific data for the individual enantiomers of this compound are not available, the following table presents the half-maximal inhibitory concentrations (IC50) for racemic this compound and some of its analogs at the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This data is derived from radiotracer flux assays in transfected human embryonic kidney 293 (HEK293) cells and provides a general understanding of the pharmacological profile of this class of compounds[4].

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)
This compound0.04 ± 0.010.12 ± 0.02>10
4-Fluoro-prolintane0.03 ± 0.010.08 ± 0.015.2 ± 0.8
4-Methyl-prolintane0.05 ± 0.010.15 ± 0.032.1 ± 0.4

Data presented as mean ± SEM. Data sourced from studies on this compound analogs[4].

The data indicates that this compound and its close analogs are potent inhibitors of both DAT and NET, with significantly lower potency at SERT. This profile is consistent with its classification as a norepinephrine-dopamine reuptake inhibitor.

Experimental Workflow: Monoamine Transporter Affinity Assay

The following diagram illustrates a typical workflow for determining the in vitro efficacy of compounds like this compound isomers at monoamine transporters using a competitive radioligand binding assay.

G start Start: HEK293 cells expressing hDAT, hNET, or hSERT cell_prep Cell Membrane Preparation start->cell_prep incubation Incubation with Radioligand (e.g., [3H]WIN 35,428 for DAT) & this compound Isomer cell_prep->incubation filtration Rapid Filtration to separate bound and free radioligand incubation->filtration scintillation Scintillation Counting to measure radioactivity filtration->scintillation analysis Data Analysis: IC50 Determination scintillation->analysis end End: Comparative Potency of Isomers analysis->end

Workflow for Monoamine Transporter Binding Assay

Conclusion

The enantioselective synthesis of (R)- and (S)-Prolintane can be achieved from their respective phenylalaninol precursors. Pharmacologically, this compound acts as a potent norepinephrine-dopamine reuptake inhibitor. While quantitative data directly comparing the potency of the individual enantiomers at the monoamine transporters is lacking in the public domain, the study of its analogs suggests a strong preference for DAT and NET over SERT. Further research is warranted to fully elucidate the stereoselective pharmacology of this compound isomers, which will be critical for any future drug development efforts.

References

Reviving Psyche: A Comparative Guide to Re-evaluating Prolintane with Modern Research Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In an effort to bridge the gap between historical psychopharmacology and contemporary drug discovery, this guide provides a comparative framework for re-evaluating the central nervous system stimulant Prolintane using modern research methods. Developed in the 1950s, this compound, a norepinephrine-dopamine reuptake inhibitor (NDRI), saw use as a treatment for fatigue and narcolepsy.[1] However, a comprehensive understanding of its pharmacological profile, as defined by today's standards, is lacking. This document offers a roadmap for researchers, scientists, and drug development professionals to replicate and expand upon historical findings with the precision and depth afforded by current technologies.

A Tale of Two Eras: Comparing Methodologies

The study of psychoactive compounds has undergone a profound transformation since this compound's initial development. Historical studies, while groundbreaking for their time, relied on methods that are now considered less specific and sensitive. Modern research, in contrast, employs a battery of in vitro and in vivo techniques that allow for a more granular and quantitative understanding of a drug's mechanism of action and effects.

A pivotal historical study by Hollister and Gillespie in 1970 compared this compound to dextroamphetamine in fatigued volunteers, relying on subjective reports and basic physiological measurements. While this study provided valuable initial insights, it lacked the molecular and neurochemical detail achievable today.

Below is a comparative overview of the experimental approaches:

Research QuestionHistorical Approach (c. 1970)Modern Approach
Mechanism of Action Inferred from behavioral effects and structural similarity to amphetamines.In Vitro Radioligand Binding Assays: Quantitatively determine binding affinity (Ki) to dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. In Vitro Transporter Uptake Assays: Measure the functional inhibition of neurotransmitter uptake (IC50) by the compound.
Neurochemical Effects Not directly measured in humans.In Vivo Microdialysis: Directly measures real-time changes in extracellular neurotransmitter levels (e.g., dopamine, norepinephrine) in specific brain regions of animal models.
Behavioral Effects Subjective self-reports of fatigue, mood, and alertness in human subjects.Rodent Behavioral Assays: Quantify locomotor activity, stereotypy, and abuse potential through conditioned place preference and self-administration paradigms.
Pharmacokinetics Limited analysis of drug metabolism.Liquid Chromatography-Mass Spectrometry (LC-MS): Precise quantification of the parent drug and its metabolites in plasma and brain tissue over time.
Clinical Efficacy & Safety Subjective questionnaires and basic physiological monitoring (e.g., blood pressure, heart rate).Double-blind, Placebo-controlled Clinical Trials: Utilize validated rating scales for fatigue and cognitive function, coupled with comprehensive safety monitoring, including electrocardiograms (ECGs) and adverse event reporting.

Delving Deeper: Detailed Experimental Protocols

To illustrate the practical application of modern methods, detailed protocols for two key experiments are provided below.

Experimental Protocol 1: In Vitro Dopamine Transporter (DAT) Inhibition Assay

Objective: To determine the potency of this compound in inhibiting the reuptake of dopamine at the human dopamine transporter (hDAT).

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Preparation: Cells are seeded into 96-well plates and grown to confluence. On the day of the assay, the growth medium is aspirated, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound (e.g., from 1 nM to 100 µM) or a vehicle control for 10 minutes at 37°C.

  • Dopamine Uptake: A solution containing a fixed concentration of [³H]dopamine is added to each well to initiate the uptake reaction. The incubation proceeds for 5 minutes at 37°C.

  • Termination and Lysis: The uptake is terminated by rapidly washing the cells with ice-cold KRH buffer. The cells are then lysed with a scintillation cocktail.

  • Data Analysis: The amount of [³H]dopamine taken up by the cells is quantified using a scintillation counter. The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of dopamine uptake).

Experimental Protocol 2: In Vivo Microdialysis in Rodents

Objective: To measure the effect of this compound on extracellular dopamine and norepinephrine levels in the prefrontal cortex of freely moving rats.

Methodology:

  • Surgical Implantation: Adult male Sprague-Dawley rats are anesthetized, and a guide cannula for a microdialysis probe is stereotaxically implanted into the medial prefrontal cortex. Animals are allowed to recover for at least 72 hours.

  • Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted into the guide cannula, and the animal is placed in a behavioral testing chamber. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).

  • Baseline Collection: Dialysate samples are collected every 20 minutes for at least one hour to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: this compound (e.g., 1, 3, or 10 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.

  • Post-injection Sampling: Dialysate samples continue to be collected every 20 minutes for at least three hours post-injection.

  • Neurotransmitter Analysis: The concentration of dopamine and norepinephrine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

  • Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline average. Statistical analysis is performed to compare the effects of different doses of this compound to the vehicle control.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the presumed signaling pathway of this compound and the experimental workflows.

Prolintane_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Dopamine_Released Dopamine Dopamine_Vesicle->Dopamine_Released Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) D2_Receptor Dopamine D2 Receptor Postsynaptic_Effect Postsynaptic Signal Transduction D2_Receptor->Postsynaptic_Effect Alpha_Receptor Adrenergic Receptor Alpha_Receptor->Postsynaptic_Effect This compound This compound This compound->DAT Blocks This compound->NET Blocks Dopamine_Released->DAT Reuptake Dopamine_Released->D2_Receptor Binds Norepinephrine_Released Norepinephrine Norepinephrine_Released->NET Reuptake Norepinephrine_Released->Alpha_Receptor Binds

Caption: Presumed signaling pathway of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_clinical Clinical Evaluation a1 HEK293 cells expressing hDAT a2 Radioligand Binding Assay a1->a2 a3 Dopamine Uptake Assay a1->a3 a4 Determine Ki and IC50 a2->a4 a3->a4 c4 Evaluate Efficacy & Safety a4->c4 Inform Dosing b1 Rodent Model b2 Microdialysis b1->b2 b3 Behavioral Assays b1->b3 b4 Measure Neurotransmitter Levels b2->b4 b5 Assess Locomotor Activity & Abuse Potential b3->b5 b4->c4 Correlate with Clinical Effects b5->c4 Predict Abuse Liability c1 Human Volunteers c2 Double-blind, Placebo-controlled Trial c1->c2 c3 PET Imaging (optional) c1->c3 c2->c4 c5 Assess Receptor Occupancy c3->c5

Caption: Modern experimental workflow for this compound.

Conclusion

By applying modern research methodologies to the study of historical compounds like this compound, the scientific community can gain a more precise and comprehensive understanding of their therapeutic potential and risks. This comparative guide serves as a foundational resource for researchers seeking to build upon the knowledge of the past to inform the development of novel therapeutics for the future. The detailed protocols and visual workflows provided herein offer a clear and actionable path for the rigorous scientific re-evaluation of this compound and other historically significant psychoactive agents.

References

Safety Operating Guide

Navigating the Gray Area: Proper Disposal Procedures for Prolintane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical aspect of laboratory safety and regulatory compliance. Prolintane, a central nervous system stimulant, presents a unique case due to its ambiguous regulatory status in the United States. While not explicitly listed as a controlled substance by the Drug Enforcement Administration (DEA), its structural and pharmacological similarities to amphetamines—which are controlled substances—necessitate a cautious and informed approach to its disposal.

This guide provides a dual-pathway protocol for the proper disposal of this compound, addressing procedures for its handling as both a non-controlled chemical and as a potential controlled substance analogue. Adherence to these guidelines, in conjunction with consultation with your institution's Environmental Health and Safety (EHS) department, will ensure the safe and compliant management of this compound waste.

Initial Assessment: Determining the Disposal Pathway

The first crucial step is to determine how your institution classifies this compound. This will dictate the appropriate disposal route.

Key Assessment Steps:

  • Consult Institutional Policy: Your primary point of reference should be your organization's EHS department. They will have specific protocols for chemical waste management and can provide guidance on how to classify and handle this compound.

  • Review the Safety Data Sheet (SDS): The SDS for the specific this compound product you are using will contain a section on disposal considerations.

  • Evaluate the Waste Stream: Determine if the this compound waste is in pure form, in a solution, or mixed with other chemicals. If it is part of a mixture, the disposal procedure must account for all hazardous components.

Disposal Workflow for this compound

Prolintane_Disposal_Workflow start Start: this compound Waste Identified consult_ehs Consult Institutional EHS Department start->consult_ehs is_controlled_analogue Is this compound treated as a Controlled Substance Analogue? consult_ehs->is_controlled_analogue non_controlled_path Follow Non-Controlled Substance Disposal Protocol is_controlled_analogue->non_controlled_path No controlled_path Follow Controlled Substance Disposal Protocol is_controlled_analogue->controlled_path Yes final_disposal Waste Disposed of by Licensed Facility non_controlled_path->final_disposal controlled_path->final_disposal

A decision workflow for the proper disposal of this compound waste.

Scenario 1: this compound as a Non-Controlled Substance

If your institution does not classify this compound as a controlled substance, the disposal procedure for a non-hazardous chemical waste should be followed.

Experimental Protocol for Disposal of Non-Controlled this compound:

  • Segregation and Collection:

    • Designate a specific, clearly labeled waste container for this compound waste. The container should be made of a material compatible with the chemical and have a secure lid.

    • Label the container with "Non-Hazardous Chemical Waste," the name "this compound," the concentration (if in solution), the date of accumulation, and the principal investigator's contact information.

    • Carefully transfer the this compound waste into the designated container. For liquid waste, do not fill the container beyond 80% capacity to prevent spills.

  • Storage:

    • Store the waste container in a designated, secure area away from general laboratory traffic. This area should be well-ventilated.

  • Disposal:

    • Contact your institution's EHS department to arrange for pickup and disposal.

    • The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

    • Crucially, do not discharge this compound waste into sewer systems or contaminate water, foodstuffs, or feed. [1]

Scenario 2: this compound as a Potential Controlled Substance Analogue

Given the potential for this compound to be classified as a controlled substance analogue, a more stringent disposal protocol is warranted to ensure compliance with DEA regulations. A substance may be treated as a Schedule I substance for criminal prosecution if it is a controlled substance analogue intended for human consumption.[2]

Experimental Protocol for Disposal of this compound as a Potential Controlled Substance Analogue:

  • Rendering Non-Retrievable:

    • The primary principle for disposing of controlled substances is to render them "non-retrievable," meaning they cannot be transformed to a physical or chemical state or transformed to another controlled substance.

    • This is typically achieved through incineration.

  • On-Site Destruction (if permitted):

    • Some institutions may have protocols for the on-site destruction of controlled substances. This must be done in accordance with DEA regulations and your institution's specific procedures. This process must be witnessed by two authorized employees.

  • Use of a Reverse Distributor:

    • The most common and recommended method for the disposal of controlled substances is to transfer the waste to a DEA-registered reverse distributor.

    • The reverse distributor is responsible for the proper disposal of the substance, typically through incineration.

Quantitative Data for Disposal:

ParameterGuidelineSource
On-site Destruction Witness RequirementTwo authorized individualsDEA Best Practice
Liquid Waste Container Fill LevelNo more than 80% capacityGeneral Laboratory Safety

Contaminated Packaging and Materials

All materials that have come into contact with this compound must also be disposed of properly.

  • Containers: Can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated.[1]

  • Personal Protective Equipment (PPE) and Labware: Contaminated gloves, lab coats, and disposable labware should be collected in a designated, labeled waste container and disposed of according to your institution's chemical waste procedures.

By following these detailed procedures and maintaining open communication with your institution's EHS department, you can ensure the safe, compliant, and responsible disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling Prolostat

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Prolintane, tailored for research scientists and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety practices.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure through inhalation, skin contact, or eye contact.[1][2] The recommended PPE includes:

PPE CategorySpecification
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection Chemical impermeable gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] Handle with gloves, which must be inspected prior to use. Wash and dry hands after handling.[1]
Body Protection Wear fire/flame resistant and impervious clothing.[1] A lab coat or protective gown should be worn.
Respiratory Protection If exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator.[1] Ensure adequate ventilation.[1][3]

Handling and Storage Procedures

Handling:

  • Work in a well-ventilated area.[1]

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

  • Wash thoroughly after handling.[4]

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • The recommended storage temperature is -20°C.[4][5]

Emergency Procedures

Spill Response: In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Remove all sources of ignition.[1] Use personal protective equipment, including chemical impermeable gloves, during cleanup.[1] Prevent further leakage if it is safe to do so.[1] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Do not let the chemical enter drains.[1]

First Aid:

  • If inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • In case of skin contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water and consult a doctor.[1]

  • In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

This compound should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal, and do not discharge into sewer systems.[1] Adhered or collected material from a spill should be promptly disposed of in accordance with appropriate laws and regulations.[1] For unused or expired medicine, a drug take-back program is the best option.[6] If not available, mix the substance with an unappealing material like dirt or cat litter, place it in a sealed plastic bag, and dispose of it in the trash.[6]

Experimental Workflow: this compound Spill Response

Spill_Response_Workflow cluster_0 Immediate Actions cluster_1 Containment & Cleanup cluster_2 Disposal & Decontamination Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Ignition Remove Ignition Sources Ventilate->Ignition PPE Don Appropriate PPE Ignition->PPE Contain Contain Spill PPE->Contain Collect Collect with Spark-Proof Tools Contain->Collect Container Place in Sealed Container Collect->Container Dispose Dispose via Licensed Vendor Container->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: Workflow for a safe and effective response to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prolintane
Reactant of Route 2
Reactant of Route 2
Prolintane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.